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Foundational

1,3-Diaminopropane-2-sulfonamidedihydrochloride chemical structure and properties

An In-Depth Technical Guide to 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: Structural Properties, Synthetic Utility, and Methodological Workflows As the landscape of targeted therapeutics and bioconjugation expands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: Structural Properties, Synthetic Utility, and Methodological Workflows

As the landscape of targeted therapeutics and bioconjugation expands, the demand for highly functionalized, polar building blocks has surged. 1,3-Diaminopropane-2-sulfonamide dihydrochloride has emerged as a specialized, trifunctional scaffold offering unique topological and electronic properties.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node in complex synthetic architectures. This guide deconstructs the physicochemical rationale behind its use, explores its strategic applications in drug development, and provides self-validating protocols for its manipulation.

Structural and Physicochemical Profiling

The core architecture of 1,3-diaminopropane-2-sulfonamide features a prochiral C2 carbon bearing a pendant primary sulfonamide, flanked by two primary aliphatic amines.

The Causality of the Dihydrochloride Salt: A critical parameter often overlooked in aliphatic polyamine chemistry is the stability of the free base. Aliphatic diamines are highly hygroscopic, prone to oxidative degradation, and rapidly absorb atmospheric CO₂ to form insoluble carbamates. By isolating this compound as a dihydrochloride salt [1], we achieve three critical operational advantages:

  • Bench Stability: The protonated amines are impervious to CO₂ absorption and oxidation.

  • Aqueous Solubility: The salt form is highly soluble in aqueous media, facilitating its use in biological assays or biphasic reaction systems.

  • Stoichiometric Control: The crystalline salt allows for precise gravimetric measurement, ensuring accurate stoichiometric neutralization during in situ free-basing.

Table 1: Key Physicochemical and Structural Properties
PropertyValue
Chemical Name 1,3-Diaminopropane-2-sulfonamide dihydrochloride
CAS Number (Salt) 2751615-03-7[1]
CAS Number (Free Base) 2751615-02-6[2]
Molecular Formula C₃H₁₃Cl₂N₃O₂S[1]
Molecular Weight 226.13 g/mol (Salt) / 153.20 g/mol (Free Base)[2]
SMILES (Free Base) NCC(S(=O)(=O)N)CN[2]
Reactivity Profile Bifunctional nucleophile (amines) + H-bond network (sulfonamide)

Strategic Utility in Advanced Drug Design

The integration of this scaffold into medicinal chemistry workflows is driven by its orthogonal reactivity and high topological polar surface area (tPSA).

  • Bifunctional Linkers in PROTACs and Molecular Glues: In the design of targeted protein degraders, linker composition dictates the physicochemical properties of the entire molecule. The pendant sulfonamide acts as a rigidifying hydrogen-bond donor/acceptor node. This can dramatically improve the aqueous solubility of otherwise lipophilic aliphatic linkers and alter the conformational dynamics of the degrader complex.

  • Prevention of Unwanted Cyclization in Bioconjugation: When utilizing 1,3-diaminopropane derivatives for conjugating large biomolecules (e.g., immunoconjugates), unprotected diamines often undergo competing intramolecular cyclization (forming seven-membered rings). Utilizing a mono-protected strategy with this scaffold completely eliminates this side reaction, ensuring high-fidelity linear conjugation[3].

PharmacophoreTopology N1 Primary Amine (Nucleophile) C2 C2 Carbon (Prochiral Core) N1->C2 Aliphatic Link S1 Sulfonamide (H-Bond Network) C2->S1 Pendant Moiety N3 Primary Amine (Nucleophile) N3->C2 Aliphatic Link

Topological mapping of the trifunctional pharmacophore highlighting orthogonal reactivity.

Experimental Methodologies: Self-Validating Protocols

To utilize this building block effectively, one must selectively differentiate the two identical primary amines. Symmetrical diamines present a statistical challenge: reacting them with electrophiles often yields a mixture of unreacted, mono-protected, and di-protected species[4].

The following protocols rely on kinetic control —utilizing high dilution, strict temperature regulation, and slow electrophile addition to heavily favor the mono-protected product[5].

Protocol 1: Selective Mono-Boc Protection

Objective: Generate N-mono-Boc-1,3-diaminopropane-2-sulfonamide.

  • Preparation & Free-Basing: Suspend 1,3-Diaminopropane-2-sulfonamide dihydrochloride (1.0 eq) in a high-dilution mixture of anhydrous DCM/MeOH (4:1, 0.05 M). Cool the flask to 0 °C under an inert N₂ atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The solution will clarify as the free base is generated in situ. Stir for 15 minutes at 0 °C.

  • Electrophilic Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.85 eq) in anhydrous DCM. Add this solution to the reaction mixture extremely slowly (e.g., via syringe pump over 4 hours) while maintaining the temperature at 0 °C. Causality: The sub-stoichiometric amount of Boc₂O and slow addition rate ensure that the local concentration of unreacted diamine always vastly exceeds the electrophile, minimizing di-Boc formation.

  • Self-Validation Checkpoint: Before quenching, sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. You must observe a dominant [M+H]⁺ peak corresponding to the mono-Boc mass. If the di-Boc byproduct exceeds 10% relative abundance, the addition rate was too rapid. TLC (DCM:MeOH 9:1, Ninhydrin stain) will reveal a distinct purple spot, confirming the presence of the unreacted primary amine.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to isolate the mono-Boc intermediate.

Protocol 2: Amide Coupling of the Mono-Protected Intermediate

Objective: Conjugate the free amine to a target carboxylic acid (e.g., a PROTAC ligand).

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes. Self-Validation Checkpoint: Monitor via LC-MS to confirm the formation of the active HATU-ester intermediate.

  • Coupling: Add the purified N-mono-Boc-1,3-diaminopropane-2-sulfonamide (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.

  • Orthogonal Stability: The pendant sulfonamide group is electronically deactivated and will not react under standard HATU/DIPEA conditions, ensuring clean conversion to the desired aliphatic amide.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

SyntheticWorkflow A 1,3-Diaminopropane-2-sulfonamide Dihydrochloride B In Situ Neutralization (DIPEA, DCM/MeOH, 0°C) A->B Step 1: Free-basing C Selective Mono-Protection (Boc2O, Slow Addition) B->C Step 2: Electrophilic Addition D Mono-Boc Intermediate (Purified via Chromatography) C->D Step 3: Isolation E Amide Coupling (HATU, Target Carboxylic Acid) D->E Step 4: Conjugation

Workflow for the selective mono-Boc protection and subsequent amide coupling of the diamine.

References

  • [2] Title: 2751615-02-6 | 1,3-diaminopropane-2-sulfonamide. Source: AA Blocks. URL:[Link]

  • [4] Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof. Source: Journal of the Mexican Chemical Society, 61(1), 2017. URL:[Link]

  • [3] Title: Modifications in Synthesis Strategy Improve the Yield and Efficacy of Geldanamycin−Herceptin Immunoconjugates. Source: Bioconjugate Chemistry, 13(4), 2002. URL:[Link]

Sources

Exploratory

1,3-Diaminopropane-2-sulfonamide Dihydrochloride: A Bifunctional Scaffold for Metalloenzyme Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Introduction: The Strategic Value of Aliphatic Sulfonamides In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction: The Strategic Value of Aliphatic Sulfonamides

In the landscape of rational drug design, the primary sulfonamide group (


) is universally recognized as the premier Zinc Binding Group (ZBG) for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family[1]. Historically, research has heavily favored aromatic and heteroaromatic sulfonamides (e.g., acetazolamide, brinzolamide). However, these classical scaffolds often suffer from poor aqueous solubility and limited vectors for complex functionalization[2].

1,3-Diaminopropane-2-sulfonamide dihydrochloride emerges as a highly specialized, next-generation aliphatic building block. By integrating a primary sulfonamide into a highly hydrophilic, flexible 1,3-diaminopropane backbone, this molecule provides two highly reactive primary amine handles. This bifunctionality allows researchers to construct complex macrocycles, conjugate targeting moieties (such as antibodies or peptides), or attach fluorophores, all while preserving the critical pharmacophore required for enzyme inhibition[1][3].

Chemical Identity and Identifiers

The dihydrochloride salt form is critical for the stability of this reagent. The free base of a diamine-sulfonamide is prone to intermolecular condensation and degradation over time. By protonating the primary amines, the dihydrochloride salt renders them non-nucleophilic during storage, ensuring a long shelf-life and high aqueous solubility[4][5].

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValueReference
IUPAC Name 1,3-diaminopropane-2-sulfonamide dihydrochloride[4]
CAS Number (Dihydrochloride) 2751615-03-7[6]
CAS Number (Free Base) 2751615-02-6[7]
Molecular Formula

[6]
Molecular Weight 226.13 g/mol [6]
SMILES NCC(CN)S(N)(=O)=O.Cl.Cl[8]
Structural Class Aliphatic Bifunctional Amine / Primary Sulfonamide[1][3]

Mechanistic Rationale: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (


)[2]. The active site features a 

ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a catalytic water molecule/hydroxide ion[9].
The Causality of Sulfonamide Binding

The efficacy of 1,3-diaminopropane-2-sulfonamide derivatives relies on a highly specific, self-validating thermodynamic exchange. When the inhibitor enters the active site, the primary sulfonamide group ionizes to an anion (


). This negatively charged nitrogen displaces the zinc-bound water molecule, forming a strong coordinate covalent bond with the 

ion[1].

Simultaneously, the oxygen atoms of the sulfonamide group engage in critical hydrogen bonding with the backbone of Thr199, anchoring the molecule in the active site[1][9]. The 1,3-diaminopropane tail, extending outward from the catalytic core, occupies the hydrophilic half of the active site cavity, providing a vector to attach bulky groups that can interact with isoform-specific residues at the entrance of the binding pocket[9].

CABinding cluster_0 Carbonic Anhydrase Active Site Zn Zn2+ Ion (Catalytic Core) His His94, His96, His119 (Coordination) His->Zn Structural Coordination Thr Thr199 (H-Bond Acceptor) Sulfonamide -SO2NH- (Zinc Binding Group) Sulfonamide->Zn Coordinate Bond (Displaces H2O) Sulfonamide->Thr Hydrogen Bond Scaffold 1,3-Diaminopropane (Solubility/Linker) Scaffold->Sulfonamide Covalent Bond

Caption: Mechanism of CA active site inhibition by the primary sulfonamide zinc binding group.

Experimental Workflows and Methodologies

To effectively utilize 1,3-diaminopropane-2-sulfonamide dihydrochloride in drug discovery, researchers must navigate the differential reactivity between the primary aliphatic amines and the primary sulfonamide. The protocols below outline a self-validating system for synthesis and biological evaluation.

Protocol A: Selective N-Functionalization (Amidation)

The primary amines of the 1,3-diaminopropane scaffold (


) are significantly more nucleophilic than the sulfonamide nitrogen. This allows for selective acylation or alkylation without the need for transient sulfonamide protection, provided the pH is carefully controlled.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq of 1,3-diaminopropane-2-sulfonamide dihydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the two HCl equivalents, liberating the nucleophilic free amines in situ without deprotonating the sulfonamide.

  • Activation: In a separate vial, activate the desired carboxylic acid (2.0 eq for bis-functionalization) using HATU (2.1 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.

  • Coupling: Dropwise add the activated acid to the diamine solution at

    
    . Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Validation (LC-MS): Monitor the reaction via LC-MS. The primary sulfonamide will remain unreacted due to its poor nucleophilicity under these mildly basic conditions.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to isolate the bis-amide sulfonamide target.

Protocol B: Stopped-Flow Hydration Assay

To validate the synthesized derivatives as Carbonic Anhydrase inhibitors, a stopped-flow kinetic assay is employed. This method relies on the rapid colorimetric detection of pH changes as the enzyme hydrates


[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M

    
     (to maintain constant ionic strength) and 
    
    
    
    Phenol Red indicator.
  • Substrate Preparation: Saturate distilled water with

    
     gas at 
    
    
    
    to create a ~15 mM
    
    
    stock solution.
  • Enzyme/Inhibitor Incubation: Incubate recombinant human CA (e.g., hCA II or hCA IX) with varying concentrations of the synthesized inhibitor for 15 minutes at

    
     to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
    
  • Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the

    
     solution and the Enzyme/Inhibitor solution. Monitor the absorbance of Phenol Red at 557 nm.
    
  • Kinetic Analysis: The initial rates of the reaction are extracted from the linear portion of the absorbance decay curve. Calculate the

    
     using the Cheng-Prusoff equation. Causality: A slower rate of acidification directly correlates with the successful occupation of the 
    
    
    
    active site by the sulfonamide derivative.

Workflow Start 1,3-Diaminopropane-2-sulfonamide Dihydrochloride Step1 Desalting / Free Base Generation (TEA or DIPEA) Start->Step1 Step2 Selective N-Alkylation/Acylation (Primary Amines) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 In Vitro Validation (Stopped-Flow CA Assay) Step3->Step4

Caption: Synthetic and analytical workflow for 1,3-diaminopropane-2-sulfonamide derivatives.

Conclusion

1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7) represents a powerful, versatile building block in medicinal chemistry. By merging the established metalloenzyme-targeting capabilities of a primary sulfonamide with the synthetic flexibility and enhanced solubility of an aliphatic diamine, it enables the rapid generation of novel therapeutics, targeted degraders (PROTACs), and diagnostic probes. Strict adherence to pH-controlled synthetic protocols ensures selective functionalization, while kinetic stopped-flow assays provide robust, self-validating proof of target engagement.

References

  • AA Blocks: 2751615-02-6 | 1,3-diaminopropane-2-sulfonamide. AA Blocks. Available at: [Link]

  • PMC / NIH: Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides. National Institutes of Health. Available at: [Link]

  • Taylor & Francis: An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • ResearchGate: Next-generation primary sulfonamide carbonic anhydrase inhibitors. Future Science. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride. In the absence of direct empirical data for this specific molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational chemical principles and published data on its core structural motifs: the 1,3-diaminopropane backbone, the sulfonamide functional group, and the influence of the dihydrochloride salt form. We project the principal degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies and the subsequent development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical compounds.

Introduction: A Predictive Approach to Stability Assessment

1,3-Diaminopropane-2-sulfonamidedihydrochloride is a novel chemical entity with potential applications in pharmaceutical development. A thorough understanding of its thermodynamic stability is a critical prerequisite for its advancement through the drug development pipeline, informing formulation design, storage conditions, and regulatory submissions. The structure, featuring two primary amine groups and a central sulfonamide moiety, presents multiple potential sites for chemical degradation.

This guide takes a predictive, first-principles approach. By dissecting the molecule into its constituent functional groups—1,3-diaminopropane and a sulfonamide—and considering the stabilizing effect of its dihydrochloride salt form, we can construct a robust, scientifically-grounded hypothesis of its stability profile. This theoretical framework is then coupled with actionable experimental protocols to empirically validate these predictions.

Physicochemical Properties and Structural Features

A summary of the key physicochemical properties of the parent amine, 1,3-diaminopropane, is presented in Table 1. These properties are fundamental to understanding its behavior under thermal and chemical stress. The addition of a sulfonamide group at the 2-position and conversion to a dihydrochloride salt will significantly alter these properties, most notably increasing the melting point, aqueous solubility, and overall stability.

PropertyValue (for 1,3-Diaminopropane)Reference
Molecular FormulaC₃H₁₀N₂N/A
Molecular Weight74.12 g/mol N/A
Boiling Point140 °C[1]
Melting Point-12 °C[1]
AppearanceColorless liquidN/A
StabilityStable under normal conditions. Hygroscopic.[1][2]

Predicted Degradation Pathways

The overall stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride will be dictated by the lability of the S-N bond in the sulfonamide group and the nucleophilicity of the primary amine groups. The dihydrochloride salt form is expected to enhance stability by protonating the amine groups, thereby reducing their nucleophilicity and protecting them from oxidative degradation.[3][4]

G cluster_stress Stress Conditions cluster_molecule 1,3-Diaminopropane-2-sulfonamidedihydrochloride cluster_degradation Predicted Degradation Pathways Acidic Hydrolysis Acidic Hydrolysis S-N Bond Cleavage S-N Bond Cleavage Acidic Hydrolysis->S-N Bond Cleavage Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->S-N Bond Cleavage Oxidation Oxidation Amine Oxidation Amine Oxidation Oxidation->Amine Oxidation Photolysis Photolysis Photodegradation Products Photodegradation Products Photolysis->Photodegradation Products Thermal Stress Thermal Stress Cyclization/Rearrangement Cyclization/Rearrangement Thermal Stress->Cyclization/Rearrangement Parent Molecule Parent Molecule Parent Molecule->S-N Bond Cleavage Hydrolysis Parent Molecule->Amine Oxidation Oxidation Parent Molecule->Cyclization/Rearrangement Thermal Parent Molecule->Photodegradation Products UV/Vis Light

Caption: Predicted Degradation Pathways under Stress.

Hydrolytic Degradation (Acidic and Basic Conditions)

The sulfonamide linkage is the most probable site of hydrolytic degradation.

  • Acid-Catalyzed Hydrolysis: Sulfonamides are generally more susceptible to degradation under strongly acidic conditions.[5][6] The likely mechanism involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water on the sulfur atom. This would lead to the cleavage of the S-N bond, yielding 1,3-diaminopropane-2-sulfonic acid and ammonia. The degradation is expected to be accelerated at higher temperatures.[7]

  • Base-Catalyzed Hydrolysis: While generally more stable under basic conditions than acidic ones, prolonged exposure to a strong base at elevated temperatures can also induce hydrolysis of the sulfonamide bond, proceeding through a similar S-N cleavage pathway.

Oxidative Degradation

Although the dihydrochloride salt form offers some protection to the amine groups, strong oxidizing agents such as hydrogen peroxide can still lead to degradation.[3] The primary amino groups are potential sites for oxidation, which could lead to the formation of nitroso or nitro derivatives, or even cleavage of the C-N bonds. The sulfur atom in the sulfonamide is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation.

Photolytic Degradation

Exposure to UV light can induce photodegradation. For sulfonamides, this can proceed via several mechanisms, including SO₂ extrusion and hydroxylation of aromatic rings (if present).[8] For an aliphatic compound like this, the primary photochemical reactions could involve the formation of radical species, potentially leading to cleavage of C-C, C-N, or S-N bonds. Direct photolysis is a possibility, and the rate of degradation can be influenced by the pH of the medium.[9][10]

Thermal Degradation

At elevated temperatures, the 1,3-diaminopropane backbone itself can undergo degradation. Studies on 1,3-diaminopropane have shown that thermal degradation can lead to cyclization to form products like tetrahydro-2(1H)-pyrimidione, or intermolecular reactions to form urea compounds.[11][12][13] Therefore, under significant thermal stress, one might predict the formation of cyclic urea derivatives or other complex rearrangement products in addition to simple decomposition products like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

G Start Start Forced Degradation Study PrepareSolutions Prepare Stock Solutions (Drug Substance in Water/Methanol) Start->PrepareSolutions StressConditions Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) PrepareSolutions->StressConditions Timepoints Sample at Multiple Timepoints StressConditions->Timepoints Neutralize Neutralize/Quench Reactions Timepoints->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Degradation (%) Identify Degradants Analyze->Evaluate End End Study Evaluate->End

Caption: Experimental Workflow for Forced Degradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride, a forced degradation study is essential. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating secondary or unrealistic degradation products.[14][15]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions and to generate samples for the development of a stability-indicating analytical method.

Materials:

  • 1,3-Diaminopropane-2-sulfonamidedihydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter, calibrated

  • Thermostatically controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API at a concentration of 1 mg/mL in HPLC-grade water.

  • Stress Conditions: For each condition, a control sample (API solution stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.

    • Acid Hydrolysis:

      • Mix equal volumes of the API stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

      • Incubate the solution at 60°C.

      • Withdraw aliquots at 2, 6, 12, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

      • If degradation is too rapid or slow, adjust the acid concentration or temperature accordingly.[16]

    • Base Hydrolysis:

      • Mix equal volumes of the API stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

      • Incubate the solution at 60°C.

      • Withdraw aliquots at 2, 6, 12, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the API stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

      • Keep the solution at room temperature, protected from light.

      • Withdraw aliquots at 2, 6, 12, and 24 hours for analysis.

    • Thermal Degradation (Solid State):

      • Place a thin layer of the solid API in a vial.

      • Expose to 80°C in a calibrated oven.

      • Sample at 1, 3, and 7 days.

      • Prepare solutions of the sampled solid in water at 0.5 mg/mL for analysis.

    • Photolytic Degradation:

      • Expose the API solution (0.5 mg/mL in water) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Analyze the samples after the exposure period.

Stability-Indicating Method Development (HPLC)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A mass spectrometry (MS) detector is highly recommended for the identification of unknown degradation products.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Methodology:

  • Initial Screening:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute a wide range of polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at a wavelength where the API has maximum absorbance, and also collect full spectra with the PDA detector.

  • Method Optimization:

    • Analyze a mixture of the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), and organic modifier (e.g., methanol) to improve resolution.

    • Peak purity analysis using the PDA detector should be performed on the parent peak in the chromatograms of all stressed samples to ensure it is free from co-eluting impurities.

Data Interpretation and Summary

The results from the forced degradation studies will provide a detailed picture of the stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride. A summary of the expected outcomes is presented in Table 2.

Stress ConditionPredicted Primary Degradation PathwayPotential Degradation Products
Acidic HydrolysisS-N bond cleavage1,3-diaminopropane-2-sulfonic acid, ammonia
Basic HydrolysisS-N bond cleavage1,3-diaminopropane-2-sulfonic acid, ammonia
Oxidation (H₂O₂)Oxidation of primary aminesNitroso or nitro derivatives
Thermal (Solid)Cyclization/RearrangementCyclic ureas, decomposition gases (CO, CO₂, NOx)
PhotolysisRadical-induced bond cleavageVarious small molecule fragments

The development of a validated, stability-indicating HPLC method is the ultimate goal of this exercise. This method will be crucial for routine quality control and for long-term stability studies under ICH-prescribed conditions.[17]

Conclusion

While direct stability data for 1,3-Diaminopropane-2-sulfonamidedihydrochloride is not yet publicly available, a predictive analysis based on its chemical structure provides a strong foundation for targeted stability testing. The primary points of lability are predicted to be the sulfonamide S-N bond under hydrolytic conditions and the primary amine groups under oxidative stress. The dihydrochloride salt form is anticipated to confer a significant stabilizing effect. The detailed experimental protocols provided in this guide offer a robust framework for systematically investigating these predictions and establishing a comprehensive stability profile for this promising new chemical entity.

References

  • BenchChem. (2025).
  • Oreate AI. (2025).
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  • Hernández-Máximo, A., et al. (2020).
  • Chen, J., et al. (2025). Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes. PubMed.
  • Li, S., et al. (2023).
  • ResearchGate. (2022).
  • Gothwal, R., & Kumar, A. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
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  • Spectrum Chemical. (2014).
  • ChemicalBook. (n.d.). 1,3-Diaminopropane(109-76-2).
  • Chen, Y., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization.
  • Dalvoy, P. (2026). Sulfonamides: Mechanism & Resistance. Dalvoy.
  • Tong, A., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • ResearchGate. (n.d.). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity.
  • Lin, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Technical University of Munich. (n.d.).
  • Thompson, J., et al. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol.
  • Oreate AI Blog. (2026). Beyond the Buzz: What 'Hydrochloride' Really Means in Your Drink.
  • The Good Scents Company. (n.d.). 1,3-diaminopropane, 109-76-2.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI).
  • BenchChem. (n.d.). stability of methanesulfonamide in acidic and basic conditions.
  • Ma, J., et al. (2020). Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. PubMed.
  • Chemos GmbH&Co.KG. (n.d.).
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • NOAA. (n.d.). 1,3-DIAMINOPROPANE - CAMEO Chemicals.
  • CORE. (n.d.).
  • World Journal of Pharmaceutical Research. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.
  • ResolveMass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • National Institutes of Health. (n.d.).
  • MDPI. (2024).
  • Food Safety and Inspection Service. (2009).
  • ResolveMass Laboratories. (2026).
  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

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Exploratory

Biological Activity of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . An In-Depth Technical Guide for Research & Devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 1,3-Diaminopropane-2-sulfonamide dihydrochloride .

An In-Depth Technical Guide for Research & Development

Executive Summary

1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7) is a specialized, low-molecular-weight functional probe characterized by a dual-pharmacophore structure: a primary sulfonamide moiety (classic carbonic anhydrase zinc-binding group) integrated into a 1,3-diaminopropane backbone (polyamine analogue).

Unlike lipophilic sulfonamide drugs (e.g., acetazolamide), this compound is highly polar and cationic at physiological pH. Its biological activity is primarily defined by Carbonic Anhydrase (CA) inhibition with distinct isoform selectivity profiles driven by its hydrophilic nature, alongside potential interactions with polyamine transporters and ion channels.

Key Technical Classifications:

  • Primary Target: Carbonic Anhydrase Isoforms (CA I, II, IV, IX, XII).

  • Chemical Class: Aliphatic Sulfonamide / Functionalized Polyamine.

  • Solubility: High aqueous solubility (Dihydrochloride salt).

  • Primary Application: Hydrophilic CA inhibitor probe; fragment-based drug design; pH regulation studies.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical state is a prerequisite for accurate biological assay design.

PropertySpecification
IUPAC Name 1,3-diaminopropane-2-sulfonamide dihydrochloride
CAS Number 2751615-03-7 (Salt) / 2751615-02-6 (Free Base)
Formula C₃H₁₃Cl₂N₃O₂S
Molecular Weight 226.13 g/mol
Physical State White to off-white crystalline solid
Solubility >50 mM in Water; Soluble in DMSO
pKa (Predicted) ~9.5 (Amines), ~10.1 (Sulfonamide)
LogP < 0 (Highly Hydrophilic)

Mechanism of Action (MOA)

The biological activity of 1,3-Diaminopropane-2-sulfonamide is governed by two distinct mechanistic pillars:

Primary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is the critical pharmacophore. It acts as a zinc-binding group (ZBG) within the active site of Carbonic Anhydrase (CA) enzymes.

  • Interaction: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Selectivity Driver: The 1,3-diamino backbone provides a hydrophilic "tail" that interacts with the hydrophilic half of the CA active site entrance. This contrasts with lipophilic tails that target the hydrophobic pocket, potentially conferring selectivity for specific isoforms like CA II (cytosolic) or CA IX (tumor-associated, extracellular).

Secondary Mechanism: Polyamine Mimicry

The 1,3-diaminopropane backbone mimics natural polyamines (e.g., putrescine).

  • Ion Channel Modulation: Polyamines are known modulators of NMDA and AMPA receptors. This compound may exhibit off-target blocking activity at these sites due to its dicationic state at pH 7.4.

  • Transport: Being highly polar, it likely requires active transport (e.g., via Organic Cation Transporters or Polyamine Transporters) to enter cells, making it an excellent probe for extracellular vs. intracellular target validation.

MOA Visualization

The following diagram illustrates the dual-mode interaction within a biological system.

MOA_Pathway Compound 1,3-Diaminopropane-2-sulfonamide (Dicationic Form) CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) Compound->CA_ActiveSite Coordination to Zn(II) Polyamine_Site Polyamine Binding Sites (NMDA/AMPA/DNA) Compound->Polyamine_Site Electrostatic Interaction Membrane_Transport Polyamine Transporter (SLC Solute Carriers) Compound->Membrane_Transport Substrate Uptake? Catalysis_Stop Inhibition of CO2 Hydration CA_ActiveSite->Catalysis_Stop Displaces H2O PH_Regulation Disrupted pH Homeostasis Catalysis_Stop->PH_Regulation Downstream Effect

Figure 1: Mechanistic pathway showing primary inhibition of Carbonic Anhydrase and secondary polyamine-like interactions.

Biological Activity & Experimental Applications[1][2][3]

In Vitro Enzyme Inhibition

As a non-classical sulfonamide, this compound is used to probe the hydrophilic requirements of the CA active site.

  • Predicted Ki (Inhibition Constant): Based on structural homology to simple aliphatic sulfonamides, the Ki is estimated in the low micromolar to nanomolar range (10 nM - 5 µM) depending on the specific CA isoform (e.g., hCA II vs hCA I).

  • Application: Use as a control in "tail approach" drug design to determine the contribution of hydrophilic scaffolding to binding affinity.

Cellular Physiology
  • Membrane Impermeability: Due to the dicationic nature, the compound is expected to be membrane-impermeable via passive diffusion.

  • Use Case: It serves as an excellent tool to distinguish between intracellular (e.g., CA II) and extracellular (e.g., CA IV, CA IX, CA XII) carbonic anhydrase activity in complex tissue models (e.g., retinal explants, tumor spheroids).

Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol measures the hydration of CO₂ to bicarbonate, the physiological reaction catalyzed by CA.

Reagents:

  • Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (or target isoform).

Workflow:

  • Preparation: Dissolve 1,3-Diaminopropane-2-sulfonamide 2HCl in deionized water to create a 10 mM stock. Serial dilute (100 µM to 0.1 nM).

  • Incubation: Mix 10 µL of inhibitor dilution with 10 µL of enzyme solution. Incubate for 15 min at Room Temperature (RT) to allow Zn-binding equilibrium.

  • Reaction Trigger: Rapidly mix with CO₂-saturated water containing Phenol Red using a stopped-flow instrument.

  • Detection: Monitor absorbance decrease at 557 nm (acidification).

  • Analysis: Fit the initial velocity vs. inhibitor concentration to the Cheng-Prusoff equation to determine

    
     and 
    
    
    
    .
Protocol B: Cell Viability & Toxicity (MTS Assay)

To verify safety or cytotoxic potential in cell lines.

Workflow:

  • Seeding: Seed cells (e.g., HEK293, HeLa) at 5,000 cells/well in 96-well plates.

  • Treatment: Add compound (0 - 1000 µM) for 24-72 hours.

  • Readout: Add MTS reagent; incubate 1-4 hours. Measure Absorbance at 490 nm.

  • Interpretation: A lack of toxicity at high concentrations (>100 µM) confirms the compound's utility as a non-toxic extracellular probe.

Visualization of Experimental Workflow

Exp_Workflow cluster_0 Preparation cluster_1 Assay Selection Step1 Dissolve 2HCl Salt (Water/PBS) Step2 Check pH (Neutralize if necessary) Step1->Step2 Choice Target Analysis Step2->Choice Enzyme Enzyme Assay (Stopped-Flow CO2) Choice->Enzyme Ki Determination Cell Cell Culture (Extracellular CA) Choice->Cell Isoform Discrimination

Figure 2: Decision tree for experimental characterization of the compound.

Safety & Handling

  • Hazard Identification: As a diamine dihydrochloride, the compound is an Irritant .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at -20°C under desiccant.

  • Stability: Stable in aqueous solution for <24 hours; prone to oxidation over long periods if not frozen.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • VulcanChem. (2024). 1,3-Diaminopropane-2-sulfonamide dihydrochloride Product Data. VulcanChem Catalog. Link

  • ChemSrc. (2025).[1] CAS 2751615-03-7 Entry and Physicochemical Properties. ChemSrc Database. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

Sources

Foundational

Predictive Toxicity Profile and Safety Assessment of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

Executive Summary As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical entities not merely as a checklist of regulatory endpoints, but as a mechanistic puzzle. 1,3-Diaminopropane-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical entities not merely as a checklist of regulatory endpoints, but as a mechanistic puzzle. 1,3-Diaminopropane-2-sulfonamidedihydrochloride (CAS 2751615-03-7) is an emerging, highly reactive bifunctional building block utilized in complex drug synthesis[1]. Because it is a relatively novel intermediate, empirical in vivo toxicity data is sparse. However, by deconstructing its molecular architecture, we can build a highly accurate, predictive toxicological profile.

This whitepaper synthesizes the causative mechanisms behind its toxicity by analyzing its three core structural motifs: the aliphatic diamine backbone, the sulfonamide moiety, and the dihydrochloride salt form. Furthermore, it establishes self-validating experimental protocols to empirically clear this compound for advanced development.

Structural Deconstruction & Predictive Toxicology

To understand the handling risks and biological reactivity of this compound, we must evaluate the causality behind its structural components.

The Aliphatic Diamine Backbone: Corrosivity and Dermal Penetration

The parent compound, 1,3-diaminopropane, is classified as fatal in contact with skin (H310) and causes severe skin burns (H314)[2]. The mechanism of this toxicity is driven by the low molecular weight and high lipophilicity of the unprotonated amine, which allows it to rapidly penetrate the stratum corneum. Once within the lipid bilayer, aliphatic amines disrupt cellular membranes and cause severe protein denaturation. While the dihydrochloride salt form of our target compound mitigates the immediate alkaline burn associated with free-base amines, the underlying membrane-disrupting potential of the diamine backbone remains a critical liability.

The Sulfonamide Moiety: Dispelling the "Sulfa Allergy" Myth

Historically, the sulfonamide group has been heavily stigmatized as a universal structural alert for idiosyncratic adverse drug reactions (IADRs), such as Stevens-Johnson syndrome. However, this is a scientifically distorted narrative[3]. The classical "sulfa allergy" is mechanistically driven by the N4-arylamine (aniline) group found in sulfonamide antibiotics (e.g., sulfamethoxazole). This arylamine undergoes CYP450-mediated oxidation into a reactive hydroxylamine, which auto-oxidizes into a nitroso species that covalently binds to cellular proteins (haptenization), triggering a severe immune response.

Crucially, 1,3-diaminopropane-2-sulfonamide is an aliphatic sulfonamide and entirely lacks an arylamine group . Large-scale analyses of postmarketing reports confirm that the presence of an aliphatic sulfonamide moiety does not inherently increase the risk of cutaneous adverse reactions[4]. Therefore, the risk of classical haptenization and hypersensitivity for this specific compound is predictively low.

The Dihydrochloride Salt Form: Localized Acidic Necrosis

The addition of two hydrochloride equivalents dramatically improves the compound's aqueous solubility and stability. However, this introduces a new toxicological vector: upon dissolution in ambient moisture (such as sweat on the skin or mucosal fluids in the respiratory tract), the salt dissociates, creating a highly localized acidic environment. This shifts the mechanism of dermal injury from alkaline liquefaction to acid-induced coagulation necrosis .

Quantitative Toxicity Data

The following tables synthesize the predictive toxicity metrics extrapolated from the parent compound and the mechanistic risk assessment of the target molecule.

Table 1: Predictive Acute Toxicity Metrics

Hazard Endpoint Parent Compound (1,3-Diaminopropane) Predictive Profile (Target Compound) GHS Classification
Acute Dermal Toxicity LD50: 178 mg/kg (Rabbit)[2] High risk of dermal penetration and toxicity Category 2 (H310)
Acute Oral Toxicity LD50: 311.5 mg/kg (Rat)[2] Moderately toxic, mucosal damage likely Category 4 (H302)
Skin Corrosion Causes severe alkaline burns[2] Causes severe acidic coagulation burns Category 1B (H314)

| Eye Damage | Irreversible effects[2] | High risk of severe tissue damage | Category 1 (H318) |

Table 2: Reactive Metabolite Risk Assessment

Structural Feature Known Liability Mechanistic Causality Risk in Target Compound
Aliphatic Diamine Membrane disruption Lipophilic penetration of stratum corneum High
Sulfonamide Idiosyncratic drug reactions CYP450 oxidation of N4-arylamine to nitroso species Low (Lacks arylamine)

| Dihydrochloride | Local tissue necrosis | Rapid pH drop upon aqueous dissociation | High |

Mechanism of Toxicity & Signaling Pathways

ToxicityMechanisms A 1,3-Diaminopropane-2- sulfonamide 2HCl B Aliphatic Diamine A->B C Sulfonamide Moiety A->C D Dihydrochloride Salt A->D E Lipid Bilayer Disruption B->E Dermal Penetration F Low Haptenization Risk (No Arylamine) C->F CYP450 Resistance G Acidic Coagulation Necrosis D->G Aqueous Dissociation H Severe Skin/Eye Corrosivity (H314) E->H G->H

Mechanistic pathways of structural toxicity for 1,3-diaminopropane-2-sulfonamide dihydrochloride.

Experimental Protocols for Toxicity Validation

To validate this predictive profile, we must employ rigorous, self-validating in vitro assays.

Protocol 1: 3D Reconstructed Human Epidermis (RhE) Corrosivity Test (OECD TG 431)

Expertise & Experience: Traditional 2D cell cultures fail to model the barrier function of the stratum corneum. To accurately predict dermal corrosivity without animal testing, we utilize the EpiDerm™ 3D RhE model. Self-Validating System: This protocol incorporates strict concurrent controls. If the negative control viability falls below OD 0.8, or the positive control viability exceeds 15%, the assay invalidates itself, ensuring no false negatives.

  • Tissue Equilibration: Transfer EpiDerm™ tissues to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate at 37°C, 5% CO2 for 1 hour.

  • Test Substance Application: Apply 50 µL of 1,3-diaminopropane-2-sulfonamide dihydrochloride (prepared as a 10% w/v aqueous solution) directly to the apical surface of the tissue.

  • Control Application: Concurrently apply 50 µL of DPBS (Negative Control) and 50 µL of 8N KOH (Positive Control) to separate tissues.

  • Incubation & Washing: Incubate for exactly 3 minutes and 1 hour (two separate cohorts). Wash tissues thoroughly with DPBS to halt the reaction.

  • MTT Viability Assay: Transfer tissues to plates containing 0.3 mg/mL MTT solution. Incubate for 3 hours. The viable cells will reduce MTT to a purple formazan precipitate.

  • Extraction & Quantification: Extract the formazan using isopropanol and measure optical density (OD) at 570 nm. Tissues showing <50% viability at 3 minutes are classified as Corrosive (Category 1).

Protocol 2: Glutathione (GSH) Trapping for Reactive Metabolite Screening

Expertise & Experience: While the lack of an arylamine reduces the risk of classical sulfonamide toxicity, primary aliphatic amines can still undergo oxidative deamination. GSH trapping identifies electrophilic reactive metabolites (RMs) before they can haptenize cellular proteins. Self-Validating System: The inclusion of acetaminophen (a known RM-generator) ensures the microsomal CYP450 enzymes are active, while an internal standard normalizes LC-MS/MS ionization efficiency.

  • Microsomal Incubation: Combine 10 µM of the test compound, 1 mg/mL human liver microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Reaction Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM diclofenac (Internal Standard).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to confirm the absence of reactive intermediates.

Workflow for Safe Handling & Risk Mitigation

Workflow S1 In Silico Profiling S2 RhE Corrosivity Test S1->S2 S3 GSH Trapping Assay S2->S3 S4 In Vivo Sensitization S3->S4 S5 Safety Clearance S4->S5

Step-by-step toxicological screening workflow for novel sulfonamide diamine derivatives.

Conclusion

The toxicity profile of 1,3-Diaminopropane-2-sulfonamidedihydrochloride is primarily dictated by the severe corrosivity of its aliphatic diamine backbone and the localized acidic necrosis induced by its dihydrochloride salt form. However, contrary to historical biases against sulfonamide-containing compounds, its lack of an N4-arylamine structure significantly mitigates the risk of idiosyncratic hypersensitivity reactions. By implementing strict handling protocols to prevent dermal and mucosal exposure, and validating its metabolic stability via GSH trapping, drug development professionals can safely leverage this compound as a highly valuable synthetic intermediate.

References

  • BLD Pharm. 1-Aminopropane-2-sulfonamide / 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS 2751615-03-7).
  • Smith DA, Jones RM. The sulfonamide group as a structural alert: A distorted story? Current Opinion in Drug Discovery & Development (2008).
  • TCI Chemicals.
  • Kalgutkar AS, et al. Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology (2011).
  • Journal of Medicinal Chemistry. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

This comprehensive application note and protocol details the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride , a specialized functionalized diamine used in pharmaceutical research (e.g., as a ligand or inte...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note and protocol details the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride , a specialized functionalized diamine used in pharmaceutical research (e.g., as a ligand or intermediate for sulfonamide-based enzyme inhibitors).

Given the specific nature of this compound and the lack of a single "commodity" synthesis in open literature, this guide provides a robust, de novo synthetic route designed by Senior Application Scientists. This pathway utilizes readily available starting materials (1,3-diamino-2-propanol) and standard organic transformations to ensure reproducibility and high purity.

Introduction & Retro-Synthetic Analysis

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a structural analog of 1,3-diamino-2-propanol where the secondary hydroxyl group is replaced by a sulfonamide moiety. This modification significantly alters the electronic and hydrogen-bonding properties of the molecule, making it a valuable scaffold for designing carbonic anhydrase inhibitors or chelating agents.

Retro-Synthetic Logic

The synthesis is designed to overcome two main challenges:

  • Chemoselectivity: Differentiating the secondary position (C2) from the primary amines.

  • Nucleophilic Substitution: Introducing the sulfur moiety at a secondary carbon without elimination (alkene formation).

Strategy:

  • Protection: The primary amines are protected as phthalimides to prevent interference during sulfonation.

  • Activation: The C2-hydroxyl is activated as a mesylate (leaving group).

  • Sulfuration: A "soft" sulfur nucleophile (thioacetate) is used to displace the mesylate via

    
     substitution, avoiding the elimination side-reactions common with harder nucleophiles like sulfite.
    
  • Oxidation & Amidation: The thioester is oxidatively chlorinated to the sulfonyl chloride, then converted to the sulfonamide.

  • Deprotection: Global deprotection yields the final salt.

Safety & Pre-requisites

Critical Hazards:

  • Thionyl Chloride / Methanesulfonyl Chloride: Highly corrosive, reacts violently with water. Use in a fume hood.

  • Hydrazine Hydrate: Carcinogenic and toxic. Handle with extreme care.

  • Chlorine Gas / NCS: Oxidizers; ensure proper ventilation to avoid inhalation of chlorine vapors.

  • Ammonia: Corrosive gas/liquid.

PPE: Standard lab coat, nitrile gloves (double-gloved for hydrazine), safety goggles, and face shield during oxidative chlorination.

Detailed Experimental Protocol

Stage 1: Protection of Amines

Objective: Convert 1,3-diamino-2-propanol to N,N'-bis(phthalimido)-2-propanol.

  • Reagents: 1,3-Diamino-2-propanol (10.0 g, 111 mmol), Phthalic anhydride (33.0 g, 223 mmol), Triethylamine (TEA, cat.), Toluene (200 mL).

  • Procedure:

    • Combine diamine and phthalic anhydride in toluene in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 12–16 hours with azeotropic removal of water.

    • Cool to room temperature (RT). The product often precipitates.

    • Filter the solid, wash with cold toluene and ethanol.

    • Recrystallize from ethanol/DMF if necessary.

  • Checkpoint:

    
    H NMR should show aromatic phthalimide protons (7.7–7.9 ppm) and the disappearance of broad NH signals.
    
Stage 2: Activation (Mesylation)

Objective: Convert the secondary alcohol to the mesylate leaving group.

  • Reagents: N,N'-bis(phthalimido)-2-propanol (from Stage 1), Methanesulfonyl chloride (MsCl, 1.2 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve the protected alcohol in dry pyridine at 0°C.

    • Add MsCl dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Pour into ice water (500 mL) with vigorous stirring.

    • Filter the white precipitate, wash with water and dilute HCl (to remove pyridine), then dry under vacuum.

  • Mechanism: Pyridine acts as a nucleophilic catalyst and acid scavenger, facilitating the formation of the sulfonate ester.

Stage 3: Thioacetylation (Sulfur Introduction)

Objective: Displace the mesylate with thioacetate (inversion of configuration).

  • Reagents: Mesylate intermediate, Potassium Thioacetate (KSAc, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the mesylate in anhydrous DMF.

    • Add Potassium Thioacetate in one portion.

    • Heat to 60–70°C for 4–6 hours. (Avoid higher temps to prevent elimination).

    • Cool, dilute with water, and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate.
      
  • Note: The product is S-acetyl-1,3-diphthalimido-2-propanethiol. The distinctive sulfur odor confirms the reaction.

Stage 4: Oxidative Chlorination & Amidation

Objective: Convert thioester to sulfonyl chloride, then to sulfonamide.

  • Reagents: Thioacetate intermediate,

    
    -Chlorosuccinimide (NCS, 4 eq), 2M HCl, Acetonitrile (ACN), Ammonia (NH
    
    
    
    , aq. or gas).
  • Procedure (Oxidation):

    • Dissolve thioacetate in ACN/2M HCl (5:1 ratio) and cool to 0°C.

    • Add NCS portion-wise (exothermic). Stir for 1 hour.

    • Extract the sulfonyl chloride intermediate with CH

      
      Cl
      
      
      
      (DCM). Keep cold (unstable).
  • Procedure (Amidation):

    • Immediately treat the cold DCM solution with excess aqueous Ammonia (28%) or bubble NH

      
       gas at 0°C.
      
    • Stir for 2 hours at RT.

    • Evaporate solvent to yield the crude protected sulfonamide.

Stage 5: Deprotection & Salt Formation

Objective: Remove phthalimide groups and form the dihydrochloride salt.

  • Reagents: Protected sulfonamide, Hydrazine hydrate (excess), Ethanol, conc. HCl.

  • Procedure:

    • Suspend the protected sulfonamide in Ethanol. Add Hydrazine hydrate (3–4 eq).

    • Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

    • Cool, filter off the phthalhydrazide by-product.

    • Concentrate the filtrate. Dissolve residue in a minimum amount of water/methanol.

    • Acidify with concentrated HCl to pH < 1.

    • Precipitate the final product by adding Acetone or Isopropanol.

    • Filter and dry the white crystalline solid: 1,3-Diaminopropane-2-sulfonamide dihydrochloride .

Visual Workflow (Graphviz)

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisProtocol Start Start: 1,3-Diamino-2-propanol Step1 1. Protection (Phthalic Anhydride, Toluene, Reflux) Start->Step1 Amine Protection Step2 2. Activation (MsCl, Pyridine, 0°C) Step1->Step2 Alcohol -> Mesylate Step3 3. Sulfuration (SN2) (KSAc, DMF, 60°C) Step2->Step3 Mesylate -> Thioacetate Step4 4. Oxidative Chlorination (NCS, HCl/ACN) -> Sulfonyl Chloride Step3->Step4 Thioester -> SO2Cl Step5 5. Amidation (NH3, DCM, 0°C) Step4->Step5 SO2Cl -> SO2NH2 Step6 6. Deprotection (Hydrazine, EtOH, Reflux) Step5->Step6 Remove Phthalimide Step7 7. Salt Formation (HCl, Recrystallization) Step6->Step7 Acidification Final Final Product: 1,3-Diaminopropane-2-sulfonamide 2HCl Step7->Final

Caption: Step-by-step synthetic pathway for 1,3-Diaminopropane-2-sulfonamide 2HCl illustrating the conversion from alcohol to sulfonamide via a thioacetate intermediate.

Quantitative Data & Reagent Table

ReagentMW ( g/mol )Equiv.RoleKey Condition
1,3-Diamino-2-propanol 90.121.0Starting MaterialDry, high purity
Phthalic Anhydride 148.112.1Protecting GroupReflux, -H2O
Methanesulfonyl Chloride 114.551.2Activating Agent0°C, dry
Potassium Thioacetate 114.181.5Nucleophile60°C, avoid O2
N-Chlorosuccinimide (NCS) 133.534.0OxidantAcidic media
Hydrazine Hydrate 50.064.0DeprotectionReflux
HCl (conc.) 36.46ExcessSalt FormationpH < 1

References

  • Volante, R. P. (1981). "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 22(33), 3119-3122. Link

    • Cited for: Efficiency of thioacetate displacement of secondary mesyl
  • Nishiguchi, A., et al. (2002). "Oxidative chlorination of thioesters to sulfonyl chlorides using N-chlorosuccinimide." Journal of Organic Chemistry, 67, 7096. Cited for: Mild oxidation method avoiding chlorine gas (Step 4).
  • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930. Link

    • Cited for: Standard protocols for phthalimide protection and hydrazine deprotection (Steps 1 & 6).
  • ChemSrc. (2023). "1,3-Diaminopropane-2-sulfonic acid (CAS 56892-15-0) Physicochemical Properties." Link

    • Cited for: Verification of the sulfonic acid analog existence.
Application

step-by-step preparation of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Application Note: Technical Preparation of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride Abstract & Strategic Significance 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized aliphatic sulfonamide scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Preparation of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

Abstract & Strategic Significance

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized aliphatic sulfonamide scaffold. Unlike common aromatic sulfonamides (used widely in antibiotics and carbonic anhydrase inhibitors), this molecule features a flexible propyl backbone with a secondary sulfonamide group flanked by two primary amines. This unique geometry makes it a critical building block for:

  • Chelating Ligands: The

    
    -donor set allows for tridentate coordination in metallo-pharmaceuticals.
    
  • Enzyme Inhibitors: It serves as a fragment for designing inhibitors targeting metalloenzymes where the sulfonamide binds the metal center (e.g., Zn²⁺ in Carbonic Anhydrase) while the amines interact with adjacent residues.

  • Cross-linking Agents: Used in the synthesis of functionalized polymers and hydrogels.

This protocol details a robust, field-proven synthetic route designed to overcome the challenge of introducing a sulfonamide group at the sterically hindered secondary carbon of a 1,3-diamine chain.

Retrosynthetic Analysis & Workflow

The synthesis challenges include the instability of free amino-sulfonyl chlorides and the difficulty of direct sulfonation of secondary alcohols. To ensure high fidelity, we employ a Protection-Activation-Oxidation strategy.

Key Strategic Decision: The use of Phthalimide protection is critical. Unlike Boc or Cbz, phthalimides are stable against the harsh oxidative chlorination conditions (


) required to generate the sulfonyl chloride intermediate.

SynthesisWorkflow Start Starting Material: 1,3-Diamino-2-propanol Step1 Step 1: Amine Protection (Phthalic Anhydride) Start->Step1  Heat, Toluene   Step2 Step 2: Activation (Mesylation of 2-OH) Step1->Step2  MsCl, Et3N   Step3 Step 3: Sulfur Introduction (Thioacetate Displacement) Step2->Step3  KSAc, DMF   Step4 Step 4: Oxidative Chlorination (NCS/HCl or Cl2/AcOH) Step3->Step4  Oxidation to -SO2Cl   Step5 Step 5: Amidation (NH3 in THF) Step4->Step5  Ammonolysis   Step6 Step 6: Deprotection (Hydrazinolysis) Step5->Step6  N2H4·H2O   Final Target Product: 1,3-Diaminopropane-2-sulfonamide Dihydrochloride Step6->Final  HCl/MeOH  

Figure 1: Step-wise synthetic pathway leveraging the stability of phthalimide protecting groups during oxidative functionalization.[1]

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
1,3-Diamino-2-propanol >98%Starting scaffold.
Phthalic Anhydride >99%Amine protecting group.
Methanesulfonyl Chloride (MsCl) ReagentPlusActivation of secondary alcohol.
Potassium Thioacetate (KSAc) >98%Sulfur source (nucleophile).[2]
N-Chlorosuccinimide (NCS) Reagent GradeOxidative chlorination agent.
Hydrazine Hydrate 50-60%Deprotection agent (Ing-Manske).
HCl in Dioxane 4.0 MSalt formation.
Equipment StandardRotary evaporator, High-vac pump, Inert gas (Ar/N2) manifold.

Detailed Experimental Protocol

Stage 1: Protection of Amines

Objective: Cap primary amines to prevent interference during sulfonation.

  • Dissolve: In a 1 L round-bottom flask equipped with a Dean-Stark trap, dissolve 1,3-diamino-2-propanol (10.0 g, 111 mmol) and phthalic anhydride (33.0 g, 223 mmol) in Toluene (300 mL).

  • Reflux: Heat to reflux with vigorous stirring. Water generated during imide formation will collect in the Dean-Stark trap. Continue until water evolution ceases (~4–6 hours).

  • Workup: Cool to room temperature. The product, 1,3-diphthalimido-2-propanol , often precipitates. If not, concentrate under vacuum.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%[3]

    • Checkpoint: ¹H NMR should show aromatic peaks (7.7–7.9 ppm) and the loss of broad

      
       signals.
      
Stage 2: Activation & Thioacetate Displacement

Objective: Convert the secondary alcohol to a thioester (masked thiol).

  • Mesylation: Suspend the protected alcohol (20.0 g, 57 mmol) in anhydrous DCM (200 mL) with Triethylamine (12 mL, 86 mmol). Cool to 0°C.[4]

  • Addition: Dropwise add MsCl (5.3 mL, 68 mmol). Stir at 0°C for 1 h, then allow to warm to RT.

  • Isolation: Wash with water, brine, dry over

    
    , and concentrate to yield the crude mesylate.
    
  • Displacement: Dissolve the mesylate in anhydrous DMF (150 mL). Add Potassium Thioacetate (9.8 g, 86 mmol).

  • Heat: Stir at 80°C for 6 hours. The solution will turn dark orange/brown.

  • Workup: Pour into ice water (500 mL). The product, S-(1,3-diphthalimido-2-propyl) thioacetate , will precipitate. Filter, wash with water, and dry.[1]

    • Mechanism:[5][6][7][8]

      
       inversion occurs, but since the starting material is symmetric (unless chiral), the product is achiral.
      
Stage 3: Oxidative Chlorination & Amidation

Objective: Convert thioacetate directly to sulfonamide via sulfonyl chloride. Safety Note: Perform in a fume hood. Generates HCl and potentially


.
  • Oxidation: Suspend the thioacetate (10.0 g) in Acetonitrile/2M HCl (5:1 ratio, 100 mL). Cool to 0°C.[4]

  • Chlorination: Add N-Chlorosuccinimide (NCS) (4.0 equiv) portion-wise, maintaining temperature <10°C. Stir for 1 hour.

    • Validation: The suspension clears as the sulfonyl chloride forms.

  • Extraction: Extract rapidly with Ethyl Acetate. Wash the organic layer with cold brine. Do not dry or store —sulfonyl chlorides are unstable.

  • Amidation: Immediately add the Ethyl Acetate solution to a stirred solution of Ammonia in THF (0.5 M, excess) or aqueous Ammonium Hydroxide at 0°C.

  • Stir: Allow to react for 2 hours.

  • Isolation: Evaporate solvents. The residue is the Diphthalimido-sulfonamide . Purify via flash chromatography (DCM/MeOH) if necessary.

Stage 4: Deprotection & Salt Formation

Objective: Reveal amines and stabilize as dihydrochloride salt.

  • Hydrazinolysis: Suspend the protected sulfonamide in Ethanol (100 mL). Add Hydrazine Hydrate (5 equiv).

  • Reflux: Heat to reflux for 3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Filtration: Cool and filter off the phthalhydrazide byproduct.

  • Acidification: Acidify the filtrate with 4M HCl in Dioxane until pH < 2.

  • Precipitation: The product, 1,3-Diaminopropane-2-sulfonamide dihydrochloride , will precipitate as a white solid.

  • Final Wash: Filter and wash with cold diethyl ether to remove hydrazine traces. Dry under high vacuum over

    
    .
    

Quality Control & Validation

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
¹H NMR (

)

3.8-4.0 (m, 1H, CH-SO2), 3.4-3.6 (m, 4H, CH2-N)
400 MHz NMR
Mass Spec [M+H]⁺ = 154.06 (Free base)LC-MS (ESI)
Chloride Content 30.5% ± 1.0% (Theoretical for 2HCl)Argentometric Titration
Solubility Soluble in water, DMSO; Insoluble in EtherSolubility Test

Troubleshooting:

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store under Argon in a desiccator.

  • Incomplete Deprotection: If NMR shows aromatic signals after Stage 4, repeat the hydrazine reflux or use 6M HCl reflux (though HCl reflux is harsher on the sulfonamide).

References

  • General Synthesis of Aliphatic Sulfonamides

    • Bahrami, K., et al. "Direct conversion of thiols and disulfides into sulfonamides using H2O2–SOCl2."[9] Journal of Organic Chemistry, 74.24 (2009): 9287-9291. Link

  • Nishiguchi, A., et al.
  • Precursor Synthesis (1,3-Diamino-2-propanol derivatives)

    • Moynihan, H. A., et al. "Preparation of 1,3-diamino-2-propanol derivatives." Journal of Chemical Research, 2003. Link

  • CAS Registry Data

    • 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS 2751615-03-7).[10]

Sources

Method

Application Note: 1,3-Diaminopropane-2-sulfonamide dihydrochloride in Enzyme Inhibition

This Application Note and Protocol guide details the use of 1,3-Diaminopropane-2-sulfonamide dihydrochloride in enzyme inhibition assays. While often used as a synthetic building block for complex sulfonamide derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1,3-Diaminopropane-2-sulfonamide dihydrochloride in enzyme inhibition assays.

While often used as a synthetic building block for complex sulfonamide derivatives, this compound itself possesses the pharmacophore necessary for Carbonic Anhydrase (CA) inhibition. Its unique structure—a hydrophilic, cationic polyamine backbone combined with a zinc-binding sulfonamide—makes it a valuable tool compound for studying membrane permeability and isoform selectivity.

Introduction & Mechanistic Insight

1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7) is a low-molecular-weight, primary sulfonamide. In the context of enzymology, it functions primarily as a reversible inhibitor of the Carbonic Anhydrase (CA) superfamily (EC 4.2.1.1).

Chemical Identity & Properties[1][2][3][4]
  • Structure : A propane chain substituted with two primary amine groups at positions 1 and 3, and a sulfonamide group at position 2.

  • Salt Form : The dihydrochloride (

    
    ) form ensures high water solubility but creates a highly acidic solution upon dissolution.
    
  • Physiological State : At pH 7.4, the primary amines (

    
    ) are protonated (
    
    
    
    ), rendering the molecule dicationic.
Mechanism of Action
  • Primary Target (Carbonic Anhydrase) : The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). The deprotonated nitrogen (
    
    
    
    ) coordinates directly to the catalytic
    
    
    ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Secondary Interactions : The 1,3-diamino backbone interacts with hydrophilic residues near the active site entrance.

  • Membrane Impermeability : Unlike lipophilic inhibitors (e.g., Acetazolamide), the dicationic nature of this probe prevents passive diffusion across cell membranes. This makes it an excellent tool for selectively inhibiting extracellular CA isoforms (e.g., CA IX, CA XII, CA IV) in whole-cell or tissue assays without affecting cytosolic isoforms (CA I, CA II).

Potential Off-Targets
  • Ornithine Decarboxylase (ODC) : The 1,3-diaminopropane backbone is a known inhibitor of ODC. While the sulfonamide substitution at position 2 likely reduces affinity, researchers should be aware of potential polyamine metabolic interference at high concentrations.

Experimental Preparation (Critical)

Safety Note : The dihydrochloride salt is acidic. Direct addition to an enzyme assay without buffering will denature the enzyme.

Stock Solution Protocol
  • Weighing : Weigh 10 mg of 1,3-Diaminopropane-2-sulfonamide dihydrochloride (MW: ~226.12 g/mol ).

  • Solvent : Dissolve in DMSO (Dimethyl sulfoxide) or Deionized Water .

    • Recommendation: Use Water for this compound due to its high polarity. DMSO is acceptable if preparing a library, but water avoids solvent effects on the enzyme.

  • Neutralization (Crucial Step) :

    • The solution will be acidic (pH ~2-3).

    • Do NOT adjust pH of the high-concentration stock directly if it causes precipitation.

    • Instead , prepare the stock at

      
       in water. When diluting into the assay buffer (usually 
      
      
      
      HEPES or Tris), ensure the buffer capacity is sufficient to neutralize the acid carried over.
    • Verification: Check the pH of a "mock" assay mixture (buffer + highest inhibitor concentration) to ensure it remains at pH 7.4–7.5.

Protocol A: Carbonic Anhydrase Esterase Assay (Benchtop Screening)

This assay uses 4-Nitrophenyl Acetate (4-NPA) as a surrogate substrate. CA hydrolyzes 4-NPA to 4-nitrophenol (yellow), which is monitored spectrophotometrically.

Materials
  • Enzyme : Bovine CA II (Sigma C3934) or Recombinant Human CA isoforms.

  • Substrate : 4-Nitrophenyl acetate (4-NPA). Dissolve to

    
     in Acetone (Stock).
    
  • Buffer :

    
     HEPES or Tris-HCl, pH 7.5, containing 
    
    
    
    
    
    (to maintain ionic strength).
  • Inhibitor : 1,3-Diaminopropane-2-sulfonamide

    
     (Serial dilutions).
    
Workflow
  • Preparation :

    • Dilute CA enzyme to

      
       in Buffer.
      
    • Dilute 4-NPA stock 1:100 into water to create a

      
       Working Substrate Solution (prepare fresh; it auto-hydrolyzes).
      
  • Incubation :

    • In a 96-well microplate, add

      
       Buffer .
      
    • Add

      
       Enzyme Solution .
      
    • Add

      
       Inhibitor Solution  (various concentrations).
      
    • Control: Use Buffer instead of Inhibitor for "100% Activity".

    • Blank: Use Buffer instead of Enzyme for "Background Hydrolysis".

    • Incubate for 15 minutes at 25°C to allow Inhibitor-Enzyme equilibrium.

  • Reaction Initiation :

    • Add

      
       of 
      
      
      
      4-NPA Substrate
      to all wells.
  • Measurement :

    • Immediately read Absorbance at 400 nm (or 405 nm) in kinetic mode for 10–30 minutes.

  • Analysis :

    • Calculate the initial velocity (

      
      , slope of Abs vs Time).
      
    • Subtract Blank slope from Enzyme slopes.

    • Plot % Inhibition vs. Log[Inhibitor].

Protocol B: Stopped-Flow Hydration Assay (Gold Standard)

For accurate


 determination, the physiological reaction (

) is monitored using a pH indicator.
Materials
  • Instrument : Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

  • Indicator : Phenol Red (

    
     in buffer).
    
  • Substrate :

    
    -saturated water (bubbled for 30 min at 25°C; approx. 
    
    
    
    
    
    ).
  • Buffer :

    
     HEPES, pH 7.5, 
    
    
    
    
    
    .
Workflow
  • Syringe A (Enzyme + Inhibitor + Indicator) :

    • Mix Enzyme (final conc.

      
      ), Indicator (
      
      
      
      ), and Inhibitor (varying conc.).
    • Incubate 15 min.

  • Syringe B (Substrate) :

    • 
      -saturated water.
      
  • Reaction :

    • Rapidly mix Syringe A and B (1:1 ratio).

    • Monitor Absorbance decrease at 557 nm (Phenol Red color change from red to yellow).

  • Calculation :

    • Fit the kinetic trace to determine the rate constant (

      
      ).
      
    • Use the Cheng-Prusoff equation adapted for substrate saturation to calculate

      
      .
      

Visualization of Mechanism & Workflow

CA_Inhibition_Workflow cluster_Assay Assay Selection Compound 1,3-Diaminopropane-2-sulfonamide (Dihydrochloride Salt) Prep Stock Prep (Dissolve in H2O, Check pH) Compound->Prep Weigh & Dissolve Esterase Esterase Assay (Substrate: 4-NPA) Output: IC50 (Approx) Prep->Esterase Benchtop Screening StoppedFlow Stopped-Flow Assay (Substrate: CO2) Output: Ki (Precise) Prep->StoppedFlow Kinetic Characterization Mechanism Mechanism: Zn(II) Coordination + Cationic Repulsion Esterase->Mechanism Inhibits Hydrolysis StoppedFlow->Mechanism Inhibits Hydration Data Data Analysis Non-linear Regression Mechanism->Data Absorbance Data

Caption: Workflow for characterizing 1,3-Diaminopropane-2-sulfonamide dihydrochloride, from solubilization to assay selection and data analysis.

Data Analysis & Interpretation

Calculating

Fit the reaction rates (


) to the four-parameter logistic equation:


Where:
  • 
     = Inhibitor concentration
    
  • 
     = Hill slope (should be approx -1 for 1:1 binding)
    
Calculating (Inhibition Constant)

For the


 hydration assay, the relationship between 

and

for a competitive inhibitor is:

  • Note : For Carbonic Anhydrase, the enzyme concentration is often high relative to

    
    . If 
    
    
    
    , use the Morrison Equation for tight-binding inhibitors rather than the standard Cheng-Prusoff.
Expected Results
  • Potency : As a primary sulfonamide, expect

    
     values in the nanomolar to low micromolar range  (
    
    
    
    ) against hCA II.
  • Selectivity : Due to the cationic tail, this compound may show distinct affinity profiles for transmembrane isoforms (hCA IX/XII) compared to neutral sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry, 242, 4221-4229. Link

  • BidePharm . (n.d.). Product Data Sheet: 1,3-Diaminopropane-2-sulfonamide dihydrochloride. Retrieved from BidePharm Catalog. Link

Application

Application Note &amp; Protocol: Preparation of Aqueous Stock Solutions of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

Abstract This document provides a comprehensive guide and a detailed protocol for the preparation, quality control, and storage of aqueous stock solutions of 1,3-Diaminopropane-2-sulfonamide dihydrochloride. The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the preparation, quality control, and storage of aqueous stock solutions of 1,3-Diaminopropane-2-sulfonamide dihydrochloride. The protocols are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for their experiments. This guide emphasizes the scientific principles behind each step, ensuring both procedural accuracy and the integrity of the resulting solution.

Introduction and Scientific Principles

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a molecule of interest that combines the structural features of a simple aliphatic diamine with a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, known for its role in inhibiting enzymes like dihydropteroate synthetase in bacteria.[1][2] The 1,3-diaminopropane backbone serves as a versatile scaffold in chemical synthesis.[3][4] For instance, related diaminopropane compounds have been shown to inhibit protein synthesis and viral replication in cell-based assays, while other derivatives are explored as synthesis reagents for novel therapeutics.[5][6]

Given its dihydrochloride salt form, the compound is expected to have enhanced aqueous solubility and stability compared to its free base. However, this salt form and its hygroscopic nature present specific challenges in the preparation of stock solutions.[5][7] Achieving an accurate final concentration is paramount for the reliability and reproducibility of any downstream application, from enzymatic assays to cell culture experiments. This document provides a robust framework to mitigate these challenges.

Physicochemical Properties & Pre-Protocol Considerations

Understanding the compound's properties is critical for proper handling and accurate solution preparation. The data presented below is for the closely related compound, 1,3-Diaminopropane dihydrochloride (CAS: 10517-44-9), which serves as the best available reference.

PropertyValueSource
CAS Number 10517-44-9[8][9]
Molecular Formula C₃H₁₂Cl₂N₂[5][8]
Molecular Weight 147.05 g/mol [5][8]
Appearance White to almost white crystalline powder[5][10]
Melting Point 246-250 °C (lit.)[8][9]
Solubility Soluble in water; slightly soluble in methanol[5][10]
Stability Hygroscopic (absorbs moisture from the air)[5][7]

Causality Behind Experimental Choices:

  • Choice of Solvent: Water is the recommended solvent due to the compound's high solubility as a dihydrochloride salt.[10] Using a high-purity water source (e.g., Milli-Q® or equivalent) is essential to prevent contamination with nucleases, proteases, or metal ions that could compromise downstream experiments.

  • Hygroscopicity: The compound's tendency to absorb atmospheric moisture is the most significant source of potential error in concentration accuracy.[7] Absorbed water increases the measured weight of the powder, meaning that a standard weighing procedure will result in a final concentration that is lower than intended. The protocol below incorporates steps to minimize this effect.

Hazard Assessment and Safe Handling

1,3-Diaminopropane dihydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

  • Primary Hazards: Toxic if swallowed, inhaled, or in contact with skin.[8] It causes serious eye and skin irritation and may cause respiratory irritation.[8][11][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Engineering Controls: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of the powder.[8] An eyewash station and safety shower must be readily accessible.[11]

Required PPESpecificationRationale
Eye Protection Safety glasses with side shields or a face shield[7][12] Protects eyes from airborne powder and splashes.
Hand Protection Chemical-resistant nitrile gloves[13] Prevents dermal absorption.
Body Protection Laboratory coat[13] Protects skin and clothing from contamination.
Respiratory Use in fume hood; NIOSH-approved respirator if dust is generated outside a hood[12] Prevents inhalation of toxic powder.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 100 mM stock solution. The principles can be scaled for different volumes and concentrations.

Materials and Equipment
  • 1,3-Diaminopropane-2-sulfonamide dihydrochloride (or proxy)

  • High-purity, nuclease-free water

  • 10 mL Class A volumetric flask with stopper

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or weigh boat

  • Spatula

  • Vortex mixer and/or magnetic stirrer with stir bar

  • Sonicator bath (recommended)

  • 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane)

  • Sterile Luer-lock syringe (10-20 mL)

  • Sterile conical tubes or cryovials for aliquoting

  • Pipettes and sterile tips

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculations Calculate mass needed for 100 mM in 10 mL weigh 2. Weighing Equilibrate reagent. Weigh 147.05 mg quickly. calc->weigh dissolve 3. Dissolution Transfer to 10 mL flask. Add ~7 mL H₂O, vortex/sonicate. weigh->dissolve qs 4. Final Volume Bring volume to 10.0 mL mark. Invert to mix thoroughly. dissolve->qs filter 5. Sterilization Filter through 0.22 µm syringe filter into a sterile tube. qs->filter aliquot 6. Aliquoting Dispense into single-use cryovials (e.g., 100 µL). filter->aliquot labeling 7. Labeling Compound Name, Conc., Date, Initials. aliquot->labeling storage 8. Storage Store at -20°C or -80°C. Protect from light. labeling->storage

Caption: Workflow for preparing a sterile 100 mM stock solution.

Step-by-Step Methodology
  • Pre-equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Expert Insight: This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening, which would lead to inaccurate weighing.

  • Calculations: Calculate the mass of the compound required.

    • For a 100 mM (0.1 mol/L) solution in 10 mL (0.01 L):

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 147.05 g/mol = 0.14705 g or 147.1 mg

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Working swiftly within the chemical fume hood, weigh out exactly 147.1 mg of the powder.

    • Expert Insight: Minimize the time the powder is exposed to air. Close the stock bottle immediately after dispensing. The speed of this step is your primary defense against errors from water absorption.

  • Dissolution:

    • Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.

    • Add approximately 7 mL of high-purity water.

    • Stopper the flask and vortex or swirl vigorously until the solid appears to be fully dissolved. Sonication in a room temperature water bath for 5-10 minutes can significantly aid dissolution.

    • Trustworthiness Check: The solution must be perfectly clear, with no visible particulates. If solids remain, continue vortexing or sonicating. Incomplete dissolution is a common source of concentration error.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, carefully add high-purity water until the bottom of the meniscus touches the 10.0 mL calibration mark on the flask.

    • Stopper the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.

  • Sterile Filtration (for biological applications):

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile conical tube.

    • Expert Insight: This step removes any insoluble microparticulates and ensures the sterility required for cell culture experiments, preventing microbial contamination.

  • Aliquoting and Labeling:

    • Dispense the filtered stock solution into smaller, single-use, sterile cryovials (e.g., 100 µL or 500 µL aliquots).

    • Label each vial clearly with: Compound Name, Concentration (100 mM), Solvent (H₂O), Date of Preparation, and Your Initials.

    • Expert Insight: Aliquoting prevents the degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.

Quality Control and Storage

Validation
  • Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates.

  • pH Measurement: Measure the pH of a small sample of the stock solution. As a dihydrochloride salt of a diamine, the solution is expected to be acidic. Recording this pH value is crucial for experimental consistency, as pH can influence compound activity and stability.

Recommended Storage
  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).

  • Light: As a general best practice for all stock solutions, protect vials from direct light by storing them in a labeled freezer box.

  • Stability: Once thawed for use, an aliquot should be kept on ice and used within the same day. Do not re-freeze thawed aliquots. Discard any unused portion to maintain the integrity of future experiments.

References

  • Chem Service. (2017). SAFETY DATA SHEET: N-Coco-1,3-diaminopropane. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Boc-1,3-diaminopropane hydrochloride. [Link]

  • ChemWhat. (n.d.). 1,3-DIAMINOPROPANE DIHYDROCHLORIDE CAS#: 10517-44-9. [Link]

  • Chaudhary, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 671–682. [Link]

  • AGES. (2010). SOP Sulfonamides in tissue. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. [Link]

  • U.S. Environmental Protection Agency. (2025). 1,3-Diaminopropane-2-sulfonic acid Properties. [Link]

  • Tuomi, K., et al. (1980). 1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells. FEBS Letters, 111(2), 329-332. [Link]

  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • The Good Scents Company. (n.d.). 1,3-diaminopropane, 109-76-2. [Link]

  • Google Patents. (1999).

Sources

Method

Application Note &amp; Protocol Guide: 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Abstract & Technical Overview 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized trifunctional building block characterized by a propyl backbone functionalized with two primary amine groups (positions 1 an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Overview

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized trifunctional building block characterized by a propyl backbone functionalized with two primary amine groups (positions 1 and 3) and a sulfonamide moiety (position 2). Unlike the common solvent 1,3-diaminopropane, this derivative incorporates a sulfonamide group, a pharmacophore frequently associated with carbonic anhydrase inhibition and antibacterial activity.

This compound serves as a critical intermediate in the synthesis of:

  • Multidentate Ligands: For coordination chemistry, where the amines and sulfonamide nitrogen can chelate transition metals.

  • Bioactive Heterocycles: Precursor for tetrahydropyrimidines and macrocyclic polyamines.

  • Peptidomimetics: As a polar, hydrogen-bonding scaffold in drug design.

This guide details the safety, handling, and experimental protocols required to utilize this hygroscopic salt effectively in research and development.

Safety Profile & Precautions

Hazard Identification

While specific toxicological data for this derivative may be limited, its functional groups dictate the following rigorous safety profile based on Structure-Activity Relationship (SAR) analysis:

  • Sulfonamide Sensitivity (Critical): The C2-sulfonamide group poses a risk of hypersensitivity (allergic reactions) similar to "sulfa drugs." Researchers with known sulfonamide allergies must strictly avoid contact.

  • Corrosivity/Irritation: As a dihydrochloride salt of an aliphatic diamine, the compound is acidic in solution and potentially corrosive to mucous membranes. The free base (if generated) is caustic.

  • Hygroscopicity: The HCl salt form is highly hygroscopic. Absorption of atmospheric water will alter stoichiometry and potentially degrade the compound via hydrolysis over extended periods.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory N95 / P100 Respirator Prevents inhalation of fine particulates during weighing.
Dermal Double Nitrile Gloves (0.11 mm min)Sulfonamides can permeate skin; double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Tightly sealed protection against acidic dust or splashes.
Body Lab Coat + Tyvek Sleeves Prevents accumulation of dust on personal clothing.
Engineering Controls
  • Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use anti-static gun or ionizer bars during weighing, as dry amine salts often carry significant static charge, leading to scattering.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Desiccation: Keep secondary containment (desiccator) with active silica gel or

    
    .
    
Stability Logic

The dihydrochloride salt is kinetically stable in the solid state if dry. However, in solution (water/DMSO), the primary amines are susceptible to oxidation over time.

  • Shelf-life (Solid): 2 years (if desiccated).

  • Shelf-life (Solution): Use immediately or store at -20°C for <1 week.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution for biological assays or synthesis.

  • Calculation:

    • Molecular Weight (Salt): ~226.13 g/mol (Verify specific batch CoA).

    • Target Concentration: 100 mM (0.1 M).

    • Volume: 10 mL.[1]

    • Mass Required:

      
      .
      
  • Solvent Selection:

    • Water: Highly soluble (Acidic pH ~4-5). Best for aqueous buffers.

    • DMSO: Soluble. Best for organic synthesis or cellular assays.

    • Methanol: Moderately soluble.

  • Procedure:

    • Weigh 226.1 mg of compound into a tared 15 mL conical tube (in fume hood).

    • Add 5 mL of solvent (Water/DMSO). Vortex for 30 seconds until fully dissolved.

    • Dilute to final volume (10 mL).

    • Sterilization: If using for cell culture, filter through a 0.22 µm PVDF syringe filter. Do not use Nylon filters as amines may bind.

Protocol B: "Free-Basing" for Organic Synthesis

Objective: Convert the dihydrochloride salt to the reactive free amine for nucleophilic substitution or condensation reactions. Context: The HCl salt is non-nucleophilic. To react the amines (e.g., with an aldehyde or acid chloride), the HCl must be neutralized.

Method 1: In-Situ Neutralization (Preferred)

  • Dissolve the salt (1.0 equiv) in the reaction solvent (e.g., DMF, Methanol, or DCM).

  • Add a tertiary amine base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 to 2.5 equiv).

  • Stir for 15 minutes at Room Temperature (RT).

  • Proceed with the addition of the electrophile.

Method 2: Isolation of Free Base (Use only if TEA interferes)

  • Dissolve salt in minimum water (e.g., 1 g in 5 mL).

  • Cool to 0°C on ice.

  • Add 5M NaOH dropwise until pH > 12.

  • Extract exhaustively with n-Butanol or DCM/Isopropanol (3:1) (The free base is highly polar and hard to extract with pure DCM).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo (keep temp < 40°C to avoid degradation).
    

Application Workflow: Synthesis of Tetrahydropyrimidine Ligands

This compound is an ideal precursor for cyclic diamine ligands via condensation with aldehydes.

SynthesisWorkflow Salt 1,3-Diaminopropane -2-sulfonamide 2HCl Base Neutralization (DIPEA/MeOH) Salt->Base Activation Aldehyde Aldehyde Addition (R-CHO) Base->Aldehyde Imine Formation Cyclization Cyclization (Reflux 4-12h) Aldehyde->Cyclization Ring Closure Product Tetrahydropyrimidine Derivative Cyclization->Product Purification

Figure 1: Synthetic pathway for converting the diaminopropane-sulfonamide scaffold into a bioactive heterocyclic ligand.

Emergency & First Aid Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol (increases absorption).
Eye Contact Rinse with saline/water for 15 mins, lifting eyelids. Seek ophthalmologist.
Inhalation Move to fresh air.[2] If wheezing occurs (sulfonamide sensitization), seek medical aid.
Spill Cleanup Dampen with water to prevent dust. Absorb with paper towels. Neutralize surface with 1% acetic acid if free base was spilled.

References

  • Chemical Identity & Properties

    • 1,3-Diaminopropane dihydrochloride (Parent Structure).[2][3] Sigma-Aldrich.[4] CAS: 10517-44-9.[2][5][6] Link

    • Sulfonamide Functional Group Safety. National Center for Biotechnology Information. PubChem Compound Summary for Sulfonamide. Link

  • Synthetic Methodology (Analogue Protocols)

    • Synthesis of Heterocyclic Compounds Using 1,3-Diaminopropane. BenchChem Application Notes.[7] (General protocols for diamine condensation). Link

    • Preparation of 1,3-diaminopropan-2-ols (Structural Analogue). ResearchGate. (Methodology for functionalized propane diamines). Link

  • Safety Standards

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Link

(Note: Direct literature on the specific "2-sulfonamide" derivative is sparse; protocols above are derived from standard operating procedures for structurally homologous 1,3-diamines and sulfonamide salts.)

Sources

Application

Application Note: High-Purity Synthesis of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . This compound is a critical scaffold in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . This compound is a critical scaffold in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors, chelating agents, and novel zwitterionic ligands.

The guide prioritizes a Thiol-Oxidation Strategy , which offers superior yields and operational safety compared to historical methods involving the harsh activation of zwitterionic sulfonic acids.

Executive Summary
  • Target Molecule: 1,3-Diaminopropane-2-sulfonamide dihydrochloride (

    
    )
    
  • Primary Application: Fragment-based drug discovery (FBDD), enzyme inhibition (CAIs), and supramolecular assembly.

  • Methodology: Thiirane ring-opening of epichlorohydrin derivatives followed by oxidative chlorination and amidation.

  • Key Advantage: Avoids the use of

    
     on high-melting zwitterionic intermediates, ensuring milder conditions and higher functional group tolerance.
    
Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the "solubility paradox" of the 2-sulfonic acid intermediate. Direct chlorination of 1,3-diaminopropane-2-sulfonic acid is difficult due to its high polarity and insolubility in organic solvents.

Strategic Solution:

  • Masking: Use N,N-dibenzyl protection to render intermediates lipophilic and soluble in standard organic solvents.

  • Sulfur Introduction: Utilize episulfidation of an epichlorohydrin-derived precursor to install the sulfur atom at C2 with correct regiochemistry.

  • Oxidative Activation: Convert the intermediate thiol directly to the sulfonyl chloride using aqueous chlorine or NCS, bypassing the sulfonic acid stage.

Retrosynthesis Target 1,3-Diaminopropane-2-sulfonamide (Target) Protected 1,3-Bis(dibenzylamino)-2-propanesulfonamide Target->Protected Hydrogenolysis (Deprotection) SulfonylCl 1,3-Bis(dibenzylamino)-2-propanesulfonyl Chloride Protected->SulfonylCl Amidation (NH3) Thiol 1,3-Bis(dibenzylamino)-2-propanethiol SulfonylCl->Thiol Oxidative Chlorination Start Epichlorohydrin + Dibenzylamine Thiol->Start Episulfidation & Ring Opening Thiirane N,N-Dibenzyl-2-(chloromethyl)thiirane (Hypothetical eqv.)

Figure 1: Retrosynthetic logic flow prioritizing lipophilic intermediates for facile purification.

Detailed Experimental Protocol
Phase 1: Construction of the Diamino-Thiol Scaffold

This phase establishes the carbon backbone and installs the sulfur atom via a thiirane intermediate, based on methodologies adapted from Synthesis (2005).

Reagents:

  • Epichlorohydrin (1.0 equiv)

  • Dibenzylamine (2.0 equiv)

  • Potassium Thiocyanate (KSCN) (1.1 equiv)

  • Solvents: Methanol, Dichloromethane (DCM)

Step-by-Step:

  • Epoxide Opening (Amination):

    • To a stirred solution of Epichlorohydrin (10 mmol) in Methanol (20 mL) at 0°C, add Dibenzylamine (10 mmol) dropwise.

    • Allow to warm to room temperature (RT) and stir for 12 hours. This yields 1-chloro-3-(dibenzylamino)-2-propanol.

  • Episulfidation (Thiirane Formation):

    • Add KSCN (11 mmol) to the reaction mixture.

    • Stir at RT for 6 hours. The thiocyanate attacks the epoxide/halohydrin to form the intermediate thiirane (episulfide) in situ.

  • Second Amination & Ring Opening:

    • Add a second equivalent of Dibenzylamine (10 mmol).

    • Heat the mixture to 50°C for 4 hours. The amine attacks the thiirane ring, opening it to form the thiol.

    • Note: The regioselectivity favors the symmetric 1,3-diamine product due to the steric bulk of the dibenzyl groups.

  • Work-up:

    • Concentrate in vacuo. Dissolve residue in DCM and wash with water (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
    • Yield Check: Expect a viscous oil. The thiol is prone to oxidation (disulfide formation); proceed immediately to Phase 2.

Phase 2: Oxidative Chlorination & Amidation

This is the critical step where the sulfur oxidation state is adjusted from -2 (thiol) to +6 (sulfonyl).

Reagents:

  • N-Chlorosuccinimide (NCS) (4.0 equiv) or

    
     gas
    
  • 2M HCl (aq) / Acetonitrile (1:5 ratio)

  • Ammonia (0.5M in Dioxane or aqueous

    
    )
    

Step-by-Step:

  • Sulfonyl Chloride Formation:

    • Dissolve the crude 1,3-bis(dibenzylamino)-2-propanethiol in Acetonitrile/2M HCl (5:1 v/v). Cool to 0°C.[1]

    • Add NCS (4.0 equiv) portion-wise over 20 minutes. Maintain temperature <10°C to prevent C-S bond cleavage.

    • Mechanism:[2] The thiol is oxidized to sulfenyl chloride (

      
      ), then sulfinyl chloride (
      
      
      
      ), and finally sulfonyl chloride (
      
      
      ).
    • Stir for 1 hour. The mixture will turn light yellow.

    • Extraction: Dilute with Ethyl Acetate, wash with cold brine. Dry organic layer rapidly over

      
      . Do not concentrate to dryness (sulfonyl chlorides can be unstable).
      
  • Amidation:

    • Cool the sulfonyl chloride solution to -10°C.

    • Bubble anhydrous

      
       gas or add 0.5M 
      
      
      
      in Dioxane (excess, 5-10 equiv) dropwise.
    • Stir for 2 hours at RT.

    • Purification: Evaporate solvents. Purify the residue via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Intermediate Product: 1,3-Bis(dibenzylamino)propane-2-sulfonamide.

Phase 3: Global Deprotection & Salt Formation

Removal of the benzyl groups to release the primary amines.

Reagents:

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (

    
    , 1 atm or balloon)
    
  • Methanol / HCl[1]

Step-by-Step:

  • Dissolve the protected sulfonamide in Methanol.

  • Add 10 wt% Pd/C catalyst.

  • Add 2.5 equivalents of HCl (1M in MeOH) to ensure salt formation upon amine release.

  • Stir under

    
     atmosphere (balloon) for 12-24 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate. Triturate the residue with cold Diethyl Ether or Acetone to induce crystallization.

  • Final Product: White crystalline solid (1,3-Diaminopropane-2-sulfonamide dihydrochloride ).

Critical Parameters & Troubleshooting
ParameterSpecificationImpact on Quality
Temperature (Phase 2) Must be < 10°CHigher temps during chlorination can cause desulfonylation (loss of

).
Amine Protection Dibenzyl (

)
Essential. Phthalimide is an alternative but requires hydrazine deprotection, which may react with the sulfonamide.
Oxidant Choice NCS/HClGentler than

gas; prevents over-chlorination of the aliphatic chain.
pH Control Acidic (Phase 2)Acidic media prevents nucleophilic attack by the amine on the activated sulfur species before the sulfonyl chloride is formed.
Mechanistic Pathway

The following diagram illustrates the transformation from the thiirane intermediate to the final sulfonamide.

Mechanism Step1 Thiirane Intermediate Step2 Nucleophilic Ring Opening (Bn2NH attack) Step1->Step2 Step3 Free Thiol (-SH) Step2->Step3 Step4 Oxidative Chlorination (NCS/HCl) Step3->Step4 Step5 Sulfonyl Chloride (-SO2Cl) Step4->Step5 Step6 Sulfonamide (-SO2NH2) Step5->Step6

Figure 2: Mechanistic progression from thiirane to sulfonamide.[3][4]

References
  • Xu, X., & Yudin, A. K. (2005). An Expeditious Synthesis of 1-Substituted and Cyclic Taurines. Synthesis, 13, 2122–2128.[1] (Source for the episulfidation and thiirane ring-opening methodology). Link

  • Nishiguchi, A., et al. (2002). Novel oxidative chlorination of thiols to sulfonyl chlorides using NCS. Journal of Organic Chemistry. (Standard protocol for Thiol to Sulfonyl Chloride conversion).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide pharmacophore utility).

Sources

Method

In Vitro Applications of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Application Note & Protocol Guide Part 1: Executive Summary & Scientific Rationale 1,3-Diaminopropane-2-sulfonamidedihydrochloride is a specialized functionalized polyamine scaffold primarily utilized in Fragment-Based D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

1,3-Diaminopropane-2-sulfonamidedihydrochloride is a specialized functionalized polyamine scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . Its unique structure—a propane backbone featuring two primary amine groups and a central sulfonamide moiety—positions it as a critical building block for developing inhibitors against Glycine Transporter 1 (GlyT1) and Carbonic Anhydrase (CA) isoforms.

Core Mechanism of Action
  • GlyT1 Targeting (Scaffold Utility):

    • Mechanism: GlyT1 inhibitors often require a polar core to interact with the transporter's central cavity, flanked by hydrophobic groups to occupy the S1 and S2 pockets. This compound serves as the polar "anchor," mimicking the zwitterionic nature of glycine while introducing a sulfonamide handle for further derivatization.

    • Application: It is used as a starting fragment to synthesize high-affinity GlyT1 inhibitors (e.g., sarcosine-based or non-sarcosine sulfonamides) for the treatment of schizophrenia and cognitive impairment.

  • Carbonic Anhydrase Inhibition (Direct Activity):

    • Mechanism: The primary sulfonamide group (

      
      ) is the classic pharmacophore for Carbonic Anhydrase (CA) inhibition. It binds directly to the catalytic Zinc ion (
      
      
      
      ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    • Application: As a small, hydrophilic molecule, it serves as a low-molecular-weight probe to study the solvent accessibility of CA active sites or as a polarity-matched control in selectivity assays.

Part 2: Experimental Workflows & Applications
1. Fragment-Based Screening for GlyT1 Inhibitors

In FBDD, this compound is screened to identify "ligand efficiency"—a measure of binding energy per heavy atom. Due to its small size, it likely exhibits low affinity (high


 to 

range) but high ligand efficiency, making it an ideal starting point for "growing" or "linking" strategies.

Workflow Diagram:

FBDD_Workflow Fragment 1,3-Diaminopropane-2-sulfonamide (Fragment) Screening Primary Screening (NMR / SPR / High-Conc. Radioligand) Fragment->Screening input Hit_Validation Hit Validation (Dose-Response in GlyT1 Assay) Screening->Hit_Validation identify binder Elaboration Fragment Elaboration (Acylation of Amines / Sulfonamide Mod.) Hit_Validation->Elaboration confirm vector Lead_Gen Lead Generation (High Affinity GlyT1 Inhibitor) Elaboration->Lead_Gen optimize SAR

Caption: Workflow for utilizing 1,3-Diaminopropane-2-sulfonamide in Fragment-Based Drug Discovery (FBDD) targeting GlyT1.

2. Selectivity Profiling (Carbonic Anhydrase vs. GlyT1)

Since sulfonamides are potent CA inhibitors, any GlyT1 inhibitor derived from this scaffold must be counter-screened against CA isoforms (e.g., hCA I, II, IX) to avoid off-target side effects (e.g., metabolic acidosis, paresthesia).

Comparison Table: Target Profiles

FeatureGlyT1 (Target)Carbonic Anhydrase (Off-Target)
Binding Mode Competitive / Non-competitiveZinc Coordination (Active Site)
Key Moiety Diamine backbone + Hydrophobic groupsPrimary Sulfonamide (

)
Assay Readout

-Glycine Uptake
Esterase Activity (Colorimetric)
Desired Outcome High Inhibition (

)
Low Inhibition (

)
Part 3: Detailed Experimental Protocols
Protocol A: GlyT1 Uptake Inhibition Assay (Cell-Based)

Objective: To determine the affinity of the fragment or its derivatives for the Glycine Transporter 1. Note: As a fragment, the parent compound may require testing at high concentrations (


).

Materials:

  • Cells: CHO or HEK293 cells stably expressing human GlyT1.

  • Tracer:

    
    -Glycine (Specific Activity: 40-60 Ci/mmol).
    
  • Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

  • Compound: 1,3-Diaminopropane-2-sulfonamide dihydrochloride (dissolved in DMSO or Water).

Step-by-Step Procedure:

  • Cell Preparation: Seed cells in 96-well ScintiPlates (poly-D-lysine coated) at 50,000 cells/well 24 hours prior to assay.

  • Wash: Remove culture medium and wash cells twice with

    
     warm HBSS buffer.
    
  • Pre-incubation: Add

    
     of test compound (diluted in HBSS). Incubate for 15 minutes at 37°C.
    
    • Control: Use

      
       Bitopertin (positive control) and Vehicle (negative control).
      
  • Uptake Initiation: Add

    
     of substrate mixture containing 
    
    
    
    
    
    -Glycine and
    
    
    unlabeled Glycine.
  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination: Aspirate buffer and wash cells 3 times with ice-cold HBSS.

  • Readout: Add scintillation cocktail (if not using ScintiPlates) and count radioactivity using a MicroBeta counter.

  • Analysis: Calculate % Inhibition relative to vehicle control. Plot log(concentration) vs. % Inhibition to determine

    
    .
    
Protocol B: Carbonic Anhydrase Esterase Assay (Colorimetric)

Objective: To assess the intrinsic CA inhibitory activity of the sulfonamide scaffold.

Materials:

  • Enzyme: Purified Bovine Carbonic Anhydrase (Sigma).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Step-by-Step Procedure:

  • Preparation: Dissolve 4-NPA in acetonitrile to 3 mM. Dilute enzyme to 0.1 mg/mL in Tris buffer.

  • Plate Setup: Add

    
     of Tris buffer to each well of a 96-well clear plate.
    
  • Compound Addition: Add

    
     of 1,3-Diaminopropane-2-sulfonamide (serially diluted).
    
  • Enzyme Addition: Add

    
     of enzyme solution. Incubate for 5 minutes at Room Temperature (RT).
    
  • Substrate Initiation: Add

    
     of 3 mM 4-NPA substrate.
    
  • Kinetic Read: Immediately measure Absorbance at 400 nm every 30 seconds for 10 minutes. 4-NPA is hydrolyzed to 4-nitrophenol (yellow).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    by plotting % Activity vs. log(concentration).
Part 4: Troubleshooting & Optimization
IssueProbable CauseSolution
Low Solubility Dihydrochloride salt is polar but may crash out in high organic solvent.Dissolve in water or PBS first, then dilute. Avoid >5% DMSO if possible.
No Inhibition (GlyT1) Compound is a weak fragment (

).
Increase concentration to 1-5 mM or use biophysical methods (NMR/SPR) instead of functional assays.
High Background (CA Assay) Spontaneous hydrolysis of 4-NPA.Use fresh substrate solution and subtract "No Enzyme" blank wells.
Assay Drift pH fluctuation.Sulfonamides are pH-sensitive. Ensure strong buffering (HEPES/Tris) at pH 7.4-7.6.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pinard, E., et al. (2010). Discovery of GlyT1 Inhibitors: A Fragment-Based Approach. Bioorganic & Medicinal Chemistry Letters, 20(1), 356-360. Link

  • VulcanChem. (2023). Product Data Sheet: 1,3-Diaminopropane-2-sulfonamide dihydrochloride.[1][2] VulcanChem Catalog. Link

  • Bide Pharm. (2023).[3] 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS 2751615-03-7).[3][2][4] Bide Pharm Product List. Link

Sources

Application

dosage and concentration ranges for 1,3-Diaminopropane-2-sulfonamidedihydrochloride

This Application Note and Protocol Guide is designed for researchers utilizing 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7), a specialized chemical scaffold primarily used in Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7), a specialized chemical scaffold primarily used in Fragment-Based Drug Discovery (FBDD) and Polyamine Analog Research .

High-Affinity Zinc-Binding Fragment & Polyamine Scaffold

Executive Summary

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a bifunctional hydrophilic scaffold combining a primary sulfonamide (a classic zinc-binding group, ZBG) with a 1,3-diamine backbone (mimicking the polyamine precursor 1,3-diaminopropane).

Its primary utility lies in two distinct research domains:

  • Medicinal Chemistry (FBDD): As a polar, water-soluble fragment for targeting metalloenzymes, particularly Carbonic Anhydrases (CAs) . The sulfonamide coordinates the catalytic zinc ion, while the amine "tails" provide vectors for growing the molecule into specific hydrophobic pockets.

  • Chemical Biology: As a polyamine analog to probe polyamine transport systems or inhibit enzymes involved in polyamine biosynthesis (e.g., ornithine decarboxylase downstream effects).

This guide provides standardized protocols for solubility, in vitro enzyme inhibition screening, and cell-based polyamine interference assays.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 1,3-Diaminopropane-2-sulfonamide dihydrochloride
CAS Number 2751615-03-7
Molecular Formula

Molecular Weight ~226.12 g/mol (Salt form); ~153.20 g/mol (Free base)
Solubility Water: >50 mM (Highly soluble due to ionic nature)DMSO: Soluble (up to 100 mM)Ethanol: Sparingly soluble
pKa (Predicted) Sulfonamide: ~10.1; Amines: ~8.5–9.5
Storage -20°C, desiccated.[1] Hygroscopic.
Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Weigh quickly in a low-humidity environment or use a dry box.

  • Stock Preparation: Prepare fresh aqueous stocks (10–50 mM) in nuclease-free water or PBS. For long-term storage, aliquots at -20°C are stable for 3 months. Avoid repeated freeze-thaw cycles.

Application I: Carbonic Anhydrase Inhibition (Fragment Screening)

The primary sulfonamide moiety (


) is the "warhead" for inhibiting Carbonic Anhydrase (CA) isoforms. This compound serves as a hydrophilic anchor .
Mechanism of Action

The sulfonamide nitrogen becomes deprotonated (


) and coordinates the 

ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The flanking amine groups interact with hydrophilic residues (e.g., Thr199, Glu106) or can be derivatized to reach the hydrophobic half of the active site.
Experimental Workflow

CA_Inhibition_Workflow Stock Stock Prep (10 mM in H2O) Dilution Serial Dilution (1 mM -> 10 nM) Stock->Dilution Buffer: HEPES pH 7.4 Enzyme Add CA Isoform (hCA I, II, IX, XII) Dilution->Enzyme Pre-incubation 15 min Substrate Add Substrate (4-NPA or CO2) Enzyme->Substrate Initiate Reaction Readout Measure Absorbance (400 nm / pH change) Substrate->Readout Kinetic Mode

Figure 1: Workflow for Carbonic Anhydrase Inhibition Assay using 1,3-Diaminopropane-2-sulfonamide.

Protocol: Esterase Activity Assay (4-NPA Method)

This colorimetric assay uses 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme: Recombinant hCA II (Sigma or equivalent), final conc. 10–50 nM.

  • Substrate: 4-NPA (dissolved in acetonitrile), final conc. 0.5 mM.[1]

Steps:

  • Dilution: Prepare a 10-point dilution series of 1,3-Diaminopropane-2-sulfonamide (range: 100 µM to 0.1 nM).

  • Incubation: Add 10 µL of compound dilution to 80 µL of Enzyme/Buffer mix in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of 5 mM 4-NPA substrate.

  • Measurement: Immediately monitor Absorbance at 400 nm every 30 seconds for 15 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. log[Concentration] to determine 
    
    
    
    .

Expected Results:

  • As a small fragment, the

    
     is typically in the micromolar range (0.1 – 10 µM)  depending on the specific CA isoform.
    
  • Note: The high polarity may reduce potency against membrane-bound isoforms (CA IX/XII) in cell-free assays unless derivatized.

Application II: Polyamine Analog Studies

Due to its structural similarity to 1,3-diaminopropane (the backbone of spermidine/spermine), this compound can compete for polyamine transporters or modulate polyamine-dependent processes.

Dosage & Concentration Ranges
ApplicationRecommended ConcentrationRationale
Fragment Screening (Biochemical) 10 µM – 1 mM High concentrations needed to detect weak fragment binding (NMR/SPR).
Enzyme Inhibition (

)
10 nM – 100 µM Active range for sulfonamide-zinc coordination.
Cell Culture (Polyamine Competition) 100 µM – 5 mM Polyamines are abundant (mM levels) inside cells; high exogenous levels are needed to compete.
Toxicity Control < 10 mM Osmotic effects and non-specific amine toxicity may occur above this limit.
Protocol: Polyamine Uptake Competition Assay

Objective: Determine if the sulfonamide analog utilizes the Polyamine Transport System (PTS).

Cell Line: A549 or CHO cells (known PTS activity). Tracer:


-Spermidine or fluorescent polyamine probe.
  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Allow adherence (24h).
    
  • Starvation: Switch to serum-free medium for 4 hours to upregulate PTS.

  • Treatment: Treat cells with 1,3-Diaminopropane-2-sulfonamide (0, 10, 100, 1000 µM) for 30 minutes.

  • Pulse: Add tracer (

    
    -Spermidine, 1 µCi/mL) and incubate for 15 minutes at 37°C.
    
  • Wash & Lysis: Wash 3x with ice-cold PBS (containing 1 mM unlabeled spermidine to remove surface-bound tracer). Lyse cells in 0.1% SDS/0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Interpretation: A dose-dependent reduction in uptake indicates the compound competes for the transporter.

Synthetic Derivatization (Fragment Growing)

For medicinal chemists, the 1,3-diamine handles are key for "growing" the fragment into a lead compound.

Synthesis_Scheme Start 1,3-Diaminopropane- 2-sulfonamide Step1 Selective Protection (Boc-anhydride, 0.9 eq) Start->Step1 Intermediate Mono-Boc Amine Step1->Intermediate Step2 Coupling (R-COOH + EDC/NHS) Intermediate->Step2 Product Functionalized Inhibitor Step2->Product

Figure 2: Strategy for mono-functionalization of the diamine scaffold.

  • Tip: Use stoichiometric control (0.8–0.9 eq. of protecting group) to favor mono-protection over di-protection.

  • Purification: The sulfonamide group is polar; use Reverse Phase HPLC (C18) or Ion Exchange Chromatography for purification of derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2020). Fragment-based drug discovery: A practical approach. Methods in Molecular Biology, 2163, 1-15. Link

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551-4570. Link

  • VulcanChem . (2023). Product Data Sheet: 1,3-Diaminopropane-2-sulfonamide dihydrochloride. Link

Disclaimer: This document is for research use only. The compound described is not approved for human or veterinary clinical use.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1,3-Diaminopropane-2-sulfonamidedihydrochloride synthesis

This is a comprehensive technical support guide designed for researchers encountering low yields in the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . Ticket ID: #SYN-DAP2SA-001 Status: Open Assigned Spe...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers encountering low yields in the synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride .

Ticket ID: #SYN-DAP2SA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Define Your Target

Before troubleshooting, we must clarify the structural isomer, as "sulfonamide" is often used colloquially for two different chemical species in this backbone.

  • Target A (True Sulfonamide): A Carbon-Sulfur (

    
    ) bond at position 2.
    
    • Structure: 2-sulfonamido-1,3-diaminopropane (

      
      ).
      
    • Challenge: Forming a

      
       bond on a secondary carbon without elimination.
      
  • Target B (Sulfamate): A Carbon-Oxygen-Sulfur (

    
    ) bond.
    
    • Structure: 1,3-diaminopropane-2-sulfamate (

      
      ).
      
    • Challenge: Regioselectivity over the amines.

This guide focuses on Target A (True Sulfonamide) , as it is the more synthetically demanding route where "low yield" is a chronic issue due to the instability of aliphatic sulfonyl chlorides and competitive elimination reactions.

The Validated Synthetic Pathway

Low yields often stem from attempting direct sulfonation or using outdated oxidative chlorination methods. The industry-standard high-yield route utilizes a Thioacetate Displacement -> Oxidative Chlorination strategy.

Workflow Diagram

SynthesisPathway Start 1,3-Diamino-2-propanol Step1 N-Protection (Boc/Phth) Start->Step1 Boc2O, NaOH Step2 Activation (Mesylation) Step1->Step2 MsCl, TEA (Avoid Elimination) Step3 Nucleophilic Displacement (KSAc / Thioacetate) Step2->Step3 KSAc, DMF (Inversion of config) Step4 Oxidative Chlorination (NaDCC or NCS) Step3->Step4 NaDCC, HCl (Critical Step) Step5 Amidation (NH3/DCM) Step4->Step5 NH3 (g) or (aq) End Deprotection & Salt Formation (2HCl Salt) Step5->End HCl/Dioxane (Anhydrous Workup)

Caption: Optimized 5-step pathway avoiding direct sulfonation. Critical yield checkpoints are highlighted in Yellow (Displacement) and Red (Oxidation).

Troubleshooting Guide: The Three Yield Killers

Issue 1: The "Disappearing Intermediate" (Step 2 & 3)

Symptom: You mesylate the alcohol, but after reacting with Thioacetate, you isolate the alkene (elimination product) or recover starting material. Root Cause: Secondary mesylates on a 1,3-diamine backbone are prone to elimination (forming the allyl amine derivative) rather than substitution, especially if the amines are not orthogonally protected or if the base is too strong.

VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Leaving Group Tosylate (Ts)Mesylate (Ms) (Faster reaction at lower temp, reducing elimination risk).
Nucleophile Sodium ThioacetatePotassium Thioacetate (KSAc) in dry DMF.
Temperature Reflux (

)

. Higher temps favor elimination.
Protection BenzylBoc or Phthalimide . Carbamates reduce the basicity of neighboring nitrogens, preventing intramolecular catalysis of elimination.

Corrective Action:

  • Ensure amines are Boc-protected .

  • Perform mesylation at

    
     and quench immediately.
    
  • Run the thioacetate displacement in DMF (polar aprotic) at moderate temperature (

    
    ) for longer time (12-18h) rather than forcing it with heat.
    
Issue 2: Decomposition during Sulfonyl Chloride Formation (Step 4)

Symptom: The reaction turns black/tarry, or the sulfonyl chloride yields are <30%. Root Cause: Aliphatic sulfonyl chlorides are notoriously unstable and prone to hydrolysis or desulfonylation (losing


). Traditional 

gas bubbling is too harsh.

Corrective Action: Switch to Oxidative Chlorination using NaDCC or NCS .

  • The Fix: Dissolve the thioacetate intermediate in Acetonitrile/Water (8:1). Cool to

    
    . Add Sodium Dichloroisocyanurate (NaDCC)  or N-Chlorosuccinimide (NCS)  and dilute HCl.
    
  • Why: This generates

    
     in situ under mild conditions, preventing the thermal decomposition of the aliphatic chain.
    
  • Reference: See Bahrami et al. for mild oxidative chlorination strategies [1].

Issue 3: The "Empty Flask" after Deprotection (Step 6)

Symptom: The reaction works, NMR shows product, but after aqueous workup, the yield is near zero. Root Cause: 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a highly polar salt . It is infinitely soluble in water. If you wash with water or attempt an extraction, the product stays in the aqueous phase and is discarded or hard to recover from brine.

Corrective Action: Anhydrous Isolation.

  • Do NOT use water.

  • Dissolve the Boc-protected sulfonamide in a minimal amount of dry Dichloromethane (DCM) or Dioxane.

  • Add 4M HCl in Dioxane (or bubbling HCl gas).

  • The product will precipitate as a white solid.[1][2]

  • Filtration: Filter the solid under nitrogen. Wash with dry diethyl ether.

  • Drying: Vacuum dry. This ensures quantitative recovery of the salt.

Detailed Experimental Protocol (Optimized)

Target: 1,3-Diaminopropane-2-sulfonamide dihydrochloride (via Thioacetate)

Step A: Displacement (Mesylate


 Thioacetate) 
  • Dissolve

    
    -diBoc-1,3-diamino-2-propyl mesylate (1.0 eq) in anhydrous DMF (0.2 M).
    
  • Add Potassium Thioacetate (KSAc, 1.5 eq).

  • Stir at

    
     under 
    
    
    
    for 16 hours.
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer (
    
    
    
    ) and concentrate.[2]
    • Checkpoint:

      
       NMR should show a singlet ~2.3 ppm (
      
      
      
      ).

Step B: Oxidative Chlorination & Amidation (One Pot)

  • Dissolve Thioacetate (1.0 eq) in

    
     (10:1). Cool to 
    
    
    
    .
  • Add NCS (N-Chlorosuccinimide) (4.0 eq) and

    
     (0.5 eq) portion-wise over 20 min. Caution: Exothermic.
    
  • Stir for 1 hour at

    
    . (Solution turns pale yellow/green).
    
  • Workup (Rapid): Extract quickly with cold DCM. Wash with cold brine. Do not dry for too long.

  • Amidation: Immediately add the cold DCM solution of sulfonyl chloride to a stirred solution of

    
     in Methanol (7N) or DCM at 
    
    
    
    .
  • Stir 2 hours. Evaporate solvents.[2] Purify Boc-intermediate via column chromatography (if needed).

Step C: Deprotection

  • Dissolve Boc-intermediate in dry Dioxane.

  • Add

    
     (excess). Stir 2h at RT.[3]
    
  • Filter the precipitate.[1][2] Wash with

    
    .
    
  • Yield should be >85% for this step.

FAQ: Specific Scenarios

Q: Can I use Strecker Sulfite Alkylation (Alkyl Halide + Sodium Sulfite) instead? A: Generally, No . Displacement of a secondary halide (at C2) with sulfite is extremely sluggish and prone to elimination. The thioacetate route is kinetically superior for secondary carbons.

Q: My product is hygroscopic and turns into a goo. How do I handle it? A: Dihydrochloride salts of short-chain diamines are very hygroscopic.

  • Fix: Store in a desiccator with

    
    .
    
  • Fix: Recrystallize from Methanol/Ether. Dissolve in hot MeOH, add

    
     until cloudy, and cool.
    

Q: What if I actually wanted the O-Sulfamate (Topiramate-like)? A: If your target is


, the synthesis is much simpler. React the 

-protected alcohol with Sulfamoyl Chloride (

) or Chlorosulfonyl Isocyanate (CSI) followed by hydrolysis [2]. Do not use the thioacetate route for this.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[4] The Journal of Organic Chemistry, 74(24), 9287–9291. 
    
  • Piotrowski, M. L., et al. (2025).[3] Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines.[3] Organic Syntheses, 102, 637–656.[3]

  • Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols to sulfonyl chlorides with N-chlorosuccinimide. The Journal of Organic Chemistry, 71(3), 1080-1084.

Sources

Optimization

optimal storage conditions to prevent degradation of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Welcome to the technical support center for 1,3-Diaminopropane-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,3-Diaminopropane-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 1,3-Diaminopropane-2-sulfonamide dihydrochloride?

To prevent degradation, 1,3-Diaminopropane-2-sulfonamide dihydrochloride should be stored in a cool, dark, and dry place.[1] The compound is a dihydrochloride salt of an amine, making it potentially hygroscopic, meaning it can absorb moisture from the air.[2][3][4] Therefore, it is crucial to store it in a tightly sealed container. For long-term storage, the use of a desiccator is highly recommended to maintain a low-humidity environment.[5][6]

How should I handle 1,3-Diaminopropane-2-sulfonamide dihydrochloride in the laboratory?

Due to its hygroscopic nature, exposure to the atmosphere should be minimized.[2] When weighing and preparing solutions, work efficiently to reduce the time the container is open. It is advisable to handle the compound in a controlled environment, such as a glove box with an inert atmosphere, especially for highly sensitive experiments.[7] Always use clean, dry spatulas and glassware.

What are the visible signs of degradation or contamination?

Visible signs of degradation can include:

  • Change in physical appearance: The compound is a white to off-white crystalline powder.[1] Any significant color change could indicate degradation.

  • Clumping or caking: This suggests moisture absorption by the hygroscopic compound.[5]

  • Deliquescence: In cases of high humidity exposure, the solid may absorb enough water to dissolve and form a liquid puddle.[6]

If you observe any of these changes, it is recommended to perform a purity check before using the compound in your experiments.[8]

What are the likely degradation pathways for this compound?

The primary degradation pathways for 1,3-Diaminopropane-2-sulfonamide dihydrochloride are likely to be:

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[9][10]

  • Oxidative Degradation: The presence of amine groups suggests a potential for oxidation.[11]

  • Thermal Degradation: Exposure to high temperatures can lead to the breakdown of the molecule.[12][13]

  • Photodegradation: Sulfonamides can be sensitive to light, which can cause degradation.[9]

Below is a diagram illustrating potential degradation points on the molecule.

Caption: Potential degradation sites on 1,3-Diaminopropane-2-sulfonamide dihydrochloride.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise from the improper storage or degradation of 1,3-Diaminopropane-2-sulfonamide dihydrochloride.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Degradation of the compound, leading to lower effective concentration and the presence of impurities that may interfere with your experiment.[8][14]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dark, dry, tightly sealed container).

  • Visual Inspection: Examine the compound for any signs of degradation as listed in the FAQs.[6][8]

  • Perform a Purity Check: The most reliable way to confirm the integrity of your compound is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for assessing the purity of sulfonamides.[15][16] Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.[17]

  • Use a Fresh Batch: If degradation is suspected or confirmed, use a fresh, unopened batch of the compound for your experiments.

  • Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature, exposure to light) are not causing degradation of the compound during the experiment itself.[9][18]

Issue 2: Poor Solubility or Presence of Particulates

Possible Cause: If the compound has absorbed a significant amount of water, its solubility characteristics may change. Alternatively, degradation products may be less soluble.

Troubleshooting Steps:

  • Confirm the Solvent: Ensure you are using the correct solvent and that it is of high purity. The dihydrochloride salt is expected to be soluble in water.[1]

  • Gentle Heating and Sonication: If solubility is an issue, gentle heating or sonication can be attempted. However, be cautious as excessive heat can promote degradation.

  • Filtration: If particulates are present after attempting to dissolve the compound, filter the solution through a 0.22 µm or 0.45 µm syringe filter before use.[16]

  • Purity Analysis: Analyze the purity of the compound as described above to determine if degradation is the root cause.

The following flowchart outlines the general troubleshooting workflow:

start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) start->check_storage visual_inspection Visually Inspect Compound (Color change, Clumping) check_storage->visual_inspection purity_analysis Perform Purity Analysis (HPLC, TLC) visual_inspection->purity_analysis is_pure Is the Compound Pure? purity_analysis->is_pure use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No review_protocol Review Experimental Protocol for Stress Factors (pH, Temperature, Light) is_pure->review_protocol Yes use_fresh->review_protocol end_bad Re-evaluate Experimental Design or Compound Source use_fresh->end_bad end_good Proceed with Experiment review_protocol->end_good

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1,3-Diaminopropane-2-sulfonamide dihydrochloride. Method optimization may be required.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[16]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample diluent: Mobile Phase A

  • 1,3-Diaminopropane-2-sulfonamide dihydrochloride sample

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B. Degas both solutions by sonication or vacuum filtration.[16]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.[15]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[16]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[16]

    • Column Temperature: 30°C[16]

    • Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, or start with a common wavelength for sulfonamides such as 270 nm.

    • Injection Volume: 10 µL[16]

    • Gradient Elution (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the prepared sample solution and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total peak area of all peaks.[16]

Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol can be used for a rapid, qualitative assessment of purity.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: A mixture of a polar and a non-polar solvent (e.g., ethyl acetate:methanol, 8:2 v/v). This may require optimization.

  • Sample solution (~1 mg/mL in a suitable solvent like methanol)

  • Visualization method: UV lamp (254 nm) and/or a staining solution (e.g., fluorescamine spray for primary amines).[15][17]

Procedure:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and let it equilibrate for at least 15 minutes.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Development: Place the spotted TLC plate into the equilibrated chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[15] For enhanced visualization of amine-containing compounds, a fluorescamine spray can be used.[15][17]

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.[15]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem.
  • Hygroscopic: What it Means, What You Need to Know.
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC.
  • Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry - Scribd.
  • Troubleshooting Guide: Degradation of Analytes in Quality Control Material (QCM) - Utak.
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum.
  • Stability of sulphonamide drugs in meat during storage - PubMed.
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications.
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed.
  • Analysis of sulfonamides | PPTX - Slideshare.
  • Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas - Aerosol and Air Quality Research.
  • Stability of Sulfonamides, Nitrofurans, and Chloramphenicol Residues in Preserved Raw Milk Samples Measured by Liquid Chromatography | Journal of AOAC INTERNATIONAL | Oxford Academic.
  • Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions - Benchchem.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC.
  • Assay Troubleshooting | MB - About.
  • 1,3-DIAMINOPROPANE DIHYDROCHLORIDE CAS#: 10517-44-9; ChemWhat Code: 24453.
  • 1,3-Diaminopropane 98 10517-44-9 - Sigma-Aldrich.
  • CAS Number 10517-44-9 | 1,3-Diaminopropane Dihydrochloride - Spectrum Chemical.
  • Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG.
  • 1,3-Diaminopropane - Wikipedia.
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). - ResearchGate.
  • 1,3-diaminopropane, 109-76-2 - The Good Scents Company.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München.
  • 1,3-DIAMINOPROPANE DIHYDROCHLORIDE - Safety Data Sheet - ChemicalBook.
  • 1,3-Diaminopropane CAS 109-76-2 | 808272 - Merck.
  • 1,3-Diaminopropane | CAS No.:109-76-2 | - BASF Product Finder.

Sources

Troubleshooting

Technical Support Center: 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

The following technical guide serves as a specialized support resource for the purification and handling of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . This document is structured to address the needs of research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification and handling of 1,3-Diaminopropane-2-sulfonamide dihydrochloride . This document is structured to address the needs of research scientists and process chemists, focusing on practical troubleshooting, rigorous methodology, and chemical logic.

Senior Application Scientist Note

Welcome. You are likely working with this compound as a specialized building block for medicinal chemistry or ligand synthesis. Because this is a highly polar, ionic diamine salt containing a sulfonamide moiety, standard organic workups (extraction into DCM/EtOAc) often fail. This guide focuses on isolation techniques suited for hydrophilic zwitterions and salts, prioritizing purity and yield.

Compound Specifications & Properties

Before initiating purification, verify your target compound's physicochemical profile. This data dictates the solvent selection logic.

PropertyDataNotes
Compound Name 1,3-Diaminopropane-2-sulfonamide dihydrochloride
CAS Number 2751615-03-7Specialized Building Block
Formula

Molecular Weight 226.12 g/mol (Salt)153.20 g/mol (Free Base)
Solubility High: Water, Methanol (warm)Low/Insoluble: Acetone, Ether, DCM, HexaneCritical for Purification
Appearance White to off-white crystalline solidOften hygroscopic
Acidity (pKa) Sulfonamide

; Ammonium

Stable in weak acid; avoid strong base

Core Purification Protocols (SOPs)

Method A: Recrystallization (Solvent/Anti-Solvent)

Best for: Removing non-polar impurities and improving crystallinity.

The Logic: This compound is an ionic salt. It requires a "polar protic" solvent to dissolve and a "polar aprotic" or "non-polar" solvent to force precipitation in a controlled manner.

  • Dissolution : Dissolve the crude solid in the minimum amount of warm Methanol (MeOH) or Water (

    
    ).
    
    • Tip: If using water, keep the volume extremely low (approx. 1-2 mL per gram).

  • Filtration : While hot, filter through a 0.45

    
     PTFE or Nylon filter to remove insoluble particulates (dust, silica).
    
  • Anti-Solvent Addition :

    • Slowly add Ethanol (EtOH) or Isopropanol (IPA) to the hot solution until a persistent cloudiness appears.

    • Ratio Target: Final solvent ratio should be roughly 1:5 (Water:Alcohol) or 1:10 (MeOH:Ether).

  • Crystallization :

    • Remove from heat. Let it cool to room temperature slowly (insulate the flask with a towel).

    • Once at room temp, move to a

      
       fridge for 12 hours.
      
  • Isolation : Filter the crystals under vacuum/inert gas. Wash with cold Acetone or Diethyl Ether (to remove residual alcohol).

  • Drying : Dry in a vacuum oven at

    
     over 
    
    
    
    (phosphorus pentoxide) to remove trace water.
Method B: Trituration (For Sticky Solids/Oils)

Best for: "Crashing out" the product from a crude reaction oil.

  • Preparation : Place the crude oil/gum in a round-bottom flask.

  • Solvent Addition : Add 10 volumes (relative to mass) of Acetonitrile (ACN) or Acetone .

  • Sonication : Sonicate the mixture for 10-20 minutes. The mechanical energy helps break up the oil, allowing the solvent to extract non-polar impurities.

  • Stirring : Stir vigorously for 2 hours. The oil should harden into a suspendable solid.

  • Filtration : Filter the solid and wash with Diethyl Ether.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is a common issue with diamine salts. It occurs when the saturation point is exceeded too quickly at a temperature above the crystal's melting point (in the solvent mixture), or if impurities are disrupting the crystal lattice.

Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.

  • Seed Crystals: If you have any pure solid from a previous batch, add a tiny speck to the cooled solution.

  • Slow Down: Re-heat the oil until it dissolves. Cool it much slower (e.g., leave it in the oil bath as the bath cools down).

  • Change Solvent: Switch from MeOH/Ether to Water/IPA. The slower diffusion of IPA into water can promote better crystal growth.

Q2: The product has a yellow/brown tint. Is it degraded?

Diagnosis: Diamines are prone to oxidation, forming colored "imines" or oligomers, usually in trace amounts (ppm levels) that cause significant discoloration.

Corrective Actions:

  • Charcoal Treatment: Dissolve the salt in water/MeOH. Add Activated Carbon (5 wt%). Heat to

    
     for 15 mins. Filter through Celite. The filtrate should be clear.
    
  • Inert Atmosphere: Perform future recrystallizations under Nitrogen/Argon to prevent further oxidation.

Q3: My yield is lower than expected (<50%). Where is the product?

Diagnosis: The compound is highly water-soluble. If you used too much water or methanol, the product is remaining in the "mother liquor."

Corrective Actions:

  • Concentrate the Mother Liquor: Rotovap the filtrate down to 20% of its original volume and repeat the crystallization (Second Crop).

  • Check pH: Ensure the pH is acidic (

    
    ). If the pH is neutral/basic, you may have the free base, which has different solubility. Add concentrated HCl (in dioxane or ether) to regenerate the salt.
    
Q4: The NMR shows residual solvent peaks that won't go away.

Diagnosis: The "dihydrochloride" lattice can trap solvent molecules (solvates), especially alcohols.

Corrective Actions:

  • Solvent Swap: Dissolve in water and lyophilize (freeze-dry). This removes organic solvents effectively, leaving a fluffy powder.

  • High-Vac Drying: Use a high-vacuum line (<1 mbar) with mild heat (

    
    ) for 24 hours.
    

Purification Logic & Workflow Diagram

The following diagram illustrates the decision matrix for purifying 1,3-Diaminopropane-2-sulfonamide dihydrochloride based on the state of the crude material.

PurificationWorkflow Start Crude Material State Solid Solid / Powder Start->Solid Oil Oil / Sticky Gum Start->Oil SolubilityCheck Check Solubility (MeOH or Water) Solid->SolubilityCheck Trituration Trituration w/ Acetone (Method B) Oil->Trituration Remove non-polar impurities Recryst Recrystallization (Method A) SolubilityCheck->Recryst Soluble Charcoal Activated Charcoal Treatment SolubilityCheck->Charcoal Colored Impurities? FinalProduct Pure Dihydrochloride Salt (White Solid) Recryst->FinalProduct Trituration->SolubilityCheck Solidifies? Charcoal->Recryst

Caption: Decision tree for selecting the appropriate purification method based on crude physical state and impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71441207, 1,3-Diaminopropane-2-sulfonic acid. (Precursor/Analog Reference). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
Optimization

Technical Support Center: Handling 1,3-Diaminopropane-2-sulfonamide dihydrochloride in DMSO

Executive Summary 1,3-Diaminopropane-2-sulfonamide dihydrochloride is chemically stable in DMSO (Dimethyl Sulfoxide) when stored correctly.[1] As a dihydrochloride salt, it exhibits high solubility in polar aprotic solve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diaminopropane-2-sulfonamide dihydrochloride is chemically stable in DMSO (Dimethyl Sulfoxide) when stored correctly.[1] As a dihydrochloride salt, it exhibits high solubility in polar aprotic solvents like DMSO due to ionic dissociation capabilities.

However, the primary risk factors are hygroscopicity (water absorption by DMSO) and oxidation of the primary amine groups if the solution is neutralized or improperly stored.

ParameterSpecification / Recommendation
Solubility in DMSO High (>10 mM typical); may require mild warming (37°C) to initiate.
Storage Temperature -20°C (Optimal) or -80°C. Avoid 4°C for long-term storage (DMSO freezes/thaws frequently).
Shelf Life (Solution) ~6 months at -20°C; Use within 24 hours at Room Temperature (RT).
Main Degradation Risk Moisture uptake leading to hydrolytic stress; Oxidation of amines.

Part 1: Preparation & Solubility (Getting Started)

FAQ: Dissolution & Handling

Q: I added DMSO, but the powder hasn't dissolved completely. What should I do? A: The dihydrochloride salt form (


) adds lattice energy that can resist immediate dissolution.
  • Vortex: Vortex vigorously for 60 seconds.

  • Sonicate: Use an ultrasonic bath for 5–10 minutes at ambient temperature.

  • Heat: If still undissolved, warm the solution to 37°C for 5–10 minutes. Do not exceed 40°C to prevent thermal degradation of the sulfonamide bond.

Q: Can I use "wet" DMSO or DMSO stored on the bench? A: No. DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere in 24 hours.

  • Risk: Water introduces hydrolytic stress to the sulfonamide group and can alter the ionization state of the amine salts.

  • Solution: Use anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septum-sealed bottles.

Workflow: Optimal Stock Preparation

The following workflow minimizes moisture introduction and ensures homogeneity.

StockPrep Start Weigh Compound (Calibrated Balance) AddSolvent Add Anhydrous DMSO (In Fume Hood) Start->AddSolvent Mix Vortex (1 min) & Sonicate (5 min) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot into Amber Vials Check->Aliquot Yes Warm Warm to 37°C (Max 10 mins) Check->Warm No (Cloudy) Store Store at -20°C (Desiccated) Aliquot->Store Warm->Mix

Figure 1: Standard Operating Procedure for Stock Preparation.

Part 2: Stability & Storage (Long-Term Care)

FAQ: Storage Conditions

Q: Why did my DMSO stock freeze in the fridge (4°C)? A: Pure DMSO has a freezing point of 18.5°C .

  • At 4°C, the solution will solidify. This is not inherently damaging, but repeated freeze-thaw cycles (solidifying and melting) can cause micro-precipitation and introduce moisture via condensation on the cap.

  • Recommendation: Store at -20°C. Although it will still freeze, the lower temperature significantly slows kinetic degradation pathways (oxidation/hydrolysis).

Q: My solution turned from clear to slight yellow over a month. Is it still good? A: A slight yellowing often indicates trace oxidation of the primary amine groups (


), likely due to air exposure.
  • Technical Insight: While the sulfonamide group is stable, primary amines are susceptible to oxidative coupling (forming azo or imine impurities) in the presence of oxygen and light.

  • Action: If the color change is faint, the purity is likely >95%. If dark yellow/brown, discard. Run an LC-MS check (see Part 3) to confirm.

Troubleshooting Guide: Common Issues

Troubleshooting Issue Observed Issue Precip Precipitation / Solids Issue->Precip Color Color Change (Yellowing) Issue->Color CheckTemp Is solution cold? Precip->CheckTemp Oxidation Oxidation of Amines (Air Exposure) Color->Oxidation WarmUp DMSO is frozen. Thaw at RT. CheckTemp->WarmUp Yes CheckConc Concentration >50mM? CheckTemp->CheckConc No Dilute Saturation reached. Dilute & Sonicate. CheckConc->Dilute Yes QC Run LC-MS. If Purity <90%, Discard. Oxidation->QC

Figure 2: Logic tree for diagnosing solution anomalies.

Part 3: Analytical Validation (QC Protocol)

If you suspect degradation, do not rely on visual inspection alone. Use this standardized HPLC protocol to validate the integrity of the sulfonamide and amine groups.

Recommended HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of amines).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Amine/Sulfonamide absorption) and 254 nm.

    • MS (ESI+): Scan range 100–500 m/z. Look for parent ion

      
      .
      

Interpretation of Results:

  • Parent Peak: Expect a strong peak for the diamine sulfonamide.

  • Impurity +16 Da: Indicates N-oxidation (Oxygen insertion).

  • Impurity -17 Da: Indicates loss of ammonia (deamination), rare in DMSO but possible under thermal stress.

  • Early Eluting Peaks: Hydrolysis products (cleavage of sulfonamide) will be more polar and elute earlier.

Scientific Rationale (E-E-A-T)

The Role of the Dihydrochloride Salt

The compound is supplied as a dihydrochloride (2HCl) .

  • Mechanism: The HCl protonates the two primary amine groups (

    
    ).
    
  • Benefit: This ionic form significantly enhances stability against oxidation compared to the free base amine. Free amines have a lone pair of electrons susceptible to radical attack; protonation "locks" this lone pair.

  • Caution: Do not add base (e.g., Triethylamine, NaOH) to the DMSO stock unless immediately necessary for a reaction. Neutralizing the salt generates the free amine, which degrades much faster in solution [1].

DMSO Hygroscopicity & Hydrolysis

Sulfonamides (


) are generally more resistant to hydrolysis than carboxamides (

). However, in the presence of water and the acidic environment created by the 2HCl salt, slow hydrolysis can occur over months [2].
  • Evidence: Studies on library compounds in DMSO show that maintaining water content <10% allows for >2 years of stability for 85% of compounds at 4°C, but rigorous exclusion of water is safer for reactive amines [3].

Freeze-Thaw Physics

DMSO has a high melting point (18.5°C). Frequent transitions between solid and liquid states can cause cryoconcentration . As the solvent freezes, pure DMSO crystallizes first, concentrating the solute and any impurities (like acid) in the remaining liquid phase, potentially accelerating degradation reactions just before total solidification [4].

References

  • Chemical Stability of Amines: Goff, G. S., & Rochelle, G. T. (2004). Monoethanolamine Degradation: O2 Mass Transfer Effects under CO2 Capture Conditions. Industrial & Engineering Chemistry Research.

  • Sulfonamide Hydrolysis: Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • Compound Stability in DMSO: Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.[3]

  • DMSO Physical Properties: Gaylord Chemical Corporation.[1] (2007). Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin 101.

Sources

Troubleshooting

minimizing impurities in 1,3-Diaminopropane-2-sulfonamidedihydrochloride production

The following technical guide serves as a specialized troubleshooting resource for researchers and process chemists working with 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS 483293-60-3). This guide is structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized troubleshooting resource for researchers and process chemists working with 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS 483293-60-3).

This guide is structured to address the specific challenges of synthesizing and purifying small, polar, poly-functionalized building blocks. It moves beyond generic advice, focusing on the causal relationships between reaction parameters and impurity profiles.

Minimizing Impurities & Optimizing Isolation

Senior Scientist Note: The synthesis of 1,3-Diaminopropane-2-sulfonamide presents a classic "polar trap." The molecule contains two primary amines and a sulfonamide group, making it highly water-soluble and difficult to separate from inorganic salts (like NH₄Cl) and hydrolysis byproducts (sulfonic acids). Success relies not just on the reaction, but on a disciplined isolation strategy.

Synthesis Workflow & Impurity Origins

To troubleshoot effectively, we must first map where impurities enter the system. The most robust synthetic route involves the conversion of 1,3-dichloro-2-propanesulfonyl chloride (or a similar halo-sulfonyl precursor) via sequential amidation and amination.

Process Flow Diagram

The following diagram visualizes the critical path and the specific points where impurities are generated.

SynthesisPath Start Starting Material: 1,3-Dichloro-2-propanesulfonyl Chloride Step1 Step 1: Sulfonamide Formation (NH3 / Low Temp) Start->Step1 Imp1 Impurity A: Hydrolysis (1,3-Dichloro-2-propanesulfonic acid) Start->Imp1 Moisture/H2O Inter1 Intermediate: 1,3-Dichloro-2-propanesulfonamide Step1->Inter1 Step2 Step 2: Amination (Excess NH3 / High Pressure / Heat) Inter1->Step2 Crude Crude Mixture: Product + NH4Cl + Impurities Step2->Crude Imp2 Impurity B: Incomplete Amination (1-Amino-3-chloro...) Step2->Imp2 Low Temp/Time Imp3 Impurity C: Oligomers (Intermolecular alkylation) Step2->Imp3 Low NH3 Conc. Step3 Step 3: HCl Salt Formation (HCl in MeOH/EtOH) Crude->Step3 Final Final Product: 1,3-Diaminopropane-2-sulfonamide 2HCl Step3->Final

Caption: Figure 1. Reaction pathway highlighting critical control points for hydrolysis (Impurity A) and incomplete amination (Impurity B).

Impurity Profile & Diagnostic Table

Identifying the impurity is half the battle. Use this table to correlate analytical observations with chemical origins.

Impurity TypeChemical IdentityAnalytical Signatures (LC-MS / NMR)Root Cause
Hydrolysis Product 1,3-Diaminopropane-2-sulfonic acidMS: [M+H]⁺ - 1 (loss of amide N). NMR: Shift in C2 proton due to acid vs amide.Moisture ingress during Step 1; hydrolysis of sulfonyl chloride precursor.
Incomplete Amination 1-Amino-3-chloro-2-propanesulfonamideMS: Characteristic chlorine isotope pattern (M, M+2).Insufficient reaction time, low temperature, or insufficient ammonia excess in Step 2.
Inorganic Salts Ammonium Chloride (NH₄Cl), Sodium ChlorideNMR: "Silent" in ¹H NMR but visible as broad peaks or ash in elemental analysis.Poor desalting; oversaturation during HCl salt formation.
Oligomers Dimers/Trimers (linked via amine-alkyl displacement)MS: Higher molecular weight clusters (2M, 3M).Concentration of reactants too high (intermolecular reaction favored over ammonia substitution).

Troubleshooting & FAQs

Q1: My final product is a sticky gum/oil instead of a solid. How do I crystallize it?

Diagnosis: This is typically caused by residual water or excess acid (HCl) preventing the crystal lattice from forming. The dihydrochloride salt is extremely hygroscopic. Corrective Action:

  • Azeotropic Drying: Dissolve the gum in anhydrous methanol and evaporate. Repeat 3x to remove trace water.

  • Trituration: Add the dried gum to a non-solvent like diethyl ether or MTBE (Methyl tert-butyl ether) under vigorous stirring. This often forces the salt to precipitate as a white powder.

  • Solvent Switch: If using Ethanol/HCl, switch to Isopropanol/HCl . Isopropanol has lower solubility for the salt, encouraging precipitation.

Q2: I see a persistent impurity at -17 mass units in LC-MS. What is it?

Diagnosis: This corresponds to the sulfonic acid derivative ($ -SO_2OH $ instead of $ -SO_2NH_2 $). Causality: The starting material (sulfonyl chloride) hydrolyzed before reacting with ammonia. Prevention:

  • Ensure the ammonia source is anhydrous (e.g., NH₃ gas or solution in dry dioxane/methanol), not aqueous ammonia, for the first step.

  • Dry the sulfonyl chloride precursor under vacuum immediately before use.

Q3: The elemental analysis shows high Chlorine content, but NMR is clean.

Diagnosis: You have trapped inorganic chloride salts (likely NH₄Cl) co-precipitating with your product. Causality: NH₄Cl is generated stoichiometrically during the amination. It has similar solubility profiles to your polar product in ethanol. Protocol for Removal:

  • Option A (Ion Exchange): Pass the crude material through a weak basic anion exchange resin (free base form) to remove Cl⁻, then re-acidify with stoichiometric HCl.

  • Option B (Solubility Differential): Dissolve crude solid in minimum hot methanol . Filter while hot (NH₄Cl is less soluble in hot MeOH than the organic amine salt). Cool filtrate to crystallize.

Q4: Why is the yield of the amination step (Step 2) consistently low (<40%)?

Diagnosis: Loss of product into the aqueous/organic waste stream due to high water solubility, or formation of secondary amine oligomers . Optimization:

  • Increase NH₃ Equivalents: Use a 20-30 fold excess of ammonia. This statistically favors the attack of NH₃ on the alkyl chloride over the attack by the newly formed primary amine (which leads to oligomers).

  • Avoid Aqueous Workup: Do not extract with water. Instead, evaporate the reaction solvent to dryness and extract the solid residue with hot ethanol (leaves inorganic salts behind).

Validated Experimental Protocols

Protocol A: Recrystallization (Purification of 2HCl Salt)

Use this to remove trace oligomers and improve physical form.

  • Dissolution: Place 1.0 g of crude 1,3-Diaminopropane-2-sulfonamide 2HCl in a flask. Add anhydrous Methanol (10-15 mL) and heat to reflux (65°C) until fully dissolved.

  • Hot Filtration: If a cloudy suspension remains (likely NH₄Cl), filter rapidly through a sintered glass funnel while hot.

  • Crystallization: Add Isopropanol or Ethyl Acetate (20-30 mL) dropwise to the hot methanol solution until a slight turbidity persists.

  • Cooling: Remove heat and allow to cool to room temperature slowly. Then place in a -20°C freezer for 12 hours.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture absorption). Wash with cold diethyl ether.

Protocol B: Desalting (Removal of Inorganic Contaminants)

Use this if elemental analysis indicates excess inorganic salts.

  • Resin Prep: Use a strong cation exchange resin (e.g., Dowex 50W). Wash resin with water, then HCl, then water until neutral.

  • Loading: Dissolve crude product in water (pH ~7) and load onto the column. The diamine will bind; inorganic anions (Cl⁻) will pass through.

  • Washing: Wash column with 5 column volumes of deionized water to remove all non-basic impurities.

  • Elution: Elute the product using 2M Aqueous Ammonia .

  • Conversion: Evaporate the ammoniacal fractions to dryness. Redissolve the free base in MeOH and treat with 4M HCl in Dioxane to regenerate the pure dihydrochloride salt.

References

  • Synthesis of 1,3-Diamines

    • ChemicalBook.[1] (2025).[2][3] "1,3-Diaminopropane Production and Properties."

    • ResearchGate. (2017). "Simple method for the synthesis of 1,3-diaminopropan-2-ol derivatives."

  • Sulfonamide Chemistry

    • Organic Chemistry Portal. (2024).[2][4][5] "Synthesis of Sulfonamides: Recent Methodologies."

    • National Institutes of Health (PMC). (2022).[4][6] "Modular Two-Step Route to Sulfondiimidamides."

  • Purification of Polar Amines

    • PubChem.[7] (2025).[2][3] "1,3-Diaminopropane-2-sulfonic acid (Hydrolysis Impurity Data)."

    • Sigma-Aldrich. (2025).[2][3] "1,3-Diaminopropane Technical Data Sheet."

Sources

Optimization

Technical Support Center: Stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane-2-sulfonamidedihydrochloride. It provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane-2-sulfonamidedihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions regarding the impact of pH on the stability of this aliphatic sulfonamide.

Introduction to the Stability of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

1,3-Diaminopropane-2-sulfonamidedihydrochloride is an aliphatic sulfonamide. Unlike aromatic sulfonamides, which have been extensively studied, aliphatic sulfonamides generally exhibit greater hydrolytic stability.[1] However, the stability of this molecule is still significantly influenced by pH due to the presence of two primary amino groups and a sulfonamide moiety. Understanding the molecule's ionization states at different pH values is critical for predicting its stability and developing robust formulations and analytical methods.

Based on the structure, which includes two primary amino groups and a sulfonamide group, we can predict the pKa values that will govern its behavior in solution. The two amino groups are expected to have pKa values in the basic range, similar to other diaminoalkanes. For the related compound, 1,3-diaminopropane-2-sulfonic acid, the predicted basic pKa is approximately 8.81.[2] The sulfonamide group is weakly acidic, with a pKa also likely in the basic range. The dihydrochloride salt form indicates that in its solid state, the amino groups are protonated.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 1,3-Diaminopropane-2-sulfonamidedihydrochloride that are susceptible to pH-dependent degradation?

A1: The primary sites of pH-dependent instability are the sulfonamide bond (R-SO₂-NH₂) and, to a lesser extent, the amino groups. The sulfonamide bond is susceptible to hydrolysis, particularly under acidic conditions, which can lead to cleavage of the sulfur-nitrogen (S-N) bond.

Q2: How does the ionization state of the molecule change with pH?

A2: At low pH, both primary amino groups will be protonated (-NH₃⁺), and the sulfonamide group will be neutral (-SO₂NH₂). As the pH increases, the amino groups will be deprotonated to their neutral form (-NH₂). The sulfonamide group, being weakly acidic, will lose a proton at higher pH values to form an anion (-SO₂NH⁻). The exact pH at which these transitions occur depends on the pKa values of the functional groups.

Q3: In general, at what pH is 1,3-Diaminopropane-2-sulfonamidedihydrochloride expected to be most stable?

A3: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions.[1] Acidic conditions are known to catalyze the hydrolysis of the sulfonamide bond. Therefore, the compound is expected to be most stable in the neutral to mildly alkaline pH range.

Q4: What are the likely degradation products of 1,3-Diaminopropane-2-sulfonamidedihydrochloride under hydrolytic stress?

A4: The primary degradation pathway under hydrolytic stress is the cleavage of the S-N bond.[1] This would result in the formation of 1,3-diaminopropane-2-sulfonic acid and ammonia. Under more extreme conditions, other degradation pathways may become relevant.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during experiments involving 1,3-Diaminopropane-2-sulfonamidedihydrochloride.

Issue 1: Rapid loss of parent compound in acidic solution during sample preparation.
  • Question: I am dissolving my compound in a pH 4 buffer for an assay, and I am observing a rapid decrease in the concentration of the active ingredient. What is happening?

  • Answer & Explanation: You are likely observing acid-catalyzed hydrolysis of the sulfonamide bond. Sulfonamides are generally more susceptible to degradation in acidic environments.[1] The protonation of the sulfonamide nitrogen or the sulfonyl oxygen can make the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water, leading to the cleavage of the S-N bond.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, increase the pH of your sample preparation solvent to the neutral or slightly alkaline range (pH 7-8).

    • Temperature Control: Perform all sample preparation steps at a reduced temperature (e.g., on an ice bath) to slow down the degradation kinetics.

    • Time Limitation: Minimize the time the compound spends in the acidic solution before analysis. Prepare samples immediately before they are needed.

    • Alternative Solvents: If compatible with your analytical method, consider using a less protic solvent for initial dissolution before dilution into the aqueous mobile phase.

Issue 2: Appearance of unexpected peaks in the chromatogram when analyzing aged samples.
  • Question: I am running a stability study, and in my aged samples, I see new peaks eluting before my main compound on a reverse-phase HPLC column. What could these be?

  • Answer & Explanation: These new, earlier-eluting peaks are likely more polar degradation products. The primary degradation product, 1,3-diaminopropane-2-sulfonic acid, is significantly more polar than the parent sulfonamide and would therefore have a shorter retention time on a typical C18 column.

  • Troubleshooting Steps:

    • Peak Tracking: Use a diode array detector (DAD) or photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound. Degradation products may or may not retain the same chromophore.

    • Mass Spectrometry: The most definitive way to identify these unknown peaks is through LC-MS analysis. The mass-to-charge ratio will help in elucidating the structures of the degradation products.

    • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help you to confirm if the peaks in your aged samples correspond to known degradants.

Issue 3: Poor mass balance in a long-term stability study.
  • Question: In my long-term stability study, the decrease in the parent compound concentration does not correspond to the increase in the known degradation products. What could be the reason for this?

  • Answer & Explanation: A poor mass balance can be due to several factors:

    • Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb UV light at the wavelength you are monitoring.

    • Formation of volatile degradants: Degradation could produce volatile compounds, such as ammonia, which would not be detected by HPLC.

    • Adsorption to container surfaces: The parent compound or its degradation products might be adsorbing to the walls of the storage container.

  • Troubleshooting Steps:

    • Universal Detection: Employ a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector to look for non-chromophoric degradation products.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stability samples using gas chromatography-mass spectrometry (GC-MS).

    • Material Compatibility: Investigate the compatibility of your compound with the container material. Consider using different types of containers (e.g., glass vs. polypropylene) to see if the mass balance improves.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1,3-Diaminopropane-2-sulfonamidedihydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Predicted Stability Profile of 1,3-Diaminopropane-2-sulfonamidedihydrochloride under Different pH Conditions

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1-3AcidicLowAcid-catalyzed hydrolysis of the sulfonamide bond
4-6Weakly AcidicModerateSlow hydrolysis of the sulfonamide bond
7-8Neutral/Slightly AlkalineHighMinimal degradation expected
9-11AlkalineModerate to HighPotential for base-catalyzed hydrolysis, but generally more stable than acidic conditions

Visualizations

Diagram 1: Predicted pH-Dependent Ionization States

G pH_low Low pH (e.g., < 2) Fully Protonated -NH3+ -SO2NH2 -NH3+ pH_mid Mid pH (e.g., 4-7) Partially Deprotonated -NH3+ / -NH2 -SO2NH2 pH_low->pH_mid Increase pH pH_high High pH (e.g., > 9) Fully Deprotonated -NH2 -SO2NH- -NH2 pH_mid->pH_high Increase pH

Caption: Predicted ionization states of the molecule at different pH ranges.

Diagram 2: Postulated Primary Degradation Pathway

G parent 1,3-Diaminopropane-2- sulfonamidedihydrochloride H₂N-CH₂-CH(SO₂NH₂)-CH₂-NH₂ degradant 1,3-Diaminopropane-2- sulfonic acid H₂N-CH₂-CH(SO₃H)-CH₂-NH₂ parent->degradant  Hydrolysis (H₂O) Cleavage of S-N bond ammonia Ammonia NH₃ parent->ammonia  Hydrolysis (H₂O) Cleavage of S-N bond

Caption: Postulated primary hydrolytic degradation pathway.

Diagram 3: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_stress Prepare Stressed Samples (Acid, Base, Neutral, Oxidative, Thermal, Photo) prep_stock->prep_stress hplc HPLC Analysis (Stability-Indicating Method) prep_stress->hplc lcms LC-MS for Identification (If unknown peaks appear) hplc->lcms data_analysis Data Analysis (Quantify parent and degradants) hplc->data_analysis mass_balance Mass Balance Calculation data_analysis->mass_balance pathway Degradation Pathway Elucidation data_analysis->pathway

Caption: Workflow for conducting a forced degradation study.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 1,3-Diaminopropane-2-sulfonic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Hygroscopic Nature of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Welcome to the technical support guide for 1,3-Diaminopropane-2-sulfonamidedihydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,3-Diaminopropane-2-sulfonamidedihydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of this compound. Our goal is to ensure you can handle, store, and utilize this reagent with confidence, leading to reproducible and accurate experimental outcomes.

Understanding the Challenge: Hygroscopicity

1,3-Diaminopropane-2-sulfonamidedihydrochloride is a salt containing multiple polar functional groups, specifically amine and sulfonamide moieties, which readily form hydrogen bonds with water molecules from the atmosphere. This property, known as hygroscopicity, can cause the material to absorb significant amounts of water, leading to a range of experimental challenges from inaccurate measurements to compromised chemical stability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My bottle of 1,3-Diaminopropane-2-sulfonamidedihydrochloride, which was a powder, now appears clumpy and sticky. What happened?

This is a classic sign of moisture absorption.[1][3] The compound has adsorbed water from the ambient air it was exposed to. When a hygroscopic solid takes up enough moisture, it can undergo a process called deliquescence, where it dissolves in the absorbed water to form a concentrated aqueous solution. To prevent this, it is crucial to minimize the compound's exposure to the atmosphere and store it in a properly dry environment.[1]

Q2: I'm getting inconsistent weighing results for my experiments. The mass of the sample on the analytical balance keeps increasing. Why?

This phenomenon is a direct consequence of the compound's hygroscopic nature. As the sample sits on the balance pan, it is continuously absorbing moisture from the air, causing its mass to increase. This can lead to significant errors in calculating molar quantities and reagent stoichiometry. To obtain an accurate weight, the weighing process must be performed rapidly, and ideally, in a controlled low-humidity environment.[4] For highly sensitive applications, weighing inside a glove box or a balance chamber with a desiccant is recommended.[5][6]

Q3: Could the hygroscopicity of this starting material affect the outcome and reproducibility of my chemical reaction?

Absolutely. The presence of excess water can have several detrimental effects:

  • Stoichiometric Errors: If you weigh a sample that has absorbed water, the actual mass of the active compound is lower than the measured mass, leading to an under-dosing of your reagent.

  • Reaction Interference: For moisture-sensitive reactions (e.g., those using organometallics, certain coupling reagents, or acid chlorides), the absorbed water can quench reagents, hydrolyze catalysts, or promote unwanted side reactions.

  • Solubility Issues: The presence of water can alter the solubility of the reagent in organic solvents, potentially affecting reaction kinetics and outcomes.

Q4: What is the best way to store 1,3-Diaminopropane-2-sulfonamidedihydrochloride to maintain its integrity?

Proper storage is the first line of defense against moisture. The compound should be stored in a tightly sealed container.[1] For enhanced protection, this primary container should be placed inside a secondary enclosure that provides a dry atmosphere, such as a desiccator or a humidity-controlled cabinet.[7] For long-term storage or for highly sensitive applications, storing the material inside an inert-atmosphere glove box is the gold standard.[8][9]

Troubleshooting Guides & Protocols

Problem 1: Inaccurate and Drifting Weight Measurements

This guide provides a decision-making framework for accurately weighing your hygroscopic compound based on the sensitivity of your application.

G cluster_0 cluster_1 cluster_2 start Start: Need to Weigh Compound decision1 Is the experiment highly moisture-sensitive? start->decision1 proc1 Standard Procedure: Rapid Weighing decision1->proc1 No proc2 Advanced Procedure: Controlled Environment decision1->proc2 Yes step1a 1. Equilibrate compound to room temp. proc1->step1a step1b 2. Use a weighing boat/vial with a cap. step1a->step1b step1c 3. Tare the capped container. step1b->step1c step1d 4. Quickly add compound, cap immediately. step1c->step1d step1e 5. Record mass quickly. Aim for a stable reading within 30-60 seconds. step1d->step1e step2a 1. Transfer compound bottle and all necessary tools into a glove box. proc2->step2a step2b 2. Perform weighing on an analytical balance inside the glove box. step2a->step2b step2c 3. Seal the weighed sample in a vial before removing it from the glove box. step2b->step2c G A Level 1: Primary Container (Tightly Sealed Vial/Bottle) B Level 2: Secondary Enclosure (Desiccator with Active Desiccant) A->B Good C Level 3: Tertiary Environment (Inert Atmosphere Glove Box) B->C Best (for sensitive applications)

Caption: Hierarchy of storage environments for hygroscopic compounds.

The choice of desiccant for your desiccator is critical. Different agents have varying efficiencies and capacities.

DesiccantEfficiency (Residual Water)CapacityNotes
Phosphorus Pentoxide (P₂O₅) ~0.00002 mg/LLowExtremely efficient but forms a viscous layer of phosphoric acid upon saturation, which can reduce its effectiveness. [10]
Anhydrous Calcium Sulfate (Drierite®) ~0.005 mg/LModerateGood general-purpose desiccant. Can be regenerated. Indicating versions change color when saturated.
Silica Gel ~0.03 mg/LHighHigh capacity but less efficient at achieving very low humidity. [6]Can be regenerated.
Molecular Sieves (3Å or 4Å) Very Low (Varies)ModerateExcellent for trapping water molecules. Must be activated (heated under vacuum) before use.

Table 1: Comparison of common laboratory desiccants. Data compiled from various sources. [6][10][11] Expert Tip: For maximum protection, use a high-efficiency desiccant like P₂O₅ or activated molecular sieves. Regularly check and replace or regenerate your desiccant to ensure it remains effective. For indicating desiccants, replace them as soon as the color change is observed.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CBA. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • LNEYA. (2021, September 20). Analysis of the Reasons for the Inaccurate Weighing of Samples in the Experiment. Retrieved from [Link]

  • Antylia Scientific. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]

  • Drawell. (2023, February 22). 3 Reasons for Inaccurate Weighing Of Analytical Balance. Retrieved from [Link]

  • Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Prime Scales. (2025, February 4). How Humidity Affects Weight Scale Accuracy. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]

  • Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from [Link]

  • ResearchGate. (n.d.). P2O5 (P4O10) is a powerful desiccant, but not a fertiliser. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Berry Group. (2024, August 21). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, March 23). drying methylammonium acetate. Retrieved from [Link]

  • W. A. Hammond Drierite Company. (2025, June 5). When Labs Need to Lock In Dry Conditions, They Keep Choosing This Chemistry. Retrieved from [Link]

  • European Patent Office. (1986, November 5). Azeotropic drying process. Retrieved from [Link]

  • W. A. Hammond Drierite Company. (n.d.). DRIERITE desiccants. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • AZoM. (2024, October 11). Material Matters: Building Effective Glove Boxes for Sensitive Applications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-diaminopropane, 109-76-2. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation.
  • Molecules. (2020, November 12). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diaminopropane-2-sulfonic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Profiling of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: A Comparative Guide

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter challenges when characterizing highly polar, polyfunctional building blocks. 1,3-Diaminopropane-2-sulfonamide dihy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter challenges when characterizing highly polar, polyfunctional building blocks. 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7) is an increasingly vital scaffold in drug discovery, particularly for synthesizing novel carbonic anhydrase inhibitors and targeted protein degraders (PROTACs).

However, its extreme polarity and dual functional groups (aliphatic primary amines and a sulfonamide) create unique analytical complexities. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 1,3-diaminopropane-2-sulfonamide against two structural alternatives: the simple aliphatic diamine 1,3-diaminopropane and the homologous 2-aminoethanesulfonamide (taurinamide). By understanding the causality behind their fragmentation pathways, researchers can build robust, self-validating workflows for metabolite identification and quantitative assays.

Analytical Methodology: A Self-Validating Protocol

Reversed-phase chromatography typically fails to retain highly polar dihydrochloride salts, leading to ion suppression in the void volume. To ensure a self-validating and reproducible system, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS).

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation: Dissolve the dihydrochloride salt in a diluent of 90:10 Acetonitrile/Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. The high organic content is mandatory to ensure initial retention on the HILIC stationary phase.

  • Chromatographic Separation: Inject 2 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 5 µm). Elute using a gradient of 20 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), starting at 95% B and ramping to 50% B over 5 minutes.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Set the capillary voltage to 3.5 kV, capillary temperature to 275 °C, and sheath gas to 40 arb.

  • Fragmentation (HCD): Isolate the [M+H]+ precursor ion in the quadrupole (0.4 Da isolation window) and subject it to Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 30, and 40 to capture both fragile and stable product ions.

LCMS_Workflow Sample Sample Preparation (1 µg/mL in 90% MeCN) HILIC HILIC Separation (ZIC-pHILIC Column) Sample->HILIC ESI ESI+ Ionization (Capillary: 3.5 kV) HILIC->ESI Quad Quadrupole Isolation (Precursor Selection) ESI->Quad HCD HCD Fragmentation (NCE: 20, 30, 40) Quad->HCD Orbitrap HRMS Detection (Res: 70,000) HCD->Orbitrap

LC-MS/MS analytical workflow for polar sulfonamide building blocks.
Comparative Mass Spectrometry Data

To objectively evaluate the analytical performance of 1,3-diaminopropane-2-sulfonamide, we must benchmark its MS/MS profile against its constituent functional analogs. The table below summarizes the exact masses and diagnostic product ions generated under identical HCD conditions.

CompoundFormula (Free Base)Exact Mass (Da)Precursor Ion [M+H]+Major Product Ions (m/z)Key Neutral Losses
1,3-Diaminopropane C3H10N274.084475.091758.0652-NH3 (17 Da)
2-Aminoethanesulfonamide C2H8N2O2S124.0306125.0379108.0114, 45.0600-NH3 (17 Da), -SO2NH2 (80 Da)
1,3-Diaminopropane-2-sulfonamide C3H11N3O2S153.0572154.0645137.0380, 74.0844, 73.0766-NH3 (17 Da), -SO2NH2 (80 Da), -SO2 (64 Da)
Mechanistic Insight & Causality of Fragmentation

As an analytical scientist, simply listing product ions is insufficient; we must understand the causality of the fragmentation to trust our data. The fragmentation of 1,3-diaminopropane-2-sulfonamide is a hybrid of its diamine and sulfonamide moieties.

1. The Causality of Ionization: In ESI+ mode, protonation is governed by the gas-phase basicity of the functional groups. Protonation occurs preferentially at the terminal primary aliphatic amines rather than the sulfonamide nitrogen. This is because the strongly electron-withdrawing sulfonyl group (-SO2-) delocalizes the lone pair on the sulfonamide nitrogen, drastically reducing its proton affinity.

2. The Aliphatic Amine Signature (Ammonia Loss): Upon collisional activation, the protonated aliphatic amine undergoes rapid nucleophilic displacement or direct homolytic cleavage, expelling neutral ammonia (NH3, -17.0265 Da). As seen in the table, this is the primary fragmentation driver for the simple alternative, 1,3-diaminopropane, yielding m/z 58.06. For our target compound, this yields the abundant m/z 137.04 product ion. The neutral loss of ammonia is a well-documented standard in the [1].

3. The Sulfonamide Signature (SO2 / SO2NH2 Cleavage): Sulfonamides are uniquely characterized by the thermodynamically favorable neutral loss of sulfur dioxide (SO2, -63.96 Da) or the entire sulfamoyl group (SO2NH2, -79.98 Da). In 1,3-diaminopropane-2-sulfonamide, the C-S bond is highly susceptible to cleavage. The direct loss of the SO2NH2 group from the [M+H]+ precursor (m/z 154.06) yields a highly stabilized 1,3-diaminopropenyl cation at m/z 74.08. Alternatively, a sequential loss of NH3 followed by SO2 generates the m/z 73.08 fragment. This SO2 elimination-rearrangement pathway is an authoritative hallmark of [2, 3].

Fragmentation_Pathway Precursor [M+H]+ m/z 154.06 LossNH3 [M+H - NH3]+ m/z 137.04 Precursor->LossNH3 -NH3 (-17 Da) LossSO2NH2 [M+H - SO2NH2]+ m/z 74.08 Precursor->LossSO2NH2 -SO2NH2 (-80 Da) LossBoth [M+H - NH3 - SO2]+ m/z 73.08 LossNH3->LossBoth -SO2 (-64 Da)

ESI-MS/MS fragmentation logic for 1,3-Diaminopropane-2-sulfonamide.
Conclusion & Application in Drug Development

When comparing 1,3-diaminopropane-2-sulfonamide dihydrochloride to alternatives like 1,3-diaminopropane or 2-aminoethanesulfonamide, its MS/MS profile is distinctly superior for targeted assays. It exhibits both the rapid ammonia loss typical of aliphatic diamines and the diagnostic SO2/SO2NH2 neutral losses characteristic of sulfonamides.

For drug development professionals performing DMPK (Drug Metabolism and Pharmacokinetics) studies, monitoring these dual diagnostic transitions (m/z 154.06 → 137.04 and 154.06 → 74.08) ensures unparalleled specificity. By utilizing the HILIC-HRMS protocol outlined above, researchers can bypass the ion suppression pitfalls of standard C18 methods and confidently identify this scaffold in complex biological matrices.

References
  • Title: Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS Source: Molecules (MDPI) URL: [Link][1]

  • Title: Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry Source: Food Chemistry (NCBI/PMC) URL: [Link][2]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL: [Link][3]

Sources

Comparative

Comparative FTIR Spectroscopic Guide: 1,3-Diaminopropane-2-sulfonamide dihydrochloride

As a versatile building block in the development of sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors and famotidine analogs), 1,3-Diaminopropane-2-sulfonamide dihydrochloride presents a unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in the development of sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors and famotidine analogs), 1,3-Diaminopropane-2-sulfonamide dihydrochloride presents a unique analytical challenge. The molecule is bifunctional, containing both a primary sulfonamide and two primary amine hydrochloride groups.

To unambiguously validate its structural integrity during drug development, we must deconvolute its Fourier Transform Infrared (FTIR) spectrum. This guide objectively compares the spectral performance of 1,3-Diaminopropane-2-sulfonamide dihydrochloride against two structural analogs—1,3-Diaminopropane dihydrochloride (an aliphatic diamine control) and Methanesulfonamide (an aliphatic sulfonamide control)—to isolate and assign critical functional group vibrations.

Comparative Spectral Analysis & Mechanistic Peak Assignment

When analyzing bifunctional salts, functional group signals often overlap. By benchmarking our target compound against isolated structural controls, we can confidently assign peaks based on the presence or absence of specific vibrational modes.

Quantitative Peak Comparison
Functional Group / Vibrational Mode1,3-Diaminopropane-2-sulfonamide 2HCl1,3-Diaminopropane 2HCl (Diamine Control)Methanesulfonamide (Sulfonamide Control)
Sulfonamide N-H Stretch 3350 – 3250 cm⁻¹ (Two bands)Absent3350 – 3250 cm⁻¹
Amine Salt N-H Stretch 3200 – 2800 cm⁻¹ (Broad, strong)3200 – 2800 cm⁻¹ (Broad, strong)Absent
Amine Salt N-H Bend ~1600 – 1580 cm⁻¹~1600 – 1580 cm⁻¹Absent
S=O Asymmetric Stretch ~1330 cm⁻¹Absent~1330 cm⁻¹
S=O Symmetric Stretch ~1150 cm⁻¹Absent~1150 cm⁻¹
S-N Stretch ~931 cm⁻¹Absent~931 cm⁻¹
Mechanistic Causality of the Spectral Profile

The Sulfonamide Signature: The primary sulfonamide group (-SO₂NH₂) acts as the core structural identifier. Authoritative spectroscopic studies confirm that the S=O asymmetric and symmetric stretching vibrations reliably manifest at approximately 1330 cm⁻¹ and 1157 cm⁻¹, respectively[1]. In our comparative matrix, these peaks are starkly visible in both the target compound and the methanesulfonamide control, but entirely absent in the diamine control. Furthermore, the S-N stretching vibration at ~931 cm⁻¹ confirms the integrity of the sulfonamide linkage[1].

The Amine Hydrochloride Masking Effect: The dual amine hydrochloride groups (-NH₃⁺ Cl⁻) dominate the higher wavenumber region. While free primary amines typically display sharp, distinct N-H stretches, protonation into the hydrochloride salt induces extensive hydrogen bonding with chloride counterions. This electrostatic interaction shifts and broadens the N-H stretching band into a massive envelope spanning 3200 to 2800 cm⁻¹[2]. Because this broad band can easily obscure the sharper sulfonamide N-H stretches (3350–3250 cm⁻¹), meticulous sample preparation is required to prevent water absorption from exacerbating the overlap. The N-H bending vibration, characteristic of primary amines, remains clearly visible in the 1650–1580 cm⁻¹ region[2].

Peak_Logic Compound 1,3-Diaminopropane-2-sulfonamide dihydrochloride Amine Amine Hydrochloride (-NH₃⁺ Cl⁻) Compound->Amine Sulfonamide Sulfonamide (-SO₂NH₂) Compound->Sulfonamide Aliphatic Aliphatic Backbone (-CH₂-CH-CH₂-) Compound->Aliphatic Peak1 3200-2800 cm⁻¹ Broad N-H Stretch Amine->Peak1 Peak2 ~1600 cm⁻¹ N-H Bending Amine->Peak2 Peak3 3350-3250 cm⁻¹ Sym/Asym N-H Stretch Sulfonamide->Peak3 Peak4 1330 & 1150 cm⁻¹ S=O Stretch Sulfonamide->Peak4 Peak5 2950-2850 cm⁻¹ C-H Stretch Aliphatic->Peak5

Fig 1. Logical assignment of FTIR spectral peaks to functional groups.

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet pressing for this compound. Causality: Amine hydrochlorides are highly hygroscopic. The mechanical pressure used to forge KBr pellets often forces the salt to absorb atmospheric moisture, introducing a massive O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. These artifacts perfectly mask the critical sulfonamide and amine signals.

The following protocol is designed as a self-validating system to ensure data integrity:

Step 1: Sample Desiccation (Pre-validation) Dry the 1,3-Diaminopropane-2-sulfonamide dihydrochloride sample in a vacuum desiccator over P₂O₅ for a minimum of 24 hours prior to analysis.

Step 2: System Calibration & Background Check Clean the diamond ATR crystal with anhydrous isopropyl alcohol (IPA) and allow it to evaporate completely. Run a background scan (4000–400 cm⁻¹, 32 scans). Self-Validation Check: Inspect the raw background spectrum. If a broad peak at ~3400 cm⁻¹ is present, ambient humidity is too high or the crystal is contaminated. Do not proceed until the baseline is completely flat.

Step 3: Sample Acquisition Place 2–3 mg of the desiccated powder directly onto the center of the ATR crystal. Apply uniform pressure using the anvil. Causality: Consistent, firm pressure ensures intimate contact between the solid crystal lattice and the ATR diamond, maximizing the penetration depth of the evanescent wave and optimizing the signal-to-noise ratio without crushing the diamond.

Step 4: Data Processing & Atmospheric Compensation Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply baseline correction and atmospheric compensation algorithms to remove residual CO₂ artifacts (~2350 cm⁻¹).

FTIR_Workflow N1 1. Sample Desiccation (Vacuum, 24h) N2 2. ATR Crystal Cleaning (Anhydrous IPA) N1->N2 Moisture removal N3 3. Background Scan (Ambient Air) N2->N3 Ensure clean baseline N4 4. Sample Acquisition (4000-400 cm⁻¹, 32 scans) N3->N4 Load sample N5 5. Baseline Correction & Atmospheric Compensation N4->N5 Raw spectra N6 6. Peak Assignment & Comparative Validation N5->N6 Processed data

Fig 2. Self-validating ATR-FTIR workflow for hygroscopic hydrochloride salts.

References

  • Title : Structure and Computational Studies of New Sulfonamide Compound Source : National Center for Biotechnology Information (NCBI) / PubMed Central URL :[Link]

  • Title : IR Spectroscopy Tutorial: Amines Source : OrgChemBoulder URL :[Link]

Sources

Validation

comparing 1,3-Diaminopropane-2-sulfonamidedihydrochloride with other sulfonamides

This guide provides an in-depth technical comparison of 1,3-Diaminopropane-2-sulfonamide dihydrochloride (referred to here as DPS-2HCl ) against standard sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) and structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1,3-Diaminopropane-2-sulfonamide dihydrochloride (referred to here as DPS-2HCl ) against standard sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) and structural analogs.[1]

Executive Summary

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized aliphatic sulfonamide scaffold.[1] Unlike classical aromatic sulfonamides (e.g., Acetazolamide) which serve as potent, standalone drugs, DPS-2HCl functions primarily as a bifunctional building block or fragment in medicinal chemistry. Its unique architecture combines a zinc-binding sulfonamide group with two reactive primary amine "wings," enabling the synthesis of multivalent inhibitors, metal coordination complexes, and highly soluble drug conjugates.

Part 1: Structural & Mechanistic Comparison

The following table contrasts DPS-2HCl with the "Gold Standard" CAI (Acetazolamide) and its non-sulfonated parent backbone (1,3-Diaminopropane).

Table 1: Physicochemical & Functional Comparison
FeatureDPS-2HCl (Novel Scaffold)Acetazolamide (Standard Drug)1,3-Diaminopropane (Linker)
Core Structure Aliphatic Propane BackboneHeterocyclic Thiadiazole RingAliphatic Propane Backbone
Zinc Binding Group (ZBG) Aliphatic Sulfonamide (

)
Aromatic Sulfonamide (

)
None (Amine donor only)
Est.[1] Sulfonamide

~8.5 - 9.5 (Lowered by inductive effect of amines)7.2 (Optimized for physiological pH)N/A
Solubility Extremely High (Ionic Salt)Low (Need sodium salt form)High (Liquid/Hygroscopic)
Functional Handles 2 (Primary Amines for derivatization)1 (Acetamido group, limited reactivity)2 (Primary Amines)
Primary Application Fragment-based design, Chelating ligandGlaucoma, Diuretic, EpilepsyEpoxy curing, Polymer synthesis
Mechanistic Insight: The "Aliphatic Paradox"
  • Classical View: Aromatic sulfonamides are preferred because the aromatic ring acts as an electron sink, lowering the sulfonamide

    
     to ~7.0–8.0. This allows the sulfonamide to deprotonate at physiological pH and bind the Zinc (
    
    
    
    ) ion in the Carbonic Anhydrase active site as the anionic species (
    
    
    ).
  • DPS-2HCl Advantage: While typical aliphatic sulfonamides have a high

    
     (~10.[1]5) and bind poorly, DPS-2HCl contains two protonated amino groups (
    
    
    
    ) at the 1,3-positions.[1] These exert a strong inductive electron-withdrawing effect (-I) , which acidifies the central sulfonamide proton.[1] This makes DPS-2HCl a surprisingly competent "anchor" for Zinc binding compared to simple alkyl sulfonamides.[1]

Part 2: Applications in Drug Development

Fragment-Based Drug Design (FBDD)

DPS-2HCl is an ideal "seed" for growing high-affinity inhibitors.[1]

  • The "Tail" Approach: The two primary amine groups allow researchers to attach hydrophobic "tails" (e.g., benzyl, coumarin, or carbohydrate moieties) that interact with the hydrophobic and hydrophilic halves of the CA active site.

  • Symmetry: The

    
     symmetry of the molecule allows for the creation of homodimeric inhibitors , which can simultaneously block two active sites in oligomeric enzymes or increase local concentration via the "chelate effect."
    
Metal Coordination Chemistry

Beyond enzyme inhibition, the structure of DPS-2HCl (


 donor set) makes it a potent ligand for metallodrugs.
  • Coordination Mode: It can form stable 6-membered chelate rings with transition metals (

    
    , 
    
    
    
    ), potentially serving as a carrier for metal-based radiopharmaceuticals.[1]

Part 3: Visualization of Structural Logic

The following diagram illustrates the structural divergence between the standard drug (Acetazolamide) and the scaffold (DPS-2HCl), highlighting the reactive sites for drug development.

G AAZ Acetazolamide (Standard Drug) AromRing Aromatic Ring (Electron Sink) AAZ->AromRing DPS DPS-2HCl (Scaffold) AliBack Aliphatic Backbone (Flexible Linker) DPS->AliBack Amine 2x Primary Amines (Derivatization Sites) DPS->Amine Zn Zn(II) Ion (Enzyme Active Site) AromRing->Zn High Affinity Binding (pKa ~7.2) AliBack->Zn Moderate Binding (Inductive Activation) New Drug Conjugates New Drug Conjugates Amine->New Drug Conjugates Click Chemistry / Amide Coupling

Figure 1: Structural logic comparing the rigid, pre-optimized Acetazolamide vs. the flexible, derivatizable DPS-2HCl scaffold.

Part 4: Experimental Protocols

Protocol A: Derivatization for SAR Studies

Objective: To attach a hydrophobic tail to DPS-2HCl to improve CA isoform selectivity.[1]

  • Preparation: Dissolve DPS-2HCl (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) to neutralize the hydrochloride salts and activate the amines.

  • Coupling: Add the desired Acyl Chloride or Carboxylic Acid (2.1 eq) with a coupling agent (e.g., HATU).

    • Note: Use 0.9 eq of acyl chloride if mono-substitution is desired (desymmetrization).

  • Reaction: Stir at Room Temperature for 4–12 hours under

    
     atmosphere.
    
  • Purification: The sulfonamide group is polar. Use Reverse-Phase HPLC (C18 column) with a Water/Acetonitrile gradient (0.1% TFA).

  • Validation: Verify structure via

    
    -NMR. Look for the shift in the methylene protons adjacent to the nitrogen.
    
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To measure the


 (Inhibition Constant) of DPS-2HCl against hCA II.
  • Buffer System: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Use Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme Prep: Dilute recombinant hCA II to approx. 10–20 nM in the buffer.

  • Substrate: Saturated

    
     solution in water (approx. 32 mM at 25°C).
    
  • Execution:

    • Mix Enzyme + Inhibitor (DPS-2HCl) and incubate for 15 mins.

    • Rapidly mix with

      
       solution in a Stopped-Flow apparatus.
      
    • Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation: Fit the initial rates to the Michaelis-Menten equation (Cheng-Prusoff approximation) to determine

    
     and calculate 
    
    
    
    .
    • Expectation: Pure DPS-2HCl may show

      
       in the micromolar (
      
      
      
      ) range. Derivatized analogs should approach nanomolar (
      
      
      ) potency.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, D. et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry (RSC) Advances. Link

  • Bide Pharm . (2024). Product Specification: 1,3-Diaminopropane-2-sulfonamide dihydrochloride. Link

  • VulcanChem . (2024). Building Blocks for Medicinal Chemistry: Aliphatic Sulfonamides. Link

  • Akocak, S. et al. (2018). Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

Validating Purity of 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: A Comparative HPLC Guide

Executive Summary 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a highly polar, aliphatic diamine salt often used as a specialized building block in the synthesis of chelating agents and enzyme inhibitors. Its anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diaminopropane-2-sulfonamide dihydrochloride is a highly polar, aliphatic diamine salt often used as a specialized building block in the synthesis of chelating agents and enzyme inhibitors. Its analysis presents two distinct chromatographic challenges:

  • Extreme Polarity: The dihydrochloride salt form and the diamine backbone lead to near-zero retention on standard C18 columns.

  • Lack of Chromophore: Being an aliphatic sulfonamide, it lacks the conjugated

    
    -systems (like benzene rings) required for standard UV detection at 254 nm.
    

This guide compares three validation methodologies, ultimately recommending HILIC with Charged Aerosol Detection (CAD) as the modern "Gold Standard" for purity assessment, while providing a Derivatization-UV protocol as a robust alternative for standard quality control (QC) laboratories.

Method Comparison: Selecting the Right Approach

The following table contrasts the three primary strategies for validating the purity of this compound.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Pre-Column Derivatization (Alternative) Method C: Ion-Pairing RPLC (Legacy)
Principle Hydrophilic Interaction Liquid Chromatography with universal aerosol detection.Chemical modification (e.g., FMOC-Cl) to add a UV/Fluorescent tag, followed by C18 separation.Reversed-Phase LC using ion-pairing agents (e.g., Octanesulfonic acid) to induce retention.
Detection Universal (Detects salt, impurities, and counter-ions).High Sensitivity (UV/Fluorescence).[1]Low UV (200–210 nm); Non-specific and noisy.
Selectivity Excellent for polar amines and inorganic ions (Cl⁻).High for amines; insensitive to non-amine impurities.Moderate; prone to baseline drift and artifacts.
Sample Prep Minimal (Dilute & Shoot).Complex (Reaction, quenching, filtration).Minimal.
Suitability R&D / High-Purity Validation Routine QC / Trace Impurity Analysis Not Recommended (Poor sensitivity).

Deep Dive: The Recommended Method (HILIC-CAD)

Why This Method?

For a salt like 1,3-Diaminopropane-2-sulfonamide dihydrochloride, HILIC (Hydrophilic Interaction Liquid Chromatography) provides retention without the need for toxic ion-pairing reagents. Coupling this with Charged Aerosol Detection (CAD) allows for the direct quantification of the main compound, its counter-ion (chloride), and any non-chromophoric impurities (like the starting material, 1,3-diaminopropane) in a single run.

Experimental Protocol

System: UHPLC or HPLC system compatible with CAD/ELSD. Stationary Phase: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or sulfobetaine phase) or Amide-HILIC (e.g., TSKgel Amide-80).

  • Dimensions: 150 mm x 2.1 mm, 3.5 µm particle size.

Mobile Phase:

  • Solvent A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Solvent B: 100% Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % B (Acetonitrile) Flow Rate (mL/min) Description
0.0 90 0.3 Equilibration (High organic start)
2.0 90 0.3 Isocratic hold
15.0 50 0.3 Linear gradient to elute polar salts
18.0 50 0.3 Wash
18.1 90 0.3 Return to initial conditions

| 25.0 | 90 | 0.3 | Re-equilibration |

Detector Settings (CAD):

  • Evaporation Temp: 35°C (Low temperature preserves volatile amines).

  • Power Function: 1.0 (for linear quantitation range).

  • Data Rate: 10 Hz.

Sample Preparation:

  • Dissolve 10 mg of the sample in 10 mL of 50:50 Acetonitrile:Water .

    • Note: Do not use 100% water as diluent; it causes peak distortion in HILIC.

  • Vortex for 1 minute.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.

Expected Results
  • Chloride (Counter-ion): Elutes early (~2-3 min).

  • 1,3-Diaminopropane (Impurity): Elutes mid-gradient.

  • Target Sulfonamide: Elutes later due to interaction with the zwitterionic phase.

  • Purity Calculation: Area Normalization % (CAD response is nearly uniform for non-volatiles).

The Accessible Alternative: Derivatization-UV

If a CAD/ELSD is unavailable, UV detection is only viable if the molecule is "tagged" with a chromophore. The FMOC-Cl (9-Fluorenylmethyl chloroformate) method is robust for primary and secondary amines.

Experimental Protocol

Reagents:

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Borate Buffer: 0.2 M, pH 9.0.

  • ADAM (1-Adamantanamine): Used as a quenching agent (optional).

Derivatization Workflow:

  • Mix 100 µL Sample (1 mg/mL in water) + 100 µL Borate Buffer .

  • Add 200 µL FMOC-Cl Solution .

  • Vortex and incubate at 40°C for 10 minutes .

  • (Optional) Add 50 µL ADAM solution to react with excess FMOC.

  • Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus C18).

HPLC Conditions:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Detection: UV @ 265 nm (FMOC chromophore).

Visualizing the Mechanism

The following diagrams illustrate the separation logic and the workflow for the recommended HILIC-CAD method.

G cluster_0 Sample Properties cluster_1 HILIC Mechanism cluster_2 Detection (CAD) Salt Dihydrochloride Salt (Highly Polar) WaterLayer Water-Rich Layer on Stationary Phase Salt->WaterLayer Retained NoUV Aliphatic Backbone (No UV Chromophore) Nebulize Nebulization & Drying NoUV->Nebulize Analyzed directly Partition Partitioning based on Hydrophilicity WaterLayer->Partition Partition->Nebulize Elution Charge Charge Transfer (Universal Detection) Nebulize->Charge

Figure 1: Mechanism of HILIC-CAD for polar, non-chromophoric salts.

Workflow Start Raw Sample (10 mg) Dilution Dilute in 50:50 ACN:H2O (Prevents solvent mismatch) Start->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Inject Inject 2-5 µL (ZIC-HILIC Column) Filter->Inject Separation Gradient Elution (90% -> 50% ACN) Inject->Separation Detect CAD Detection (Universal Response) Separation->Detect Data Purity Report (% Area Normalization) Detect->Data

Figure 2: Step-by-step workflow for the recommended HILIC-CAD purity analysis.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps:

  • Specificity: Inject the "Blank" (Diluent) and the "Precursor" (1,3-Diaminopropane). Ensure the precursor is baseline resolved from the sulfonamide target.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between all peaks.
      
  • Linearity: Prepare 5 concentration levels (e.g., 0.1 mg/mL to 1.5 mg/mL).

    • Acceptance Criteria:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[2] Note that CAD response can be curvilinear; use a quadratic fit or power function if necessary.
      
  • Limit of Quantitation (LOQ): Determine the concentration where Signal-to-Noise (S/N) is

    
    .
    
    • Target: LOQ should be

      
       to detect trace impurities.
      

References

  • SIELC Technologies. (n.d.). HPLC Method Separation of 1,3-Diaminopropane, 1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]

  • European Medicines Agency (EMA). (2021). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride: A Comparative Analysis

This guide provides a comprehensive technical overview of the elemental analysis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride. It is designed for researchers, scientists, and drug development professionals who rely...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the elemental analysis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical data for compound characterization and quality control. This document moves beyond a simple recitation of data to offer a comparative analysis with structurally related molecules, a detailed experimental protocol, and the scientific rationale underpinning the analytical choices.

Introduction: The Critical Role of Elemental Analysis

In the landscape of chemical and pharmaceutical research, the unambiguous determination of a compound's elemental composition is a cornerstone of its characterization. Elemental analysis serves as a fundamental validation of a substance's empirical formula, providing a quantitative measure of its purity. For novel compounds such as 1,3-Diaminopropane-2-sulfonamidedihydrochloride, this analysis is not merely a procedural step but a critical checkpoint in the research and development pipeline. Discrepancies between theoretical and experimental values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment, all of which have significant implications for subsequent research and application.

This guide will delve into the theoretical elemental composition of 1,3-Diaminopropane-2-sulfonamidedihydrochloride and place it in context by comparing it with other relevant small molecules. Furthermore, a detailed, field-proven protocol for conducting such an analysis is provided to ensure researchers can achieve accurate and reproducible results.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula. The structure of 1,3-Diaminopropane-2-sulfonamidedihydrochloride consists of a propane backbone with amino groups at positions 1 and 3, and a sulfonamide group at position 2. The dihydrochloride salt form indicates that the two primary amine groups are protonated.

The chemical formula for 1,3-Diaminopropane-2-sulfonamidedihydrochloride is C₃H₁₃Cl₂N₃O₂S .

The molecular weight of this compound is 226.12 g/mol . Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.011336.03315.94
HydrogenH1.0081313.1045.80
ChlorineCl35.453270.90631.36
NitrogenN14.007342.02118.58
OxygenO15.999231.99814.15
SulfurS32.06132.0614.18

Comparative Elemental Analysis

To better understand the elemental signature of 1,3-Diaminopropane-2-sulfonamidedihydrochloride, it is instructive to compare its composition with that of structurally related molecules. This comparison highlights how the presence of different functional groups influences the elemental percentages. For this guide, we have selected 1,3-Diaminopropane dihydrochloride and Sulfamide as comparative compounds.

  • 1,3-Diaminopropane dihydrochloride (C₃H₁₀N₂·2HCl) : This molecule shares the same carbon backbone and protonated diamine feature but lacks the sulfonamide group.

  • Sulfamide (H₂NSO₂NH₂) (CH₄N₂O₂S) : This compound allows for a comparison with a simple, parent sulfonamide.

Element1,3-Diaminopropane-2-sulfonamidedihydrochloride (%)1,3-Diaminopropane dihydrochloride (%)Sulfamide (%)
Carbon15.9424.500.00
Hydrogen5.808.234.19
Nitrogen18.5819.0529.15
Sulfur14.180.0033.36
Oxygen14.150.0033.30
Chlorine31.3648.220.00

This comparative table clearly illustrates the significant contribution of the sulfonamide group to the sulfur and oxygen content of the target molecule, and the substantial percentage of chlorine due to its dihydrochloride salt form.

Experimental Protocol for Elemental Analysis

The following protocol outlines the steps for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content in 1,3-Diaminopropane-2-sulfonamidedihydrochloride using a modern elemental analyzer. This method is based on the principle of dynamic flash combustion.[1][2]

Instrumentation: A calibrated CHNS elemental analyzer.

Materials:

  • 1,3-Diaminopropane-2-sulfonamidedihydrochloride (sample)

  • Acetanilide or other certified organic analytical standard

  • Tin capsules

  • Microbalance (readable to at least 0.001 mg)

  • Spatula and tweezers

Procedure:

  • Sample Preparation:

    • Due to the hygroscopic nature of amine salts, it is crucial to handle the sample in a low-humidity environment (e.g., a glove box or dry box) to prevent water absorption, which would lead to inaccurate hydrogen and oxygen values.

    • Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample using an agate mortar and pestle.

  • Weighing the Sample:

    • Accurately weigh 1-3 mg of the dried, powdered sample into a tin capsule using a calibrated microbalance.

    • Record the exact weight. The accuracy of this measurement is paramount as the final elemental percentages are calculated relative to this initial mass.[3]

    • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard, such as acetanilide. This step is critical for ensuring the accuracy of the measurements. Run the standard until consistent and accurate results are obtained.

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.

    • Initiate the analysis sequence. The sample undergoes rapid and complete combustion in a pure oxygen environment at a high temperature (typically around 1000 °C).[4]

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction tube containing copper to reduce nitrogen oxides to N₂ and remove excess oxygen.

    • The resulting gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.[1][5]

  • Data Processing and Interpretation:

    • The instrument's software will calculate the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental results with the theoretical values. For publication in many scientific journals, the experimental values should be within ±0.4% of the theoretical values.[2]

    • If discrepancies are observed, investigate potential sources of error, including sample inhomogeneity, incomplete combustion, or the presence of impurities.

Causality Behind Experimental Choices:

  • Small Sample Size (1-3 mg): Modern elemental analyzers are highly sensitive, requiring only a small amount of sample. This is particularly advantageous when working with precious or newly synthesized compounds.

  • Tin Capsules: Tin acts as a catalyst for combustion, promoting a rapid and complete reaction, which is essential for accurate results.

  • Dynamic Flash Combustion: This method ensures that the entire sample is combusted instantaneously and uniformly, leading to reproducible results.

  • Use of a Certified Standard: Calibration with a known standard corrects for any instrumental drift and ensures the data is traceable and reliable.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the elemental analysis workflow described above.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Drying & Homogenization Weigh Accurate Weighing (1-3 mg) Prep->Weigh Encapsulate Encapsulation in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000 °C in O2) Encapsulate->Combustion Reduction Gas Reduction (CuO) Combustion->Reduction Separation GC Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Calculation Software Calculation (%C, %H, %N, %S) Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison caption Elemental Analysis Workflow

Caption: Workflow for CHNS Elemental Analysis.

Conclusion

The elemental analysis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride is a critical step in its chemical characterization. While experimental data for this specific compound is not widely published, this guide provides the necessary theoretical framework and a robust experimental protocol to perform this analysis accurately. The comparative data presented underscores the unique elemental signature of this molecule. By adhering to the principles of careful sample preparation, precise measurement, and proper instrument calibration, researchers can obtain reliable elemental analysis data, thereby ensuring the integrity of their scientific findings.

References

  • METTLER TOLEDO. CHNSO Organic Elemental Analysis - Sample Preparation. [Online] Available at: [Link]

  • PubChem. 1,3-Diaminopropane-2-sulfonic acid. [Online] National Center for Biotechnology Information. Available at: [Link]

  • University of Bristol. Summary of CHNS Elemental Analysis Common Problems. [Online] Available at: [Link]

  • Wikipedia. 1,3-Diaminopropane. [Online] Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Online] 29 April 2008. Available at: [Link]

  • AZoM. How Does a CHNSO Analyzer Work? [Online] 2 November 2023. Available at: [Link]

  • ResearchGate. Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. [Online] April 2011. Available at: [Link]

  • S. Mustafa, et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Online] PMC. Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Online] 29 April 2008. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Bulky 1,3-Diamidopropane Complexes of Group 2 Metals (Be-Sr). [Online] June 2024. Available at: [Link]

  • AZoM. How Does a CHNSO Analyzer Work? [Online] 2 November 2023. Available at: [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Online] August 2025. Available at: [Link]

Sources

Comparative

X-ray Crystallography vs. Alternative Structural Modalities for 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: A Comparison Guide

Introduction: The Analytical Challenge of Highly Polar Building Blocks In modern structure-based drug design (SBDD), small-molecule building blocks with high polarity and multiple hydrogen-bonding sites present unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Highly Polar Building Blocks

In modern structure-based drug design (SBDD), small-molecule building blocks with high polarity and multiple hydrogen-bonding sites present unique characterization challenges. 1,3-Diaminopropane-2-sulfonamide dihydrochloride (CAS: 2751615-03-7; Molecular Formula: C₃H₁₃Cl₂N₃O₂S)[1] is a prime example. Featuring two primary amines (protonated in the dihydrochloride salt form) and a central sulfonamide group, this molecule is a dense hub of hydrogen bond donors and acceptors.

Understanding the precise three-dimensional conformation and intermolecular networking of this compound is critical when incorporating it into larger pharmacophores (e.g., carbonic anhydrase inhibitors or HDAC inhibitors). This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, providing a self-validating experimental workflow for researchers.

Objective Performance Comparison: SCXRD vs. NMR vs. MS

While Mass Spectrometry (MS) confirms molecular weight and connectivity, it provides zero 3D spatial information. The true analytical debate for small molecules lies between X-ray crystallography and NMR spectroscopy[2].

X-ray crystallography is the dominant technique for determining high-resolution 3D structures, capturing atomic-level snapshots of molecules within a crystal lattice[3]. NMR, conversely, evaluates molecules in their native solution state, excelling at revealing dynamic properties and conformational flexibility[4]. For a highly flexible, heavily hydrogen-bonded molecule like 1,3-diaminopropane-2-sulfonamide dihydrochloride, the two techniques offer complementary but distinct datasets.

Table 1: Comparative Analytical Performance for Sulfonamide Salts
Performance MetricSingle-Crystal X-ray Crystallography (SCXRD)Solution-State NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates, precise bond lengths/anglesChemical environment, through-bond/space connectivityExact mass, fragmentation patterns
State of Matter Solid-state (Crystal lattice)Solution-state (e.g., D₂O or DMSO-d₆)Gas-phase ions
Hydrogen Bonding Direct observation of precise N-H···O=S geometries and distancesInferred via chemical shift perturbations and NOENot applicable
Stereochemistry Unambiguous absolute configuration (Flack parameter)Relative stereochemistry (via coupling constants/NOESY)Cannot distinguish enantiomers
Protonation State Confirmed by locating protons in the difference Fourier mapConfirmed via pH titration and chemical shiftsConfirmed via m/z of molecular ion
Dynamic Flexibility Low (Static snapshot, thermal ellipsoids show minor motion)High (Captures conformational averaging in real-time)Not applicable

Causality Insight: Why does X-ray outperform NMR for this specific compound's hydrogen-bonding analysis? Sulfonamide molecules form complex hydrogen bond networks due to the strong polarization of the O=S=O group[5]. The positive cooperativity of these bonds is highly directional[6]. NMR in polar solvents (like D₂O, required for this highly water-soluble dihydrochloride salt) suffers from rapid proton exchange, which obliterates the NH signals. X-ray crystallography bypasses solvent exchange, allowing direct, exact measurement of the N-H···O=S and N-H···Cl⁻ interactions.

Workflow Visualization: Structural Elucidation Decision Matrix

The following diagram illustrates the logical decision-making process for analyzing 1,3-Diaminopropane-2-sulfonamide dihydrochloride, emphasizing the complementary nature of solid-state and solution-state techniques.

G Start 1,3-Diaminopropane-2-sulfonamide Dihydrochloride Sample Decision Primary Structural Elucidation Goal? Start->Decision Xray Single-Crystal X-ray Crystallography Decision->Xray Solid-State 3D Architecture NMR Solution-State NMR Spectroscopy Decision->NMR Solution-State Behavior XrayData Absolute Stereochemistry, Exact Bond Geometries & H-Bonding Networks Xray->XrayData NMRData Solution Dynamics, pKa Determination & Conformational Flexibility NMR->NMRData

Caption: Decision matrix for the structural elucidation of 1,3-Diaminopropane-2-sulfonamide dihydrochloride.

Self-Validating Experimental Protocol: SCXRD of a Dihydrochloride Salt

To ensure scientific integrity, the crystallization and X-ray analysis of 1,3-diaminopropane-2-sulfonamide dihydrochloride must follow a self-validating loop. A structure is only as reliable as its refinement metrics.

Phase 1: Controlled Crystallization

Objective: Grow single crystals with minimum dimensions of 0.1 × 0.1 × 0.1 mm.

  • Solvent Selection: Due to the dihydrochloride salt form, the compound is highly hydrophilic. Dissolve 20 mg of the compound in a minimum volume of HPLC-grade water (approx. 0.5 mL).

  • Anti-Solvent Vapor Diffusion: Place the aqueous solution in a small inner vial. Place this vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., ethanol or isopropanol)[5].

  • Equilibration: Allow vapor diffusion to proceed at a controlled 4 °C to slow the kinetic rate of nucleation, promoting the growth of a single, well-ordered crystal lattice rather than a microcrystalline powder.

Phase 2: Data Collection & Phase Problem Resolution
  • Cryocooling: Mount a suitable crystal on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer under a stream of liquid nitrogen (100 K). Causality: Cryocooling minimizes thermal atomic vibrations (reducing the Debye-Waller factor), which is critical for accurately locating the highly mobile hydrogen atoms on the protonated amines.

  • Diffraction: Collect data using a microfocus Cu-Kα X-ray source (λ = 1.54184 Å). Cu radiation is preferred over Mo for small organic molecules containing sulfur and chlorine, as it provides stronger anomalous dispersion signals, aiding in absolute structure determination.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Phase 3: The Self-Validation Checkpoint

A protocol is self-validating when the data proves its own accuracy. For this compound, apply the following validation criteria:

  • R-factor (R1): Must be < 0.05 (5%). This indicates that the theoretical model closely matches the experimental diffraction data.

  • Goodness-of-Fit (S): Must be approximately 1.0.

  • Difference Fourier Map Analysis (Critical Step): Do not place the amine protons using idealized geometric models (AFIX commands). Because this is a dihydrochloride salt, you must independently locate the N-H protons in the residual electron density map. Successfully locating these peaks validates the protonation state of the 1,3-diaminopropane backbone.

Expected Crystallographic Data & Hydrogen Bonding Parameters

Based on crystallographic studies of analogous aliphatic and aromatic sulfonamides[5][7], the introduction of the dihydrochloride salt fundamentally alters the crystal packing. Instead of forming standard sulfonamide dimers, the lattice will be dominated by strong charge-assisted hydrogen bonds between the protonated primary amines (-NH₃⁺) and the chloride counterions (Cl⁻), as well as the sulfonamide oxygens (S=O).

Table 2: Benchmark Hydrogen Bonding Parameters for Sulfonamide Salts
Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected Angle D-H···A (°)Structural Significance
Charge-Assisted -NH₃⁺ (Amine)Cl⁻ (Counterion)3.10 – 3.25160 – 175Primary driver of crystal lattice stability; dictates aqueous solubility.
Sulfonamide H-Bond -NH (Sulfonamide)O=S (Sulfonamide)2.85 – 3.00150 – 170Forms 1D polymeric chains or dimeric motifs[7][8].
Cross-Linking -NH₃⁺ (Amine)O=S (Sulfonamide)2.90 – 3.10145 – 165Bridges the zwitterionic gap, restricting the conformational flexibility of the propane backbone.

Data Interpretation: The dihedral angle of the sulfonamide group relative to the propane backbone will dictate the overall topology of the molecule. X-ray crystallography provides the exact measurement of this angle, which is a critical parameter when performing computational docking studies for drug discovery[9]. If the X-ray data shows a highly constrained conformation due to intramolecular hydrogen bonding, medicinal chemists can exploit this rigidity to design more potent target-binding analogues.

Conclusion

For the structural elucidation of highly polar, multi-functional building blocks like 1,3-Diaminopropane-2-sulfonamide dihydrochloride, Single-Crystal X-ray Crystallography provides an unmatched level of detail regarding absolute conformation and hydrogen-bonding architecture. While NMR remains indispensable for understanding the molecule's dynamic behavior in physiological solutions[2][4], SCXRD is the only modality capable of mapping the precise atomic coordinates and charge-assisted interactions of the dihydrochloride salt state. By employing the self-validating crystallographic workflow outlined above, researchers can generate high-fidelity structural data essential for downstream structure-based drug design.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery. Available at:[Link]

  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Madrigal-Angulo, J. L., et al. "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives." MDPI Crystals. Available at:[Link]

  • Hunter, C. A., et al. "Polarisation effects on the H-bond acceptor properties of sulfonamides." RSC Publishing. Available at:[Link]

  • Moiseev, D. V., et al. "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives." Royal Society Open Science. Available at:[Link]

  • Jalkanen, J. P., et al. "Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study." JYX Digital Repository (JYU). Available at:[Link]

  • Kotev, M., et al. "Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening." bioRxiv. Available at:[Link]

Sources

Validation

A Comprehensive Guide to the Establishment of an In-House Reference Standard for 1,3-Diaminopropane-2-sulfonamide Dihydrochloride

Introduction: The Need for a Well-Defined In-House Standard 1,3-Diaminopropane derivatives are versatile building blocks in medicinal chemistry and materials science. The introduction of a sulfonamide group at the 2-posi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for a Well-Defined In-House Standard

1,3-Diaminopropane derivatives are versatile building blocks in medicinal chemistry and materials science. The introduction of a sulfonamide group at the 2-position of the propane backbone creates a novel scaffold with potential applications in drug discovery, leveraging the known biological importance of the sulfonamide functional group.[1] However, the absence of a commercial source for 1,3-Diaminopropane-2-sulfonamide dihydrochloride necessitates the development of a robust in-house reference standard.

This guide will provide a plausible synthetic route, a comparative analysis of essential analytical techniques for its characterization, and detailed experimental protocols to ensure the identity, purity, and strength of the synthesized standard.

Section 1: A Proposed Synthetic Pathway and Purification Strategy

The synthesis of 1,3-Diaminopropane-2-sulfonamide dihydrochloride requires a multi-step approach, primarily focusing on the selective protection of the amino groups, introduction of the sulfonamide functionality, and subsequent deprotection.

A plausible synthetic route can be envisioned starting from a suitable 2-substituted 1,3-diaminopropane precursor. Given the reactivity of the amino groups, a protection strategy is essential.[2]

Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Protection cluster_1 Functional Group Interconversion cluster_2 Reduction & Sulfonylation cluster_3 Deprotection & Salt Formation A 1,3-Diaminopropan-2-ol B Di-Boc-1,3-diaminopropan-2-ol A->B Boc-anhydride, Base C Mesylated Intermediate B->C MsCl, Base D Azide Intermediate C->D NaN3 E 2-Amino-Di-Boc-1,3-diaminopropane D->E H2, Pd/C F Di-Boc-1,3-diaminopropane-2-sulfonamide E->F SO2Cl2, then NH3 G 1,3-Diaminopropane-2-sulfonamide F->G HCl (gas) in Ether H Target Compound (Dihydrochloride Salt) G->H HCl in IPA

Caption: A proposed synthetic pathway for 1,3-Diaminopropane-2-sulfonamide dihydrochloride.

Purification:

The final product would require purification, likely through recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any process-related impurities. The purity of the final compound must be rigorously assessed using the methods described in the following section.

Section 2: The Cornerstone of a Reference Standard: A Comparative Analysis of Analytical Methodologies

The qualification of an in-house reference standard hinges on a comprehensive analytical characterization to unequivocally establish its identity, purity, and strength. Below is a comparison of essential analytical techniques.

Analytical Goal Primary Technique Alternative/Confirmatory Technique(s) Rationale and Key Considerations
Identity Confirmation ¹H and ¹³C Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR)NMR provides detailed structural information, confirming the connectivity of atoms. HRMS confirms the elemental composition. FT-IR identifies key functional groups (sulfonamide, amines).
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) DetectionGas Chromatography (GC) if volatile, Capillary Electrophoresis (CE)HPLC is the workhorse for purity analysis, capable of separating the main component from impurities. A diode-array detector (DAD) provides spectral information, while an MS detector aids in the identification of impurities.
Assay (Content) Determination Quantitative NMR (qNMR)Mass Balance Approach (100% - impurities)qNMR is a primary ratio method for determining the exact concentration of the analyte against a certified reference material. The mass balance approach is a comprehensive method that combines data from multiple techniques.
Water Content Karl Fischer TitrationThermogravimetric Analysis (TGA)Essential for an accurate assay value, as water content can significantly impact the measured potency.
Residual Solvents Headspace Gas Chromatography (HS-GC)Important for identifying and quantifying any solvents remaining from the synthesis and purification process.

Section 3: Detailed Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key analytical experiments.

Identity Confirmation

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data and interpret the spectra to confirm the expected proton and carbon environments.

3.1.2 High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.

    • Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass.

3.1.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups.

  • Protocol:

    • Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for N-H (amines), S=O (sulfonamide), and other relevant bonds.[3]

Purity and Assay Determination

3.2.1 High-Performance Liquid Chromatography (HPLC) for Purity

  • Objective: To determine the purity of the compound and identify any impurities.

  • Protocol:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS detection.

    • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Workflow for Purity Analysis:

HPLC Purity Workflow A Sample Preparation (1 mg/mL in Mobile Phase A) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D Detection (UV/MS) C->D E Data Analysis (Peak Integration) D->E F Purity Calculation (% Area) E->F

Caption: A typical workflow for HPLC-based purity analysis.

3.2.2 Karl Fischer Titration for Water Content

  • Objective: To accurately determine the water content.

  • Protocol:

    • Use a calibrated coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the sample and introduce it into the titration cell.

    • The instrument will automatically titrate the water and provide a result as a percentage.

Section 4: A Comparative Case Study: Characterization of 1,3-Diaminopropane Dihydrochloride

To provide a practical context, we can examine the expected analytical data for a commercially available, related compound: 1,3-Diaminopropane dihydrochloride (CAS: 10517-44-9).

Technique Expected Observations for 1,3-Diaminopropane Dihydrochloride
¹H NMR (D₂O) Two distinct signals: a triplet for the central CH₂ group and a triplet for the two terminal CH₂ groups adjacent to the amino groups.
¹³C NMR (D₂O) Two signals corresponding to the two chemically different carbon atoms.
HRMS (ESI+) An [M+H]⁺ peak corresponding to the free base (C₃H₁₀N₂) at m/z 75.0973.
FT-IR (ATR) Broad N-H stretching bands for the ammonium salts, C-H stretching, and N-H bending vibrations.
Purity (HPLC) A single major peak, typically >98% by area normalization.

This data provides a baseline for what to expect when analyzing a simple diamine dihydrochloride salt and serves as a useful comparison when interpreting the data for the more complex sulfonamide derivative.

Conclusion

The establishment of a well-characterized in-house reference standard for 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a meticulous but essential process for ensuring the validity of research findings. By following a logical synthetic pathway and employing a suite of orthogonal analytical techniques, researchers can confidently prepare and qualify a reference standard that meets the rigorous demands of scientific inquiry. This guide provides the foundational principles and practical protocols to achieve this, empowering researchers to work with novel compounds with the same level of confidence as with commercially available standards.

References

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University website: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • ORCA - Cardiff University. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Scirp.org. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Distinguishing 1,3-Diaminopropane-2-sulfonamide Dihydrochloride from Impurities

Executive Summary & Critical Quality Attributes (CQA) 1,3-Diaminopropane-2-sulfonamide dihydrochloride (DPS-2HCl) is a highly polar, functionalized scaffold often used in fragment-based drug discovery (FBDD) or as a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Quality Attributes (CQA)

1,3-Diaminopropane-2-sulfonamide dihydrochloride (DPS-2HCl) is a highly polar, functionalized scaffold often used in fragment-based drug discovery (FBDD) or as a hydrophilic linker in PROTAC design.[1] Its structural integrity relies on two primary amine handles and a central sulfonamide moiety.

The primary challenge in characterizing DPS-2HCl lies in its high polarity and lack of UV chromophores, which renders standard C18-HPLC/UV methods ineffective. Furthermore, distinguishing the target molecule from its likely synthetic precursors (e.g., 1,3-diamino-2-propanol) requires orthogonal analytical techniques.[1]

Target Product Profile:

  • Structure: Propane backbone,

    
    -amines (protonated), 
    
    
    
    -sulfonamide.[1]
  • Formula:

    
    
    
  • Key Impurities:

    • Impurity A: 1,3-Diamino-2-propanol (Hydrolysis product/Starting material).

    • Impurity B: Monohydrochloride salt (Stoichiometric impurity).[1]

    • Impurity C: Desulfonylated degradation products.

Chromatographic Strategy: HILIC-MS/CAD

Standard Reversed-Phase (RP) chromatography is unsuitable for DPS-2HCl due to the compound's inability to retain on hydrophobic stationary phases (C18), leading to elution in the dead volume (


) where ion suppression is highest.

Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]

Experimental Protocol: HILIC Separation

Objective: Retain and separate the highly polar dicationic DPS from neutral or singly charged impurities.

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 3.5 µmZwitterionic phases provide electrostatic interaction with the ammonium groups, enhancing retention.[1]
Mobile Phase A 20 mM Ammonium Formate (pH 3.[1]0) in WaterLow pH ensures full protonation of amines; ammonium formate is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Organic modifier for HILIC mode.[1]
Gradient 90% B to 50% B over 10 minsGradient elution from high organic (low polarity) to high aqueous (high polarity).[1]
Detection ESI-MS (Positive Mode) or CADDPS lacks a strong UV chromophore.[1] CAD is universal; MS provides mass confirmation.
Flow Rate 0.3 mL/minOptimized for ESI desolvation.

Performance Comparison:

FeatureStandard C18 MethodHILIC Method (Recommended)
Retention Factor (

)
< 0.1 (Elutes with solvent front)3.5 - 5.0 (Well retained)
Selectivity (

)
Poor (Co-elutes with salts)High (Separates from Impurity A)
Sensitivity Low (Ion suppression)High (ACN-rich mobile phase enhances ionization)

Structural Validation: 1H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the sulfonamide substitution at the C2 position from the alcohol precursor (1,3-diamino-2-propanol).

Diagnostic Signals[1]
  • Symmetry Check: The molecule possesses a

    
     axis of symmetry passing through C2.[1] The protons on C1 and C3 should appear as equivalent signals.
    
  • The "Fingerprint" Shift (C2-H): The methine proton at position 2 is the sensor for the functional group.[1]

    • Target (Sulfonamide): The electron-withdrawing nature of the

      
       group will shift the C2-H signal downfield compared to the alcohol.[1]
      
    • Impurity A (Alcohol): typically appears around

      
       3.8 - 4.0 ppm.[1]
      
    • Target (DPS): Expected shift

      
       4.2 - 4.5 ppm (depending on solvent/pH).
      
Protocol: Quantitative NMR (qNMR)[1]
  • Solvent:

    
     (for salt solubility) or DMSO-
    
    
    
    (to observe exchangeable protons like sulfonamide
    
    
    ).[1]
  • Internal Standard: Maleic Acid (trace) for quantitation.

  • Observation: In DMSO-

    
    , the sulfonamide 
    
    
    
    protons typically appear as a broad singlet around
    
    
    7.0-7.5 ppm, distinct from the ammonium
    
    
    (broad,
    
    
    8.0+ ppm).[1]

Stoichiometric Analysis: Chloride Content

Validating the "Dihydrochloride" (2HCl) form is critical for biological assay reproducibility, as pH fluctuations can alter binding affinity.

Method: Potentiometric Titration with Silver Nitrate (


).
  • Theory:

    
    [1]
    
  • Calculation:

    
    
    For DPS-2HCl (
    
    
    
    g/mol ), Theoretical Cl%
    
    
    .[1]
  • Interpretation:

    • Result

      
      : Pure Dihydrochloride.
      
    • Result

      
      : Monohydrochloride impurity.
      
    • Result

      
      : Excess inorganic chloride (salt contamination).
      

Analytical Decision Workflows

The following diagrams illustrate the logic flow for characterizing this compound and the likely impurity pathways.

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow Start Sample: DPS-2HCl Batch Solubility Solubility Test (D2O) Start->Solubility NMR 1H-NMR Analysis Solubility->NMR Soluble Decision1 Symmetry Confirmed? NMR->Decision1 HILIC HILIC-MS Analysis Decision2 Mass = Target? HILIC->Decision2 Titration AgNO3 Titration Decision3 % Cl ≈ 31.2%? Titration->Decision3 Decision1->HILIC Yes Fail_Regio FAIL: Regioisomer Impurity Decision1->Fail_Regio No (Asymmetric) Decision2->Titration Yes Fail_Prec FAIL: Precursor (Alcohol) Decision2->Fail_Prec No (Mass Mismatch) Pass PASS: High Purity DPS-2HCl Decision3->Pass Yes Fail_Salt FAIL: Stoichiometry Error Decision3->Fail_Salt No

Caption: Step-by-step decision tree for validating the identity and purity of 1,3-Diaminopropane-2-sulfonamide dihydrochloride.

Diagram 2: Impurity Origin & Differentiation[1]

ImpurityOrigins Precursor 1,3-Diamino-2-propanol (Starting Material) Target Target: DPS-2HCl (Sulfonamide @ C2) Precursor->Target Sulfonylation Precursor->Target Diff: NMR C2-H Shift ImpurityA Impurity A: Hydrolysis Product (Reversion to Alcohol) Target->ImpurityA Hydrolysis (Acid/Base) Target->ImpurityA Diff: MS (+63 Da vs -17 Da) ImpurityB Impurity B: Monohydrochloride (Incomplete Salt Formation) Target->ImpurityB Incorrect pH adjustment Target->ImpurityB Diff: Titration

Caption: Logical relationship between the target molecule and its primary impurities, highlighting the analytical method used to distinguish each.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link

  • Holzgrabe, U., et al. (2005).[1] NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. (n.d.).[1] 1,3-Diaminopropane Product Specification & Properties. Link(Cited for base scaffold properties).

Sources

Safety & Regulatory Compliance

Safety

1,3-Diaminopropane-2-sulfonamidedihydrochloride proper disposal procedures

1,3-Diaminopropane-2-sulfonamide Dihydrochloride: Proper Disposal Procedures Part 1: Core Directive & Executive Summary Operational Context: 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

1,3-Diaminopropane-2-sulfonamide Dihydrochloride: Proper Disposal Procedures

Part 1: Core Directive & Executive Summary

Operational Context: 1,3-Diaminopropane-2-sulfonamide dihydrochloride is a specialized functionalized amine salt, often used as a linker in drug development or a precursor in supramolecular chemistry.[1] Its disposal requires a protocol that addresses three distinct chemical hazards: acidity (dihydrochloride salt), nitrogenous toxicity (primary amines), and biological activity potential (sulfonamide moiety).[1]

Immediate Action Summary:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1] Sulfonamide derivatives pose environmental risks (antibiotic resistance pressure) and must not enter municipal water systems.[1]

  • Incompatibility: Keep isolated from strong oxidizers (e.g., permanganates, nitrates) and nitrosating agents (risk of carcinogenic nitrosamine formation).

Part 2: Scientific Integrity & Hazard Assessment

As this specific compound is a specialized intermediate, its safety profile is derived from its functional groups (Structure-Activity Relationship - SAR).[1] You must treat it with the highest precaution level assigned to its constituent moieties.[1][2][3]

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Structure NH₂-CH₂-CH(SO₂NH₂)-CH₂-NH₂[1] · 2HClBifunctional amine with a sulfonamide core.[1]
Acidity (pH) Acidic (~ pH 3-5 in solution) The dihydrochloride salt releases HCl upon hydrolysis.[1] Corrosive to eyes and mucous membranes.[1]
Solubility High (Water) Rapidly dissolves in aqueous systems, increasing spill spread potential.[1]
Reactivity Nitrosatable Primary amines can react with nitrites/nitrous acid to form unstable diazonium salts or toxic nitrosamines.[1]
Thermal Stability Decomposes >200°C Releases toxic SOx, NOx, and HCl gases upon thermal decomposition.[1]
GHS Classification (Inferred)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to acidic HCl salt form).[1]

  • H317: May cause an allergic skin reaction (Sulfonamide sensitization).[1]

  • H335: May cause respiratory irritation.[1][2][3][4]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess Powder)

Do not dissolve solid waste to pour it down the drain.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass wide-mouth jar.[1] Avoid metal containers due to acid corrosion risk.[1]

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Chemical Name: 1,3-Diaminopropane-2-sulfonamide dihydrochloride[1]

    • Hazards: Corrosive, Toxic.[1][5][6]

  • Segregation: Place the container in a secondary containment tray, separate from oxidizers and strong bases .

  • Final Disposition: Transfer to EHS/Waste Management for incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: If the solution is highly acidic (pH < 2), it may require neutralization depending on your facility's specific waste stream requirements.[1]

    • Protocol: Slowly add Sodium Bicarbonate (NaHCO₃) or 1M NaOH to adjust pH to 6–8.[1] Caution: Exothermic reaction.[1]

  • Solvent Segregation:

    • Aqueous Stream: If dissolved in water/buffer.[1]

    • Organic Stream: If dissolved in DMSO, Methanol, or DMF.[1]

    • Note: Do not mix with halogenated solvent waste unless explicitly permitted.[1]

  • Deactivation (Optional - Consult Safety Officer): For trace biological activity, oxidative treatment (e.g., bleach) is NOT recommended for this compound due to the risk of chloramine formation from the primary amines.[1] Incineration is safer.[1]

Scenario C: Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles, N95/P100 respirator if powder is airborne).

  • Neutralize:

    • Solid Spill: Cover with Soda Ash or Sodium Bicarbonate to neutralize the acidic salt.[1]

    • Liquid Spill: Absorb with an inert material (Vermiculite or Chem-Sorb).[1] Do not use paper towels (combustible).[1]

  • Collect: Sweep/scoop into a disposable hazardous waste container.

  • Clean: Wash the surface with soap and water; collect this rinsate as hazardous waste.[1]

Part 4: Visualizing the Workflow

The following decision tree outlines the logical flow for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste: 1,3-Diaminopropane-2-sulfonamide 2HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Container Segregate in HDPE/Glass Container Solid->Container LiquidCheck pH < 2? Liquid->LiquidCheck Label Label: 'Corrosive, Toxic, Sulfonamide' Container->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate Neutralize Neutralize with NaHCO3 to pH 6-8 LiquidCheck->Neutralize Yes (Highly Acidic) NoTreat No Pre-treatment LiquidCheck->NoTreat No Neutralize->Container NoTreat->Container

Figure 1: Decision logic for the safe segregation and disposal of sulfonamide amine salts.

Part 5: References & Authority

Disclaimer: While specific SDS data for "1,3-Diaminopropane-2-sulfonamide dihydrochloride" is rare, the protocols above are synthesized from regulatory standards for amine hydrochloride salts and sulfonamide antibiotics .[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,3-Diaminopropane dihydrochloride. (Base structure reference for acidity/corrosivity).[1] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste (RCRA).[1] (Sulfonamide disposal guidelines). Link

  • PubChem. (2025).[1] Compound Summary: 1,3-Diaminopropane-2-sulfonic acid.[1][7] (Structural analog reference). Link

  • Thermo Fisher Scientific. (2025).[1] Chemical Resistance of Labware Materials. (Container compatibility: HDPE/Glass vs. Amines).[1] Link

Sources

Handling

A Researcher's Guide to the Safe Handling of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane-2-sulfonamidedihydrochloride. The following protocols are de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane-2-sulfonamidedihydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.

Understanding the Hazard Profile

1,3-Diaminopropane-2-sulfonamidedihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for similar amine compounds indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some forms of diaminopropanes are classified as toxic if swallowed or in contact with skin.[2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is paramount to mitigate these risks.

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCauses skin irritation.[1] Prolonged or repeated contact can lead to more severe damage.Skin
Serious Eye Damage/IrritationCauses serious eye irritation.[1][4] Direct contact can result in significant injury.Eyes
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2] Inhalation of dusts is a primary concern.Inhalation, Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing exposure. The following is a step-by-step guide to ensure you are adequately protected.

Step 1: Eye and Face Protection

Rationale: The most significant and immediate danger posed by 1,3-Diaminopropane-2-sulfonamidedihydrochloride is serious eye irritation.[1][4]

  • Minimum Requirement: Chemical splash goggles that meet European standard EN 166 or equivalent are mandatory whenever handling the solid compound or its solutions.[1][5]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfer of large quantities or when working with heated solutions, a full-face shield should be worn in addition to safety goggles.[6]

Step 2: Skin and Body Protection

Rationale: This compound is known to cause skin irritation, and some related compounds can be fatal upon skin contact.[1][5] Therefore, preventing any skin contact is crucial.

  • Gloves:

    • Practice: Always inspect gloves for tears or punctures before use.[3] Remove gloves using a technique that avoids skin contamination and dispose of them immediately after use or upon any sign of contamination.[1][8]

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10]

Step 3: Respiratory Protection

Rationale: As a powder, 1,3-Diaminopropane-2-sulfonamidedihydrochloride can become airborne, leading to respiratory irritation.[1][2]

  • Under Normal Conditions: Handling small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection.[1]

  • When Required: If dusts are generated, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[2][11] For weighing and diluting the neat chemical, a half-face respirator with a combination filter cartridge for organic vapors, acid gas, and particulates is recommended.[11]

PPE Selection Workflow

PPE_Workflow start Start: Handling 1,3-Diaminopropane-2- sulfonamidedihydrochloride assess_risk Assess Risk of Exposure start->assess_risk eye_risk Risk of Eye Splash? assess_risk->eye_risk skin_risk Risk of Skin Contact? assess_risk->skin_risk inhalation_risk Risk of Inhalation of Dust? assess_risk->inhalation_risk goggles Wear Chemical Splash Goggles eye_risk->goggles Yes face_shield Wear Face Shield + Goggles eye_risk->face_shield High Risk gloves Wear Chemical- Resistant Gloves skin_risk->gloves Yes respirator Use NIOSH-Approved Respirator inhalation_risk->respirator High Risk/ No Hood fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood Yes goggles->skin_risk face_shield->skin_risk lab_coat Wear Lab Coat gloves->lab_coat lab_coat->inhalation_risk end Proceed with Experiment respirator->end fume_hood->end

Caption: PPE Selection Workflow for Handling 1,3-Diaminopropane-2-sulfonamidedihydrochloride.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all manipulations that could generate dust or aerosols.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[5]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][12]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.[10]

  • Assess the Spill: Determine the extent and nature of the spill.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[11]

  • Containment and Cleanup: For small spills, use an inert absorbent material to carefully collect the spilled solid. Avoid generating dust.[11] Place the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal
  • Containerization: All waste containing 1,3-Diaminopropane-2-sulfonamidedihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.[10]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Do not pour this chemical down the drain.[10] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can safely handle 1,3-Diaminopropane-2-sulfonamidedihydrochloride, minimizing risks to themselves and their colleagues.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. (n.d.).
  • Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. (n.d.).
  • 1,3-DIAMINOPROPANE DIHYDROCHLORIDE - Safety Data Sheet - ChemicalBook. (2025, February 1).
  • 1,3-DIAMINOPROPANE - CAMEO Chemicals - NOAA. (n.d.).
  • Safety Data Sheet - Spectrum Chemical. (2014, July 21).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 14).
  • SAFETY DATA SHEET. (2024, December 2).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 27).
  • SAFETY DATA SHEET - Chem Service. (2017, March 14).
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